molecular formula C7H6F3NO B1283321 4-Amino-3-(trifluoromethyl)phenol CAS No. 445-04-5

4-Amino-3-(trifluoromethyl)phenol

Cat. No.: B1283321
CAS No.: 445-04-5
M. Wt: 177.12 g/mol
InChI Key: VORRYOXJWMUREO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-3-(trifluoromethyl)phenol is a useful research compound. Its molecular formula is C7H6F3NO and its molecular weight is 177.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-3-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO/c8-7(9,10)5-3-4(12)1-2-6(5)11/h1-3,12H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VORRYOXJWMUREO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90563073
Record name 4-Amino-3-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

445-04-5
Record name 4-Amino-3-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-3-(trifluoromethyl)phenol (CAS 445-04-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of 4-Amino-3-(trifluoromethyl)phenol, CAS 445-04-5. The information is tailored for professionals in research and drug development, with a focus on data presentation, experimental context, and logical relationships.

Core Properties

This compound is an aromatic organic compound featuring an aminophenol scaffold substituted with a trifluoromethyl group.[1] This trifluoromethyl moiety is of significant interest in medicinal chemistry as it can enhance a molecule's lipophilicity and metabolic stability.[1] The presence of amino and hydroxyl groups provides reactive sites for further chemical modifications, making it a valuable building block in organic synthesis.[1]

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of this compound.

Identifier Value Source
CAS Number 445-04-5[2][3]
Molecular Formula C₇H₆F₃NO[2][3]
Molecular Weight 177.12 g/mol [2]
Appearance Off-white to slight yellow or black solid[2][4]
Melting Point 158 °C[2][5]
Boiling Point (Predicted) 275.9 ± 40.0 °C at 760 mmHg[2][5]
Density (Predicted) 1.432 ± 0.06 g/cm³[2]
pKa (Predicted) 9.22 ± 0.18[2]
XLogP3 1.8[5]
Computed Properties Value Source
Hydrogen Bond Donor Count 2[5]
Hydrogen Bond Acceptor Count 5[5]
Topological Polar Surface Area 46.2 Ų[5]
Heavy Atom Count 12[5]
Complexity 159[5]
Spectral Data
Safety and Handling
Safety Information Details Source
GHS Classification Acute toxicity, oral (Danger)[5]
Hazard Statements H301 (Toxic if swallowed)[5]
Storage Store under inert gas (nitrogen or Argon) at 2–8 °C. Keep in a dark place.[2]

Synthesis and Experimental Protocols

A general method for the synthesis of this compound involves the reduction of its nitro precursor, 4-nitro-3-(trifluoromethyl)phenol.

Synthesis of this compound

Experimental Protocol:

A solution of 4-nitro-3-(trifluoromethyl)phenol (2.0 mmol, 414 mg) in 10 mL of methanol is treated with 10% palladium on carbon (100 mg).[2][7] The resulting suspension is stirred under a hydrogen atmosphere for 12 hours.[2][7] Upon completion of the reaction, the catalyst is removed by filtration. The filtrate is then concentrated under vacuum to yield this compound. This procedure has been reported to afford the product in a 95% yield (350 mg) and of sufficient purity for subsequent reactions.[2][7]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product 4-nitro-3-(trifluoromethyl)phenol 4-nitro-3-(trifluoromethyl)phenol Stirring Stirring at room temperature (12 hours) 4-nitro-3-(trifluoromethyl)phenol->Stirring H2 Hydrogen Gas H2->Stirring Pd/C 10% Palladium on Carbon Pd/C->Stirring MeOH Methanol (Solvent) MeOH->Stirring Filtration Filtration to remove catalyst Stirring->Filtration Concentration Concentration under vacuum Filtration->Concentration Product This compound Concentration->Product

Caption: General workflow for the synthesis of this compound.

Applications in Drug Development

The primary application of this compound in drug development appears to be as a key building block for the synthesis of multi-kinase inhibitors, particularly those with a diaryl urea scaffold. While direct synthesis examples using this specific compound are not prevalent in the literature, its structural similarity to other aminophenols used in the synthesis of drugs like Sorafenib and Regorafenib strongly suggests its utility in this area.

Role in the Synthesis of Kinase Inhibitors

Many kinase inhibitors, such as Sorafenib and Regorafenib, feature a central N,N'-diaryl urea moiety that is crucial for their biological activity. This urea group often participates in hydrogen bonding interactions within the ATP-binding pocket of kinases. The synthesis of these molecules typically involves the reaction of a substituted aniline or aminophenol with an isocyanate.

This compound provides a scaffold that can be incorporated into such structures. The trifluoromethyl group can enhance the binding affinity and improve the pharmacokinetic profile of the final drug molecule.

Proposed_Synthesis aminophenol This compound reaction Urea Formation aminophenol->reaction isocyanate Substituted Phenyl Isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) isocyanate->reaction urea_intermediate N-(4-hydroxy-2-(trifluoromethyl)phenyl)-N'-(substituted phenyl)urea reaction->urea_intermediate ether_formation Etherification urea_intermediate->ether_formation final_product Diaryl Urea Kinase Inhibitor Analog ether_formation->final_product picolinamide Substituted Picolinamide (e.g., 4-chloro-N-methyl-2-picolinamide) picolinamide->ether_formation

Caption: Proposed synthetic route to a diaryl urea kinase inhibitor using this compound.

Potential Signaling Pathway Involvement

Given its likely role as a precursor to kinase inhibitors, molecules derived from this compound would be expected to modulate key signaling pathways involved in cell proliferation and angiogenesis. For instance, Sorafenib and Regorafenib are known to inhibit the Raf/MEK/ERK signaling pathway and various receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Proliferation Transcription->Proliferation Cell Proliferation & Angiogenesis Kinase_Inhibitor Diaryl Urea Kinase Inhibitor (derived from this compound) Kinase_Inhibitor->RTK Kinase_Inhibitor->Raf

Caption: Potential inhibitory action on the Raf/MEK/ERK signaling pathway by kinase inhibitors derived from this compound.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of drug discovery, particularly for the development of kinase inhibitors. Its key physical and chemical properties are well-documented, and a straightforward synthetic route is established. While detailed experimental data on its spectral characteristics, toxicology, and direct biological activity are not extensively available in public resources, its structural features strongly suggest its utility as a building block for creating potent and metabolically stable therapeutic agents. Further research into the direct applications and biological effects of this compound is warranted.

References

A Comprehensive Technical Guide to the Physicochemical Characteristics of 4-Amino-3-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-(trifluoromethyl)phenol is an aromatic organic compound of significant interest in the fields of pharmaceutical and agrochemical research.[1] Its structure, featuring an aminophenol core substituted with a trifluoromethyl group, imparts a unique combination of properties that make it a valuable building block in medicinal chemistry and material science. The presence of the trifluoromethyl (-CF3) group, a strong electron-withdrawing moiety, can enhance the lipophilicity, metabolic stability, and binding affinity of parent molecules, making this compound a key intermediate in the synthesis of novel drugs and agrochemicals.[1][2] This technical guide provides a detailed overview of the core physicochemical characteristics of this compound, complete with experimental protocols and logical workflows.

Physicochemical Data

The following tables summarize the key physicochemical properties of this compound. These values are a combination of experimentally determined and predicted data.

Table 1: General and Physical Properties

PropertyValueSource
CAS Number 445-04-5[3]
Molecular Formula C₇H₆F₃NO[3]
Molecular Weight 177.12 g/mol [3]
Appearance Off-white to black solid[3]
Melting Point 158 °C[3]
Boiling Point 275.9 ± 40.0 °C (Predicted)[3]
Density 1.432 ± 0.06 g/cm³ (Predicted)[3]

Table 2: Chemical and Spectral Properties

PropertyValueSource
pKa 9.22 ± 0.18 (Predicted)[3]
logP (XLogP3) 1.8
Mass Spectrum m/z 178.02 ([M + H]⁺)[3]
Solubility Soluble in polar solvents[1]

Experimental Protocols

Detailed methodologies for the synthesis and determination of key physicochemical properties of this compound are provided below.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is through the catalytic hydrogenation of 4-nitro-3-(trifluoromethyl)phenol.[3]

Materials:

  • 4-nitro-3-(trifluoromethyl)phenol

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • A solution of 4-nitro-3-(trifluoromethyl)phenol (e.g., 2.0 mmol) is prepared in methanol (e.g., 10 mL).[3]

  • To this solution, 10% Pd/C catalyst (e.g., 100 mg) is added.[3]

  • The resulting suspension is stirred under a hydrogen gas atmosphere.[3]

  • The reaction is monitored for completion, which typically occurs within 12 hours.[3]

  • Upon completion, the catalyst is removed from the reaction mixture by filtration.[3]

  • The filtrate is then concentrated under vacuum using a rotary evaporator to yield this compound.[3]

Determination of Melting Point

The melting point can be determined using a standard melting point apparatus.

Materials:

  • This compound sample

  • Capillary tubes

  • Melting point apparatus

Procedure:

  • A small, dry sample of this compound is packed into a capillary tube.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded as the melting range.

Determination of pKa (Spectrophotometric Method)

The acid dissociation constant (pKa) of the phenolic hydroxyl group can be determined using UV-Vis spectrophotometry by measuring the absorbance at different pH values.

Materials:

  • This compound

  • Buffer solutions of varying pH (e.g., pH 7 to pH 11)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • pH meter

Procedure:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or water).

  • A series of solutions are prepared by diluting an aliquot of the stock solution in buffer solutions of known pH.

  • The UV-Vis spectrum of each solution is recorded over a relevant wavelength range.

  • The absorbance at the wavelength of maximum difference between the protonated and deprotonated species is measured for each pH.

  • The pKa is determined by plotting the absorbance versus pH and fitting the data to the Henderson-Hasselbalch equation.

Determination of Octanol-Water Partition Coefficient (logP) (Shake Flask Method)

The logP value, a measure of lipophilicity, can be determined by the shake flask method, which measures the distribution of the compound between n-octanol and water.

Materials:

  • This compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Separatory funnel

  • Analytical balance

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • A known amount of this compound is dissolved in either water or n-octanol.

  • The solution is added to a separatory funnel containing the other immiscible solvent.

  • The mixture is shaken vigorously for a set period to allow for equilibrium to be reached.

  • The funnel is allowed to stand until the two phases have completely separated.

  • The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).

  • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • The logP is the base-10 logarithm of the partition coefficient.

Determination of Solubility

A general procedure to determine the solubility of this compound in various solvents.

Materials:

  • This compound

  • A range of solvents (e.g., water, ethanol, acetone, hexane)

  • Vials with caps

  • Analytical balance

  • Shaker or vortex mixer

Procedure:

  • An excess amount of this compound is added to a known volume of the solvent in a vial.

  • The mixture is agitated at a constant temperature for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).

  • The solution is then filtered to remove any undissolved solid.

  • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method (e.g., gravimetric analysis after solvent evaporation, or spectroscopic/chromatographic methods with a calibration curve).

  • The solubility is expressed as the mass of solute per volume or mass of solvent.

Visualizations

The following diagrams illustrate the synthesis and application of this compound.

synthesis_workflow start 4-nitro-3-(trifluoromethyl)phenol reagents + H₂, 10% Pd/C in Methanol start->reagents reaction Catalytic Hydrogenation (12 hours) reagents->reaction filtration Filtration to remove catalyst reaction->filtration concentration Concentration (Vacuum) filtration->concentration product This compound concentration->product

Synthesis of this compound.

application_pathway cluster_pharma Pharmaceuticals cluster_agro Agrochemicals intermediate This compound (Building Block) pharma_synthesis Multi-step Synthesis intermediate->pharma_synthesis Drug Discovery & Development agro_synthesis Chemical Derivatization intermediate->agro_synthesis Crop Protection Research api Active Pharmaceutical Ingredients (APIs) pharma_synthesis->api pesticide Herbicides, Fungicides, Insecticides agro_synthesis->pesticide

Role as an intermediate in synthesis.

References

4-Amino-3-(trifluoromethyl)phenol molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Amino-3-(trifluoromethyl)phenol

This technical guide provides a comprehensive overview of this compound, a key intermediate in the development of pharmaceuticals and other specialty chemicals. The document details its molecular structure, physicochemical properties, synthesis, and relevance in drug discovery, tailored for researchers, scientists, and drug development professionals.

Molecular Structure and Identifiers

This compound is an aromatic organic compound featuring a phenol backbone substituted with an amino group (-NH2) at position 4 and a trifluoromethyl group (-CF3) at position 3.[1] The trifluoromethyl group, a strong electron-withdrawing and highly lipophilic moiety, significantly influences the molecule's chemical and biological properties, making it a valuable building block in medicinal chemistry.[1][2]

Chemical Formula: C₇H₆F₃NO[1][3]

Molecular Structure: The structure consists of a benzene ring with a hydroxyl (-OH) group, an amino (-NH2) group positioned para to the hydroxyl group, and a trifluoromethyl (-CF3) group positioned meta to the hydroxyl group.

Synonyms:

  • 2-Amino-5-hydroxybenzotrifluoride[4]

  • 4-Hydroxy-2-(trifluoromethyl)aniline[4]

  • 3-(Trifluoromethyl)-4-aminophenol[4]

  • Phenol, 4-amino-3-(trifluoromethyl)-[1]

Physicochemical and Computed Properties

The properties of this compound are summarized in the table below. These characteristics are crucial for designing synthetic routes, purification protocols, and for predicting its behavior in biological systems.

PropertyValueReference(s)
Identifiers
CAS Number445-04-5[1][5]
Molecular Weight177.12 g/mol [3][6]
Exact Mass177.040146 u[6]
Physical Properties
AppearanceOff-white to black solid[1][4]
Melting Point158 °C[4][6]
Boiling Point (Predicted)275.9 ± 40.0 °C at 760 mmHg[4][6]
Density (Predicted)1.432 ± 0.06 g/cm³[4]
Flash Point (Predicted)120.7 ± 27.3 °C[6]
Vapor Pressure0.003 mmHg at 25°C[6]
Chemical Properties
pKa (Predicted)9.22 ± 0.18[4]
XLogP31.8[6]
Hydrogen Bond Donor Count2[6]
Hydrogen Bond Acceptor Count5[6]
Topological Polar Surface Area46.2 Ų[6]
Refractive Index (Predicted)1.516[6]

Synthesis and Reactivity

The most common and efficient synthesis of this compound involves the reduction of its nitro precursor, 4-nitro-3-(trifluoromethyl)phenol.[4] This transformation is typically achieved through catalytic hydrogenation.

Experimental Protocol: Synthesis via Catalytic Hydrogenation[4]

This protocol describes the reduction of 4-nitro-3-(trifluoromethyl)phenol to this compound.

Materials:

  • 4-Nitro-3-(trifluoromethyl)phenol (1.0 eq, 2.0 mmol, 414 mg)

  • 10% Palladium on carbon (Pd/C) (100 mg)

  • Methanol (MeOH) (10 mL)

  • Hydrogen (H₂) gas

Procedure:

  • A solution of 4-nitro-3-(trifluoromethyl)phenol (414 mg, 2.0 mmol) is prepared in 10 mL of methanol.

  • To this solution, 10% palladium on carbon (100 mg) is added.

  • The resulting reaction suspension is stirred under a hydrogen (H₂) atmosphere.

  • The reaction is allowed to proceed for 12 hours.

  • Upon completion, the catalyst (Pd/C) is removed from the reaction mixture by filtration.

  • The filtrate is concentrated under vacuum to yield the final product, this compound.

Yield: 350 mg (95%)[4]

Product Characterization:

  • Mass Spectrum (ESI+): m/z 178.02 ([M + H]⁺)[4][7]

The resulting product is often pure enough for subsequent reactions without further purification.[4] The presence of the amino and hydroxyl functional groups makes it a versatile intermediate for further chemical modifications.[1]

G A Start: Prepare Solution 4-Nitro-3-(trifluoromethyl)phenol in Methanol B Add Catalyst 10% Palladium on Carbon (Pd/C) A->B Step 1 C Hydrogenation Stir under H₂ atmosphere for 12 hours B->C Step 2 D Reaction Quench & Workup Filter to remove catalyst C->D Step 3 E Isolation Concentrate filtrate under vacuum D->E Step 4 F Final Product This compound E->F Step 5

Caption: Experimental workflow for the synthesis of this compound.

Applications in Drug Development

The incorporation of trifluoromethyl groups is a widely used strategy in modern drug design to enhance the pharmacological profile of lead compounds.[8] The -CF3 group is highly lipophilic and acts as a strong electron-withdrawing group, which can improve a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2]

This compound serves as a critical building block for introducing this valuable pharmacophore into more complex drug candidates.[1] Its trifluoromethyl group can shield adjacent chemical bonds from enzymatic degradation, potentially increasing the drug's in vivo half-life.[2] The amino group provides a reactive handle for derivatization, allowing for its incorporation into a wide range of molecular scaffolds.

G Logical Relationships in Drug Development cluster_0 Core Compound cluster_1 Physicochemical Impact cluster_2 Pharmacokinetic & Pharmacodynamic Outcomes A This compound -OH group -NH₂ group -CF₃ group B Enhanced Lipophilicity A:f2->B -CF₃ contribution C Increased Metabolic Stability A:f2->C -CF₃ contribution D Modulated pKa A:f0->D Phenolic -OH E Improved Membrane Permeability B->E G Enhanced Target Binding Affinity B->G Hydrophobic interactions F Reduced Enzymatic Degradation C->F D->G Alters H-bonding

Caption: Influence of functional groups on drug properties.

Safety Information

According to the Globally Harmonized System (GHS) classification, this compound is considered toxic if swallowed.[6] Standard laboratory safety precautions, including the use of personal protective equipment, should be strictly followed when handling this compound. Researchers should consult the latest Safety Data Sheet (SDS) before use.

References

A Technical Guide to the Spectral Analysis of 4-Amino-3-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Compound Overview

4-Amino-3-(trifluoromethyl)phenol is a substituted aromatic compound with a molecular formula of C₇H₆F₃NO and a molecular weight of 177.12 g/mol .[1][2] Its structure, featuring an amino group and a trifluoromethyl group on a phenol backbone, makes it a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The trifluoromethyl group can enhance properties such as metabolic stability and lipophilicity, which are often desirable in drug candidates.

Mass Spectrometry Data

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, Electrospray Ionization (ESI) mass spectrometry data has been reported.

Table 1: Mass Spectrometry Data for this compound

ParameterValueSource
Ionization ModeESI+[3]
Mass-to-Charge (m/z)178.02 ([M+H]⁺)[3]
Molecular Weight177.12 g/mol [1][2]

Predicted NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules. While experimental NMR data for this compound is not publicly available, the following tables provide predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on the analysis of structurally similar compounds and established NMR prediction models.

Predicted ¹H NMR Data

Table 2: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J) in Hz
H-26.8 - 7.0Doublet (d)~2 Hz
H-56.6 - 6.8Doublet of Doublets (dd)~8 Hz, ~2 Hz
H-66.9 - 7.1Doublet (d)~8 Hz
-NH₂3.5 - 4.5 (broad)Singlet (s)-
-OH8.5 - 9.5 (broad)Singlet (s)-

Note: Predictions are for a deuterated solvent such as DMSO-d₆. The chemical shifts of the -NH₂ and -OH protons are highly dependent on solvent and concentration.

Predicted ¹³C NMR Data

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
C-1150 - 155
C-2115 - 120
C-3120 - 125 (quartet, J ≈ 30 Hz)
C-4135 - 140
C-5110 - 115
C-6125 - 130
-CF₃125 - 130 (quartet, J ≈ 270 Hz)

Note: Predictions are for a deuterated solvent such as DMSO-d₆. The trifluoromethyl group will appear as a quartet in the ¹³C NMR spectrum due to coupling with the three fluorine atoms.

Predicted IR Spectral Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The following table outlines the predicted characteristic IR absorption bands for this compound.

Table 4: Predicted FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3200O-H Stretch (broad)Phenol
3300 - 3500N-H StretchPrimary Amine
1620 - 1580C=C StretchAromatic Ring
1500 - 1400C=C StretchAromatic Ring
1350 - 1250C-N StretchAromatic Amine
1300 - 1100C-F Stretch (strong)Trifluoromethyl
1260 - 1180C-O StretchPhenol
900 - 690C-H Bend (out-of-plane)Aromatic Ring

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Mass Spectrometry (Electrospray Ionization)
  • Sample Preparation: A dilute solution of this compound is prepared by dissolving approximately 1 mg of the compound in 1 mL of a suitable solvent, such as methanol or acetonitrile.

  • Instrumentation: An ESI mass spectrometer is used for the analysis.

  • Infusion: The sample solution is introduced into the ESI source at a constant flow rate using a syringe pump.

  • ESI Source Parameters:

    • Ionization Mode: Positive (for [M+H]⁺)

    • Capillary Voltage: 3.5 - 4.5 kV

    • Nebulizing Gas (Nitrogen) Flow: 5 - 10 L/min

    • Drying Gas (Nitrogen) Temperature: 300 - 350 °C

  • Data Acquisition: The mass spectrum is acquired over a mass-to-charge (m/z) range that includes the expected molecular ion, typically from m/z 50 to 500.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Acquisition:

    • The spectrometer is locked onto the deuterium signal of the solvent.

    • The magnetic field is shimmed to achieve homogeneity.

    • A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.

    • Key parameters include a 90° pulse width, a relaxation delay of at least 5 times the longest T₁ relaxation time for quantitative measurements, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled ¹³C NMR spectrum is acquired using a standard pulse program (e.g., zgpg30).

    • A sufficient number of scans and a suitable relaxation delay are used to obtain a high-quality spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid this compound powder is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal.

  • Instrumentation: An FT-IR spectrometer equipped with an ATR accessory is used.

  • Data Acquisition:

    • A background spectrum of the clean, empty ATR crystal is collected.

    • The sample spectrum is then collected.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Typically, spectra are recorded over the range of 4000 to 400 cm⁻¹.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectral analysis of a chemical compound like this compound.

Spectral_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample Obtain Pure Sample of This compound Dissolve Dissolve in Appropriate Solvent Sample->Dissolve IR FT-IR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H, ¹³C) Dissolve->NMR MS Mass Spectrometry (ESI-MS) Dissolve->MS ProcessNMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->ProcessNMR ProcessIR Process IR Data (Background Subtraction) IR->ProcessIR ProcessMS Process MS Data (Peak Identification) MS->ProcessMS InterpretNMR Interpret NMR Spectra (Chemical Shifts, Coupling) ProcessNMR->InterpretNMR InterpretIR Interpret IR Spectrum (Functional Groups) ProcessIR->InterpretIR InterpretMS Interpret MS Spectrum (Molecular Weight, Fragmentation) ProcessMS->InterpretMS Structure Structure Confirmation of This compound InterpretNMR->Structure InterpretIR->Structure InterpretMS->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-Depth Technical Guide to the Solubility Profile of 4-Amino-3-(trifluoromethyl)phenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 4-Amino-3-(trifluoromethyl)phenol, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of direct quantitative solubility data for this specific compound in public literature, this guide synthesizes information from structurally analogous compounds to provide a robust estimated solubility profile. Furthermore, it details established experimental protocols for solubility determination, enabling researchers to ascertain precise solubility data under their specific laboratory conditions.

Physicochemical Properties of this compound

This compound is a solid compound with the following key physicochemical properties:

PropertyValue
Molecular Formula C₇H₆F₃NO
Molecular Weight 177.12 g/mol
Melting Point 158 °C
Boiling Point 275.9 °C (Predicted)
Density 1.432 g/cm³ (Predicted)
pKa 9.22 (Predicted)

Source: Publicly available chemical databases.

The presence of an amino (-NH₂), a hydroxyl (-OH), and a trifluoromethyl (-CF₃) group on the benzene ring dictates its solubility characteristics. The amino and hydroxyl groups can participate in hydrogen bonding, suggesting solubility in polar solvents. Conversely, the trifluoromethyl group is lipophilic, which may enhance solubility in certain non-polar organic solvents.

Estimated Solubility Profile in Common Organic Solvents

While specific quantitative data for this compound is scarce, an estimated solubility profile can be constructed by analyzing the solubility of structurally similar compounds: 4-aminophenol, 3-(trifluoromethyl)phenol, aniline, and phenol.

Table 1: Estimated Solubility of this compound and Comparative Data for Analogous Compounds

SolventPredicted Solubility of this compound4-Aminophenol3-(Trifluoromethyl)phenolAnilinePhenol
Methanol SolubleSolubleSolubleSoluble[1]Soluble[2]
Ethanol SolubleSlightly Soluble[3]Soluble[4]Soluble[1]Soluble[2]
Acetone SolubleSoluble[3][5]-Soluble[6]Soluble[2]
Ethyl Acetate SolubleSoluble[3]--Soluble[7]
Dichloromethane Sparingly Soluble----
Acetonitrile SolubleSoluble[3]---
Toluene Sparingly SolubleSlightly Soluble[3]---
Benzene InsolubleNegligible[3]-Soluble[8]-
Chloroform InsolubleNegligible[3]-Soluble[6]Soluble[2]
Water Sparingly Soluble1.5 g/100 mL[3]Insoluble[4]Slightly Soluble[9]8.3 g/100 mL[2]

Note: This table provides an estimated solubility profile based on the properties of analogous compounds. "Soluble" indicates good solubility, "Slightly Soluble" or "Sparingly Soluble" indicates partial solubility, and "Insoluble" or "Negligible" indicates poor solubility. Dashes (-) indicate that no data was found for that specific solvent-compound pair in the conducted search.

The trifluoromethyl group in this compound is expected to increase its lipophilicity compared to 4-aminophenol, potentially enhancing its solubility in less polar organic solvents while decreasing its aqueous solubility. The presence of both hydrogen bond donor (amino and hydroxyl) and acceptor (oxygen and nitrogen) sites suggests good solubility in polar aprotic solvents like acetone and ethyl acetate, and polar protic solvents like methanol and ethanol.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, the following established experimental protocols are recommended.

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[10]

Methodology:

  • Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).

  • Equilibration: The container is agitated in a constant temperature environment (e.g., a shaker bath) for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: After equilibration, the suspension is allowed to stand to allow the undissolved solid to settle. Alternatively, the solid can be separated by centrifugation or filtration using a chemically inert filter (e.g., PTFE).

  • Quantification: A known volume of the clear, saturated supernatant is carefully removed. The concentration of this compound in the supernatant is then determined using a suitable analytical technique.

Several analytical methods can be employed to determine the concentration of the solute in the saturated solution.

  • Gravimetric Analysis:

    • A known volume of the saturated solution is transferred to a pre-weighed container.

    • The solvent is evaporated under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solute and the solvent).

    • The container with the dried solute is weighed, and the mass of the dissolved solid is determined by difference.[2][6] This method is straightforward but requires a relatively high solubility and a non-volatile solute.

  • High-Performance Liquid Chromatography (HPLC):

    • A calibration curve is prepared using standard solutions of this compound of known concentrations.

    • The saturated solution is appropriately diluted to fall within the linear range of the calibration curve.

    • The diluted sample is injected into the HPLC system, and the peak area corresponding to the solute is measured.

    • The concentration of the solute in the saturated solution is calculated from the calibration curve.[11] This method is highly sensitive and specific.

  • UV-Vis Spectrophotometry:

    • A calibration curve is generated by measuring the absorbance of a series of standard solutions of this compound at its wavelength of maximum absorbance (λmax).

    • The saturated solution is diluted to an appropriate concentration where the absorbance falls within the linear range of the Beer-Lambert law.

    • The absorbance of the diluted sample is measured, and the concentration is determined from the calibration curve. This method is rapid and simple but may be subject to interference from other components that absorb at the same wavelength.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows for solubility determination.

ExperimentalWorkflow_ShakeFlask cluster_prep Preparation cluster_equilibration Equilibration cluster_quantification Quantification start Start add_solute Add excess 4-Amino-3- (trifluoromethyl)phenol to solvent start->add_solute seal Seal container add_solute->seal agitate Agitate at constant temperature (24-72h) seal->agitate settle Allow solid to settle agitate->settle sample Collect supernatant settle->sample centrifuge or Centrifuge centrifuge->sample filter or Filter filter->sample analyze Analyze concentration (HPLC, UV-Vis, Gravimetric) sample->analyze end End analyze->end

Caption: Workflow for the Shake-Flask Solubility Determination Method.

DataAnalysisLogic cluster_calibration Calibration cluster_sample_analysis Sample Analysis cluster_calculation Calculation prep_standards Prepare standard solutions of This compound measure_response Measure analytical response (e.g., Peak Area, Absorbance) prep_standards->measure_response plot_curve Plot Calibration Curve (Response vs. Concentration) measure_response->plot_curve determine_conc Determine concentration from calibration curve plot_curve->determine_conc dilute_sample Dilute saturated supernatant measure_sample Measure analytical response of diluted sample dilute_sample->measure_sample measure_sample->determine_conc calc_solubility Calculate original solubility (accounting for dilution) determine_conc->calc_solubility result Quantitative Solubility Value calc_solubility->result

Caption: Logical Flow for Data Analysis in Solubility Quantification.

Conclusion

This technical guide provides a foundational understanding of the solubility profile of this compound in common organic solvents, based on an analysis of structurally related compounds. For researchers requiring precise quantitative data, detailed and reliable experimental protocols for solubility determination have been outlined. The provided workflows and logical diagrams serve as a practical reference for implementing these methods in a laboratory setting. The information contained herein is intended to support the research and development efforts of professionals in the pharmaceutical and chemical industries.

References

The Ascendancy of a Fluorinated Moiety: A Technical Guide to 2-Amino-5-hydroxybenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and agrochemical design. The trifluoromethyl group (-CF3), in particular, is prized for its ability to enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide delves into the technical landscape of a key building block in this domain: 2-Amino-5-hydroxybenzotrifluoride (also known as 4-amino-3-(trifluoromethyl)phenol). While the specific historical details of its initial discovery are not extensively documented, its emergence is intrinsically linked to the broader exploration of fluorinated aromatics in the mid-20th century for creating novel therapeutic and agricultural agents. The unique substitution pattern of this molecule, featuring an activating hydroxyl group and a nucleophilic amino group on a trifluoromethylated benzene ring, positions it as a versatile intermediate for the synthesis of complex, high-value compounds. This document provides a comprehensive overview of its synthesis, properties, and its role in the development of targeted therapeutics, exemplified by the multi-kinase inhibitor Sorafenib, which utilizes a structurally related aniline derivative.

Physicochemical Properties and Data

2-Amino-5-hydroxybenzotrifluoride is a solid at room temperature, with properties that make it a valuable reagent in organic synthesis. The trifluoromethyl group significantly influences its electronic properties and reactivity.

PropertyValue
CAS Number 445-04-5
Molecular Formula C₇H₆F₃NO
Molecular Weight 177.12 g/mol
Melting Point 158 °C
Boiling Point 275.9 ± 40.0 °C (Predicted)
Density 1.432 ± 0.06 g/cm³ (Predicted)
pKa 9.22 ± 0.18 (Predicted)
Appearance Off-white to black solid
Solubility Soluble in polar solvents

Experimental Protocols

Synthesis of 2-Amino-5-hydroxybenzotrifluoride

The most common and efficient synthesis of 2-Amino-5-hydroxybenzotrifluoride involves the catalytic hydrogenation of its nitro precursor, 4-nitro-3-(trifluoromethyl)phenol.[1]

Materials:

  • 4-nitro-3-(trifluoromethyl)phenol

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for reactions under inert atmosphere

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a suitable reaction flask, dissolve 4-nitro-3-(trifluoromethyl)phenol (e.g., 2.0 mmol, 414 mg) in methanol (e.g., 10 mL).

  • Carefully add 10% Pd/C catalyst (e.g., 100 mg) to the solution.

  • Seal the reaction vessel and purge with an inert gas (nitrogen or argon).

  • Introduce a hydrogen gas atmosphere (e.g., via a balloon or a hydrogenation apparatus).

  • Stir the reaction mixture vigorously at room temperature for approximately 12 hours.

  • Upon completion of the reaction (which can be monitored by techniques such as TLC or LC-MS), carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Remove the catalyst by filtration through a pad of celite or a suitable filter membrane.

  • Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.

  • Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.

  • The resulting solid is this compound, which is often pure enough for subsequent reactions.

Expected Yield: Approximately 95% (e.g., 350 mg for a 2.0 mmol scale).[1]

Application in Drug Discovery: The Sorafenib Example

While 2-Amino-5-hydroxybenzotrifluoride is a valuable building block, a closely related analog, 4-chloro-3-(trifluoromethyl)aniline, is a key starting material in the synthesis of Sorafenib (Nexavar®), a multi-kinase inhibitor used in the treatment of various cancers.[2] The mechanism of action of Sorafenib provides an excellent case study of the signaling pathways targeted by drugs derived from such fluorinated anilines.

Sorafenib's Mechanism of Action and Associated Signaling Pathways

Sorafenib exerts its anti-cancer effects by inhibiting multiple protein kinases involved in both tumor cell proliferation and angiogenesis (the formation of new blood vessels that supply tumors with nutrients).[3][4][5] The two primary signaling pathways targeted by Sorafenib are the Raf/MEK/ERK pathway and the VEGFR/PDGFR pathway.

Raf/MEK/ERK Signaling Pathway

This pathway is a critical signaling cascade that regulates cell growth, differentiation, and survival. In many cancers, mutations in proteins like Ras or B-Raf lead to the constitutive activation of this pathway, promoting uncontrolled cell proliferation.

Raf_MEK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Sorafenib Sorafenib Sorafenib->Raf

Sorafenib inhibits the Raf/MEK/ERK signaling pathway.

VEGFR/PDGFR Signaling Pathway in Angiogenesis

Tumors require a dedicated blood supply to grow and metastasize. They achieve this by releasing growth factors like Vascular Endothelial Growth Factor (VEGF) and Platelet-Derived Growth Factor (PDGF), which stimulate the formation of new blood vessels by activating their respective receptors (VEGFR and PDGFR) on endothelial cells.

Angiogenesis_Pathway cluster_tumor cluster_endothelial On Endothelial Cell TumorCell Tumor Cell VEGF VEGF TumorCell->VEGF releases PDGF PDGF TumorCell->PDGF releases VEGFR VEGFR VEGF->VEGFR PDGFR PDGFR PDGF->PDGFR EndothelialCell Endothelial Cell Signaling Downstream Signaling VEGFR->Signaling PDGFR->Signaling Angiogenesis Angiogenesis: Endothelial Cell Proliferation, Migration, Survival Signaling->Angiogenesis Sorafenib Sorafenib Sorafenib->VEGFR Sorafenib->PDGFR

Sorafenib inhibits angiogenesis by blocking VEGFR and PDGFR.

Logical Workflow for Drug Discovery and Development

The journey from a key intermediate like 2-Amino-5-hydroxybenzotrifluoride to a marketed drug involves a structured and rigorous process. The following diagram illustrates a simplified workflow.

Drug_Discovery_Workflow Start Key Intermediate (e.g., 2-Amino-5-hydroxybenzotrifluoride) Synthesis Synthesis of Analogs & Library Generation Start->Synthesis Screening High-Throughput Screening (HTS) Synthesis->Screening Hit Hit Identification Screening->Hit LeadGen Lead Generation & Optimization (MedChem) Hit->LeadGen Successful Fail Failure Hit->Fail No Hits Preclinical Preclinical Studies (In vitro & In vivo) LeadGen->Preclinical Clinical Clinical Trials (Phase I-III) Preclinical->Clinical Promising Candidate Preclinical->Fail Toxicity/Efficacy Issues Approval Regulatory Approval (e.g., FDA, EMA) Clinical->Approval Successful Trials Clinical->Fail Safety/Efficacy Issues Market Marketed Drug Approval->Market

Simplified workflow for drug discovery and development.

Conclusion

2-Amino-5-hydroxybenzotrifluoride stands as a testament to the power of fluorine chemistry in modern science. Its versatile structure, combining key functional groups on a trifluoromethylated scaffold, makes it an invaluable intermediate for the synthesis of complex molecules with enhanced biological and chemical properties. While its own history is interwoven with the broader narrative of organofluorine chemistry, its utility is clearly demonstrated in the development of life-saving therapeutics like Sorafenib. The detailed understanding of its synthesis, properties, and the signaling pathways targeted by its derivatives provides a solid foundation for researchers and scientists to continue innovating in the fields of drug discovery and agrochemical development. As the demand for more effective and targeted molecules grows, the importance of such well-characterized building blocks will undoubtedly continue to increase.

References

The Trifluoromethyl Group in Phenolic Compounds: A Double-Edged Sword in Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern drug discovery. Among the various fluorinated motifs, the trifluoromethyl (CF3) group holds a privileged position. When appended to a phenolic scaffold, the trifluoromethyl group imparts a unique combination of properties, profoundly influencing the compound's biological activity. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can transform a simple phenol into a potent modulator of cellular functions. This guide provides a comprehensive overview of the biological activities of trifluoromethyl-substituted phenols, presenting key quantitative data, detailed experimental methodologies, and insights into their mechanisms of action to aid researchers in the fields of medicinal chemistry and drug development.

Biological Activities of Trifluoromethyl-Substituted Phenols

The introduction of a trifluoromethyl group onto a phenol ring can induce or significantly enhance a wide range of biological effects, including anticancer, antimicrobial, antioxidant, and enzyme-inhibiting properties.

Anticancer Activity

Trifluoromethyl-substituted phenols and their derivatives have demonstrated significant cytotoxic effects against various human cancer cell lines. The CF3 group often enhances the potency of the parent compound, leading to lower concentrations required for growth inhibition. For instance, derivatives of β-caryophyllene incorporating a 4-(trifluoromethyl)phenol moiety have shown potent activity against colorectal cancer cells[1]. Similarly, thiazolo[4,5-d]pyrimidine derivatives with trifluoromethyl groups exhibit strong cytotoxic effects on melanoma cell lines[2].

Table 1: Anticancer Activity of Trifluoromethyl-Substituted Compounds

Compound ClassSpecific Compound/DerivativeCancer Cell LineIC50 (µM)Reference
β-Caryophyllene DerivativeAC-7HT-29 (Colorectal)3.09[1]
Thiazolo[4,5-d]pyrimidineCompound 3bC32 (Melanoma)24.4[2]
Thiazolo[4,5-d]pyrimidineCompound 3bA375 (Melanoma)25.4[2]
Thiazolo[4,5-d]pyrimidineCompound 3bHaCaT (Normal Keratinocytes)33.5[2]
Enzyme Inhibition

The unique electronic and steric properties of the trifluoromethyl group make phenols containing this moiety effective inhibitors of various enzymes. The CF3 group can engage in specific interactions within the enzyme's active site, leading to enhanced binding affinity and inhibitory potency. For example, bis(trifluoromethyl)phenyl ferulates have been identified as potent nonsteroidal inhibitors of human steroid 5α-reductase type-1 (SRD5A1), an enzyme implicated in several hormone-dependent disorders[2]. Other studies have shown that trifluoromethyl-containing compounds can inhibit N-acylethanolamine-hydrolyzing acid amidase (NAAA) and EGFR protein tyrosine kinase[3][4].

Table 2: Enzyme Inhibition by Trifluoromethyl-Substituted Compounds

Compound ClassTarget EnzymeIC50Reference
Bis(trifluoromethyl)phenyl Ferulate (10c)Human Steroid 5α-Reductase Type-1 (SRD5A1)8.05 µM[2]
Bis(trifluoromethyl)phenyl Ferulate (10a)Human Steroid 5α-Reductase Type-1 (SRD5A1)8.50 µM[2]
Azabicyclo[3.2.1]octane Sulfonamide (43)N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)0.212 µM[3]
Quinazoline Derivative (A-10)EGFR wild-type9.8 nM[4]
Quinazoline Derivative (A-10)EGFR T790M/L858R33 nM[4]
Quinazoline Derivative (A-10)HER219 nM[4]
Antimicrobial Activity

Phenolic compounds are well-known for their antimicrobial properties, and the addition of a trifluoromethyl group can modulate this activity. While specific data for simple trifluoromethyl phenols is limited, related halogenated phenols have shown potent antimicrobial and antibiofilm efficacy. For instance, 2,4,6-triiodophenol has been identified as a strong inhibitor of Staphylococcus aureus biofilms with a Minimum Inhibitory Concentration (MIC) of 5 µg/mL[5]. The lipophilicity conferred by halogen atoms, including those in the CF3 group, can facilitate the compound's passage through microbial cell membranes.

Table 3: Antimicrobial Activity of Related Halogenated Phenols

CompoundMicroorganismMICReference
2,4,6-TriiodophenolStaphylococcus aureus5 µg/mL[5]
Ferulic AcidStaphylococcus aureus>1000 µg/mL[6]
Caffeic AcidStaphylococcus aureus>1000 µg/mL[6]
Antioxidant Activity

The antioxidant potential of phenols is attributed to their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals. The electron-withdrawing nature of the trifluoromethyl group can influence this property. While specific quantitative data for many trifluoromethyl-substituted phenols are not widely available in the literature, it is predicted that the position of the CF3 group on the phenol ring would modulate the antioxidant capacity[7][8].

Mechanisms of Action & Signaling Pathways

The biological effects of trifluoromethyl-substituted phenols are exerted through various mechanisms, including the induction of apoptosis and the modulation of key cellular signaling pathways.

In cancer, some trifluoromethyl-containing compounds have been shown to induce apoptosis through the generation of Reactive Oxygen Species (ROS)[1]. This increase in ROS can lead to DNA damage and the activation of downstream signaling cascades that culminate in programmed cell death. Key pathways implicated include the NF-κB and PI3K/Akt/mTOR pathways[1]. Furthermore, these compounds can activate the NRF2/KEAP1 signaling pathway, which is involved in the cellular response to oxidative stress.

ROS_Mediated_Apoptosis Compound Trifluoromethyl-Substituted Phenol Derivative ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Induces DNA_Damage DNA Damage ROS->DNA_Damage NFkB NF-κB Pathway ROS->NFkB PI3K_Akt PI3K/Akt/mTOR Pathway ROS->PI3K_Akt Apoptosis Apoptosis DNA_Damage->Apoptosis NFkB->Apoptosis PI3K_Akt->Apoptosis Modulates Cell_Death Cancer Cell Death Apoptosis->Cell_Death MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_detection Detection & Analysis Seed Seed Cancer Cells in 96-well Plate Incubate1 Incubate 24h (Cell Attachment) Seed->Incubate1 Add_Cmpd Add Compounds to Wells Incubate1->Add_Cmpd Prepare_Cmpd Prepare Serial Dilutions of Test Compounds Incubate2 Incubate 48-72h Add_Cmpd->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate 4h (Formazan Formation) Add_MTT->Incubate3 Solubilize Solubilize Formazan (e.g., with DMSO) Incubate3->Solubilize Read_Abs Read Absorbance (570 nm) Solubilize->Read_Abs Analyze Calculate % Viability & IC50 Value Read_Abs->Analyze

References

The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary drug discovery and development, the strategic incorporation of the trifluoromethyl (CF3) group into therapeutic candidates represents a pivotal strategy for optimizing molecular properties and enhancing clinical efficacy. This powerful functional group, though small in size, exerts a profound influence on a molecule's physicochemical and pharmacokinetic profile. Its unique electronic and steric characteristics can dramatically improve metabolic stability, modulate lipophilicity and bioavailability, and fine-tune binding affinity to biological targets. This technical guide provides a comprehensive overview of the multifaceted role of the trifluoromethyl group in medicinal chemistry, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to guide the rational design of next-generation therapeutics.

The trifluoromethyl group is frequently employed as a bioisostere to replace a methyl or chloro group, allowing for the adjustment of steric and electronic properties of a lead compound or to protect a reactive methyl group from metabolic oxidation.[1] Its strong electron-withdrawing nature and the high bond energy of the carbon-fluorine bond are central to its ability to confer advantageous properties to drug candidates.[2]

The Impact of Trifluoromethylation on Key Drug Properties

The introduction of a trifluoromethyl group can significantly alter a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its pharmacodynamic properties. These modifications are critical in transforming a promising compound into a viable drug candidate.[3]

Enhanced Metabolic Stability

One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability.[4][5][6] The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485.3 kJ/mol, compared to 414.2 kJ/mol for a carbon-hydrogen bond.[5][7] This inherent strength makes the CF3 group highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[2] By strategically placing a CF3 group at a known or potential site of metabolism, this metabolic pathway can be effectively blocked, leading to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[2]

Quantitative Comparison of Trifluoromethylated Drugs and their Non-Fluorinated Analogs

The following table summarizes quantitative data comparing key physicochemical and pharmacological properties of well-known trifluoromethylated drugs with their corresponding non-fluorinated or des-trifluoromethyl analogs. This data provides a clear illustration of the impact of the trifluoromethyl group.

DrugAnalogParameterValue (Drug)Value (Analog)Fold ChangeReference
Celecoxib Des-trifluoromethyl Celecoxib (SC-560)COX-2 IC500.04 µM75 µM1875x decrease
logP3.53Not explicitly found, but expected to be lower-[3]
Fluoxetine Non-fluorinated analogSerotonin Reuptake Inhibition (IC50)Potent (specific value for direct analog not found)--[8]
logP4.05--[1]
Aprepitant Non-fluorinated analogNK1 Receptor Binding Affinity (IC50)0.1 nMSignificantly lower (specific value not found)-[9]
logP4.5 - 4.8--[10][11]
Atogepant Non-fluorinated analogCGRP Receptor Binding AffinityHigh affinity (specific value not found)--

Key Experimental Protocols

In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol outlines a standard procedure for determining the metabolic stability of a compound using liver microsomes, a key assay in early drug discovery.[12][13][14]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compound

  • Liver microsomes (human or other species)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl2)

  • Stopping solution (e.g., ice-cold acetonitrile or methanol with an internal standard)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare the liver microsomal incubation medium containing phosphate buffer, MgCl2, and the NADPH regenerating system.

    • Prepare the stopping solution.

  • Incubation:

    • Add the liver microsome solution to the wells of a 96-well plate.

    • Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution to the wells.

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold stopping solution. The 0-minute time point serves as the initial concentration baseline.

  • Sample Processing:

    • Centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to determine the concentration of the test compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining test compound against time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).

Determination of Lipophilicity (logP)

Lipophilicity is a critical parameter that influences a drug's absorption, distribution, and ability to cross cell membranes. The partition coefficient (P) is the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water or buffer) at equilibrium. The logarithm of this value is logP.

This method directly measures the partitioning of a compound between two immiscible liquids.[15][16][17]

Objective: To experimentally determine the logP of a compound.

Materials:

  • Test compound

  • n-Octanol (pre-saturated with water/buffer)

  • Water or buffer (e.g., phosphate buffer pH 7.4, pre-saturated with n-octanol)

  • Glass vials with screw caps

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preparation of Solvents:

    • Mutually saturate the n-octanol and aqueous phases by shaking them together for an extended period (e.g., 24 hours) and then allowing them to separate.

  • Sample Preparation:

    • Prepare a stock solution of the test compound in the aqueous phase.

  • Partitioning:

    • Add a known volume of the aqueous solution of the compound to a vial.

    • Add an equal volume of the pre-saturated n-octanol.

    • Cap the vial and shake vigorously for a set period (e.g., 1-3 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from both the aqueous and the n-octanol phases.

    • Determine the concentration of the compound in each phase using a suitable analytical method.

  • Calculation:

    • Calculate the partition coefficient (P) = [Concentration in n-octanol] / [Concentration in aqueous phase].

    • Calculate logP = log10(P).

This is a faster, indirect method for estimating logP based on the retention time of a compound on a reverse-phase HPLC column.[18][19][20]

Objective: To estimate the logP of a compound using HPLC.

Materials:

  • Test compound

  • A set of standard compounds with known logP values

  • HPLC system with a reverse-phase column (e.g., C18)

  • Mobile phase (e.g., a mixture of methanol and water/buffer)

  • Detector (e.g., UV-Vis)

Procedure:

  • Calibration:

    • Inject a mixture of the standard compounds with known logP values onto the HPLC column.

    • Determine the retention time (tR) for each standard.

    • Calculate the capacity factor (k') for each standard using the formula: k' = (tR - t0) / t0, where t0 is the dead time.

    • Create a calibration curve by plotting log(k') versus the known logP values of the standards.

  • Sample Analysis:

    • Inject the test compound onto the same HPLC column under the same conditions.

    • Determine the retention time (tR) and calculate the capacity factor (k') for the test compound.

  • logP Estimation:

    • Using the calibration curve, determine the logP of the test compound from its log(k') value.

Radioligand Binding Assay

This protocol describes a method to determine the binding affinity of a compound to a specific receptor.[2][8][9][21]

Objective: To determine the inhibition constant (Ki) of a test compound for a specific receptor.

Materials:

  • Test compound

  • Radioligand (a radioactively labeled molecule that binds to the target receptor)

  • Receptor source (e.g., cell membranes expressing the receptor of interest)

  • Assay buffer

  • Non-specific binding inhibitor (a high concentration of an unlabeled ligand that binds to the same receptor)

  • 96-well filter plates

  • Vacuum filtration manifold

  • Scintillation counter and scintillation fluid

Procedure:

  • Assay Setup:

    • In a 96-well plate, set up the following for a range of test compound concentrations:

      • Total Binding: Receptor preparation, radioligand, and assay buffer.

      • Non-specific Binding: Receptor preparation, radioligand, and a high concentration of the non-specific binding inhibitor.

      • Competition Binding: Receptor preparation, radioligand, and varying concentrations of the test compound.

  • Incubation:

    • Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the bound radioligand from the free radioligand.

    • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Counting:

    • Dry the filter mat.

    • Add scintillation fluid to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each test compound concentration: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

Visualizing the Role of the Trifluoromethyl Group

Metabolic Blocking by a Trifluoromethyl Group

G cluster_0 Metabolism of a Methyl-Containing Drug cluster_1 Metabolic Stability with a Trifluoromethyl Group Drug_CH3 Drug-CH3 Metabolite_CH2OH Drug-CH2OH (Hydroxylated Metabolite) Drug_CH3->Metabolite_CH2OH CYP450 Metabolite_CHO Drug-CHO (Aldehyde Metabolite) Metabolite_CH2OH->Metabolite_CHO Metabolite_COOH Drug-COOH (Carboxylic Acid Metabolite) Metabolite_CHO->Metabolite_COOH Drug_CF3 Drug-CF3 No_Metabolism Metabolically Stable Drug_CF3->No_Metabolism C-F bond resists CYP450 cleavage

Caption: Metabolic pathway showing the extensive metabolism of a methyl group versus the metabolic blocking effect of a trifluoromethyl group.

General Workflow for Trifluoromethylated Drug Candidate Evaluation

G Start Lead Compound (e.g., with a methyl group) Synthesis Introduce CF3 Group (e.g., using Togni, Umemoto, or Ruppert-Prakash reagent) Start->Synthesis Purification Purification and Characterization Synthesis->Purification In_Vitro_Assays In Vitro Evaluation Purification->In_Vitro_Assays Metabolic_Stability Metabolic Stability Assay (Microsomes, Hepatocytes) In_Vitro_Assays->Metabolic_Stability Lipophilicity Lipophilicity (logP) Determination In_Vitro_Assays->Lipophilicity Binding_Affinity Receptor Binding Assay (Ki, IC50) In_Vitro_Assays->Binding_Affinity In_Vivo_Studies In Vivo Studies (Pharmacokinetics, Efficacy) Binding_Affinity->In_Vivo_Studies G CF3_Group Trifluoromethyl Group Metabolic_Stability Increased Metabolic Stability CF3_Group->Metabolic_Stability Lipophilicity Modulated Lipophilicity (logP) CF3_Group->Lipophilicity Binding_Affinity Altered Binding Affinity CF3_Group->Binding_Affinity PK_Profile Favorable Pharmacokinetic Profile Metabolic_Stability->PK_Profile Bioavailability Improved Bioavailability Lipophilicity->Bioavailability Efficacy Enhanced Efficacy Binding_Affinity->Efficacy Bioavailability->Efficacy PK_Profile->Efficacy

References

4-Amino-3-(trifluoromethyl)phenol material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and emergency procedures for 4-Amino-3-(trifluoromethyl)phenol (CAS No. 445-04-5). The information is intended for researchers, scientists, and professionals in the drug development field to ensure safe laboratory practices.

Chemical Identification and Physical Properties

This compound is an organic compound that appears as a solid, with colors ranging from off-white to black.[1][2] It is also known by several synonyms, including 2-Amino-5-hydroxybenzotrifluoride and 4-Hydroxy-2-(trifluoromethyl)aniline.[1][3][4] The trifluoromethyl group in its structure enhances lipophilicity and metabolic stability, making it a compound of interest in drug design.[3]

Table 1: Physical and Chemical Properties

PropertyValueReference(s)
Molecular Formula C7H6F3NO[3][5][6]
Molecular Weight 177.12 g/mol [4][5][6]
Melting Point 158°C[1][2]
Boiling Point 275.9 ± 40.0 °C (Predicted)[1][2]
Density 1.432 ± 0.06 g/cm³ (Predicted)[1][2]
Flash Point 120.7 ± 27.3 °C[4]
Vapor Pressure 0.003 mmHg at 25°C[4]
pKa 9.22 ± 0.18 (Predicted)[1][2]
Appearance Off-white to black solid[1][2]
Solubility Soluble in polar solvents[3]

Hazard Identification and Toxicological Data

This chemical is classified as hazardous. It is harmful if swallowed and causes skin and serious eye irritation.[7] It may also cause respiratory irritation.[7][8]

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard StatementReference(s)
Acute toxicity, oral4H301: Toxic if swallowed[4]
Skin corrosion/irritation2H315: Causes skin irritation[7][8]
Serious eye damage/eye irritation2H319: Causes serious eye irritation[7][8]
Specific target organ toxicity – single exposure (Respiratory tract irritation)3H335: May cause respiratory irritation[7][8]

First-Aid Measures

Immediate medical attention is required in case of exposure.[9] Always show the safety data sheet to the attending medical professional.[5][7]

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[5][9] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[7] Seek immediate medical advice.[9]

In case of skin contact: Immediately remove all contaminated clothing.[7] Wash the affected area with soap and plenty of water.[5] If skin irritation occurs, get medical advice/attention.[7]

If inhaled: Move the person to fresh air.[5][7] If the person is not breathing, give artificial respiration.[5] If breathing is difficult, give oxygen.[7] Call a poison center or doctor if you feel unwell.[7]

If swallowed: Do NOT induce vomiting.[9] Rinse the mouth with water.[5] Never give anything by mouth to an unconscious person.[5] Call a physician or poison control center immediately.[9]

First_Aid_Procedure cluster_routes Routes of Exposure cluster_actions Immediate Actions Exposure Potential Exposure to This compound Eye_Contact Eye Contact Exposure->Eye_Contact Skin_Contact Skin Contact Exposure->Skin_Contact Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion Flush_Eyes Rinse cautiously with water for several minutes. Remove contact lenses if present. Continue rinsing. Eye_Contact->Flush_Eyes Wash_Skin Remove contaminated clothing. Wash with plenty of soap and water. Skin_Contact->Wash_Skin Fresh_Air Move to fresh air. Keep at rest in a comfortable position for breathing. Inhalation->Fresh_Air Rinse_Mouth Rinse mouth. Do NOT induce vomiting. Ingestion->Rinse_Mouth Medical_Attention Seek Immediate Medical Attention Flush_Eyes->Medical_Attention Wash_Skin->Medical_Attention Fresh_Air->Medical_Attention Rinse_Mouth->Medical_Attention

First-Aid Decision Pathway

Accidental Release and Fire-Fighting Measures

Accidental Release: Ensure adequate ventilation and evacuate personnel to safe areas.[9][10] Avoid dust formation.[10] Use personal protective equipment as required.[9] Prevent further leakage or spillage if it is safe to do so.[7][10] Do not let the chemical enter drains.[10] For containment and cleanup, use spark-proof tools and explosion-proof equipment.[10] Collect the spilled material and place it in suitable, closed containers for disposal.[9][10]

Spill_Response_Workflow Spill Spill of This compound Evacuate Evacuate personnel to safe areas Spill->Evacuate Ventilate Ensure adequate ventilation Spill->Ventilate PPE Wear appropriate PPE (gloves, goggles, respirator) Spill->PPE Contain Prevent further leakage. Do not allow entry into drains. PPE->Contain Cleanup Use spark-proof tools. Collect material into closed containers. Contain->Cleanup Disposal Dispose of waste according to regulations. Cleanup->Disposal

Accidental Spill Response Workflow

Fire-Fighting Measures: Suitable extinguishing media include water spray, carbon dioxide (CO2), dry chemical, and alcohol-resistant foam.[9][10] Firefighters should wear self-contained breathing apparatus and full protective gear.[9][11] Hazardous combustion products include carbon oxides (CO, CO2) and gaseous hydrogen fluoride (HF).[9][11]

Handling and Storage

Handling: Use only in a well-ventilated area or under a chemical fume hood.[7][9] Avoid contact with skin, eyes, and clothing.[7][12] Do not breathe dust, mist, vapors, or spray.[9][10] Wash hands thoroughly after handling.[7]

Storage: Store in a cool, dry, and well-ventilated place.[7][13] Keep the container tightly closed.[7] Store under an inert gas (nitrogen or argon) at 2–8 °C.[1][2] Keep away from heat, sparks, and flame.[9] Incompatible materials include strong oxidizing agents and acid chlorides.[9]

Personal Protective Equipment (PPE)

Eye/Face Protection: Wear tightly fitting safety goggles or chemical safety glasses.[10][11]

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[7][10][11]

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[11]

Experimental Protocols

Synthesis of this compound: A general procedure for the synthesis involves the reduction of 4-nitro-3-(trifluoromethyl)phenol.[1][2]

  • Materials: 4-nitro-3-(trifluoromethyl)phenol, 10% palladium on carbon (Pd/C), Methanol (MeOH), Hydrogen (H2) gas.[1][2]

  • Procedure:

    • Dissolve 4-nitro-3-(trifluoromethyl)phenol in methanol.[1][2]

    • Add 10% Pd/C to the solution.[1][2]

    • Stir the reaction suspension under a hydrogen atmosphere for 12 hours.[1][2]

    • Upon completion, remove the catalyst by filtration.[1][2]

    • Concentrate the filtrate under vacuum to obtain this compound.[1][2]

This protocol is for informational purposes. Researchers should adapt it based on their specific laboratory conditions and safety protocols.

References

Synonyms for 4-Amino-3-(trifluoromethyl)phenol like 4-Hydroxy-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Amino-3-(trifluoromethyl)phenol (CAS No. 445-04-5), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The document details its chemical identity, physicochemical properties, a validated synthesis protocol, and its applications in drug development. The strategic incorporation of the trifluoromethyl group (-CF3) imparts desirable characteristics to target molecules, such as enhanced metabolic stability and lipophilicity, making this compound a subject of significant interest in medicinal chemistry.[1] This guide is intended to be a valuable resource for professionals engaged in chemical synthesis and drug discovery.

Chemical Identity and Synonyms

This compound is an organic compound featuring an amino group (-NH2), a hydroxyl group (-OH), and a trifluoromethyl group (-CF3) attached to a benzene ring.[1] The trifluoromethyl group, a strong electron-withdrawing and highly lipophilic moiety, significantly influences the molecule's chemical and biological properties.[2] This makes it a valuable building block in the development of novel therapeutic agents.[3]

A variety of synonyms and identifiers are used in literature and commercial listings to refer to this compound. The primary name and its most common synonyms are listed below for clarity and cross-referencing.

Identifier TypeValue
Primary Name This compound
CAS Number 445-04-5[1][4][5][6][7][8]
Molecular Formula C7H6F3NO[1][5][7]
Synonym 1 4-Hydroxy-2-(trifluoromethyl)aniline[4][6]
Synonym 2 2-Amino-5-hydroxybenzotrifluoride[4][6]
Synonym 3 3-(Trifluoromethyl)-4-aminophenol[4][6]
Synonym 4 Phenol, 4-amino-3-(trifluoromethyl)-[1][4]
EINECS Number 1533716-785-6[5]
MDL Number MFCD01862068[7]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These characteristics are critical for determining appropriate reaction conditions, purification methods, and storage requirements. The compound typically appears as an off-white to black solid and is soluble in polar solvents.[1][4]

PropertyValue
Molecular Weight 177.12 g/mol [5][7]
Melting Point 158 °C[4][6]
Boiling Point 275.9 ± 40.0 °C (Predicted)[4][5]
Density 1.432 ± 0.06 g/cm³ (Predicted)[4][5]
pKa 9.22 ± 0.18 (Predicted)[4]
Form Solid[4]
Storage Temperature 2–8 °C, under inert gas (Nitrogen or Argon)[4][8]

Synthesis of this compound

A common and efficient method for synthesizing this compound is through the reduction of its nitro precursor, 4-nitro-3-(trifluoromethyl)phenol. This process typically involves catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation

This protocol details the synthesis of this compound from 4-nitro-3-(trifluoromethyl)phenol using palladium on carbon (Pd/C) as a catalyst.[4]

Materials:

  • 4-Nitro-3-(trifluoromethyl)phenol (2.0 mmol, 414 mg)

  • 10% Palladium on carbon (Pd/C) (100 mg)

  • Methanol (MeOH) (10 mL)

  • Hydrogen (H2) gas supply

  • Standard laboratory glassware for reactions under atmospheric pressure

Procedure:

  • A solution of 4-nitro-3-(trifluoromethyl)phenol (414 mg, 2.0 mmol) is prepared in 10 mL of methanol in a suitable reaction flask.

  • To this solution, 10% palladium on carbon (100 mg) is carefully added.

  • The reaction vessel is sealed, and the atmosphere is replaced with hydrogen (H2).

  • The reaction suspension is stirred vigorously under a hydrogen atmosphere for 12 hours at room temperature.

  • Upon completion of the reaction (which can be monitored by techniques such as TLC or LC-MS), the catalyst is removed by filtration through a pad of celite.

  • The filtrate is concentrated under reduced pressure (vacuum) to yield the final product, this compound.

Results:

  • Yield: Approximately 350 mg (95% yield).[4]

  • Purity: The product is often pure enough for subsequent reactions without further purification.[4]

  • Characterization: Mass spectrometry (ESI+) shows a peak at m/z 178.02, corresponding to [M + H]+.[4][5]

Synthesis_Workflow cluster_materials Starting Materials cluster_process Reaction Process cluster_output Product start_material_1 4-Nitro-3-(trifluoromethyl)phenol step1 Dissolve Nitro Compound in Methanol start_material_1->step1 start_material_2 10% Pd/C Catalyst step2 Add Pd/C Catalyst start_material_2->step2 start_material_3 Methanol (Solvent) start_material_3->step1 start_material_4 Hydrogen (H2) Gas step3 Stir under H2 Atmosphere (12 hours) start_material_4->step3 step1->step2 step2->step3 step4 Filter to Remove Catalyst step3->step4 step5 Concentrate Filtrate (Under Vacuum) step4->step5 product This compound step5->product

Synthesis workflow for this compound.

Applications in Research and Drug Development

The presence of the trifluoromethyl group makes this compound a valuable building block in medicinal chemistry and drug development. The -CF3 group can significantly enhance a drug candidate's properties.[1]

Key Advantages of Trifluoromethylated Compounds:

  • Metabolic Stability: The strong carbon-fluorine bond can shield adjacent chemical bonds from enzymatic degradation, thereby increasing the drug's in vivo half-life.[2]

  • Lipophilicity: The -CF3 group is highly lipophilic, which can improve a molecule's ability to permeate cell membranes, potentially leading to better absorption and distribution within the body.[1][2]

  • Binding Affinity: The electron-withdrawing nature of the -CF3 group can alter the electronic distribution within a molecule, potentially enhancing its binding affinity to biological targets.[2]

This compound serves as a precursor for a wide range of more complex molecules, including those with potential applications as anti-inflammatory, antiviral, and anticancer agents.[9] For instance, trifluoromethyl-substituted anilines and phenols are integral to many FDA-approved drugs. The synthesis of fluoxetine, a widely used antidepressant, starts from a related compound, p-trifluoromethylphenol.[10]

Logical_Relationship cluster_compound Core Compound cluster_properties Key Physicochemical Properties cluster_advantages Advantages in Drug Design cluster_applications Therapeutic Applications compound This compound prop1 High Lipophilicity compound->prop1 prop2 Metabolic Stability compound->prop2 prop3 Electron-Withdrawing Nature compound->prop3 prop4 Reactive Amino & Hydroxyl Groups compound->prop4 app2 Agrochemicals compound->app2 adv1 Improved Membrane Permeability prop1->adv1 adv2 Increased In Vivo Half-Life prop2->adv2 adv3 Enhanced Target Binding Affinity prop3->adv3 adv4 Facilitates Further Synthesis prop4->adv4 app1 Pharmaceuticals adv1->app1 adv2->app1 adv3->app1 adv4->app1

Role of compound properties in drug development applications.

Conclusion

This compound is a strategically important chemical intermediate with well-defined properties and a straightforward synthesis route. Its utility is primarily driven by the trifluoromethyl group, which confers advantageous properties for the development of new pharmaceuticals and agrochemicals. The information compiled in this guide, including detailed protocols and property tables, serves as a practical resource for scientists and researchers aiming to leverage this versatile compound in their work.

References

A Technical Guide to 4-Amino-3-(trifluoromethyl)phenol: Procurement, Specifications, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on 4-Amino-3-(trifluoromethyl)phenol, a key building block in medicinal chemistry. This document outlines commercial procurement strategies, detailed technical specifications from various suppliers, and its significant application in the synthesis of targeted therapeutics, such as the tyrosine kinase inhibitor, Nilotinib.

Introduction to this compound

This compound, with the CAS Number 445-04-5, is an aromatic organic compound characterized by an amino group (-NH2), a hydroxyl group (-OH), and a trifluoromethyl group (-CF3) attached to a benzene ring.[1] The presence of the trifluoromethyl group, a common moiety in modern pharmaceuticals, significantly enhances the lipophilicity and metabolic stability of molecules, making it a valuable synthon in drug design.[1][2] This compound is of particular interest to researchers in medicinal chemistry and drug development for its role as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).[3][4]

Commercial Suppliers and Purchasing

The procurement of specialty chemicals like this compound requires careful consideration of supplier reliability, product quality, and adherence to safety and regulatory standards.

Leading Commercial Suppliers

A variety of chemical suppliers offer this compound in research to bulk quantities. The following table summarizes the offerings from several prominent vendors.

SupplierProduct NumberPurityAvailable Quantities
Sigma-Aldrich (Merck)FLUH99C88904 (via Fluorochem)97%Varies by supplier
ChemUniverseQ0468198%100mg, 250mg, 1g, Bulk
J & K SCIENTIFIC LTD.Not specifiedNot specifiedNot specified
Capot Chemical Co., Ltd.Not specifiedNot specifiedNot specified
Accela ChemBio Co.,Ltd.Not specifiedNot specifiedNot specified
CymitQuimicaIN-DA00I8FN, 54-PC6048, 10-F23739897%1g, 5g, 10g, 25g, 100g

Note: Availability and product specifications are subject to change. It is recommended to consult the supplier's website for the most current information.

Technical Specifications

Key technical data for this compound are summarized below.

PropertyValue
CAS Number 445-04-5[5]
Molecular Formula C₇H₆F₃NO[5]
Molecular Weight 177.12 g/mol [5]
Appearance Off-white to black solid[1][6]
Melting Point 158°C[6]
Boiling Point 275.9 ± 40.0 °C (Predicted)[6]
Density 1.432 ± 0.06 g/cm³ (Predicted)[6]
Storage Temperature 2–8 °C under inert gas (Nitrogen or Argon)[6]
Procurement Workflow

The procurement of specialty chemicals for a research laboratory typically follows a structured process to ensure safety, regulatory compliance, and efficient inventory management.[7] Key stakeholders in this process include researchers, lab managers, procurement professionals, and the finance department.[7]

ProcurementWorkflow General Procurement Workflow for Laboratory Chemicals A 1. Identify Research Need (Define required chemical, purity, and quantity) B 2. Supplier Identification & Evaluation (Search catalogs, compare specifications, and assess supplier reliability) A->B C 3. Obtain Quotation & Safety Data Sheet (SDS) (Request pricing and crucial safety information) B->C D 4. Internal Approval (Lab manager/supervisor approval, budget confirmation) C->D E 5. Purchase Order (PO) Generation (Create and submit a formal order) D->E F 6. Order Placement & Confirmation (Supplier confirms receipt and delivery timeline) E->F G 7. Receiving & Inspection (Check for damage, verify contents against PO and SDS) F->G H 8. Inventory Management (Log chemical into inventory system, store appropriately) G->H I 9. Invoice Processing & Payment (Finance department handles payment to the supplier) H->I

Figure 1: A generalized workflow for the procurement of laboratory chemicals.

Experimental Protocols and Applications

This compound is a crucial intermediate in the synthesis of Nilotinib, a targeted therapy for chronic myelogenous leukemia (CML).[3] The following sections detail a representative synthesis of this intermediate and its subsequent use.

Synthesis of this compound

A common laboratory-scale synthesis involves the reduction of the corresponding nitrophenol.[6]

Principle: The nitro group of 4-nitro-3-(trifluoromethyl)phenol is reduced to an amine using a catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere.[6]

Methodology:

  • To a solution of 4-nitro-3-(trifluoromethyl)phenol (2.0 mmol, 414 mg) in methanol (10 mL), add 10% palladium on carbon (100 mg).[6]

  • Stir the reaction suspension under a hydrogen (H₂) atmosphere for 12 hours.[6]

  • Upon completion of the reaction, remove the catalyst by filtration.[6]

  • Concentrate the filtrate under vacuum to yield this compound.[6]

    • Expected Yield: ~95%[6]

Application in the Synthesis of a Nilotinib Intermediate

The following workflow illustrates the use of this compound in the synthesis of a key intermediate for Nilotinib, 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl-5-(trifluoromethyl)phenyl]-3-amino-benzamide.[8]

ExperimentalWorkflow Experimental Workflow: Synthesis of a Nilotinib Intermediate cluster_reactants Starting Materials cluster_process Reaction Steps cluster_products Products A This compound (Intermediate from previous step) C 1. Condensation Reaction (Formation of amide bond) A->C B 4-Methyl-3-nitrobenzoyl chloride B->C E Intermediate Amide (4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl-5-(trifluoromethyl)phenyl]-3-nitro-benzamide) C->E D 2. Reduction of Nitro Group (e.g., using SnCl₂ in methanol) F Final Intermediate (4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl-5-(trifluoromethyl)phenyl]-3-amino-benzamide) D->F E->D

Figure 2: A simplified workflow for the synthesis of a key Nilotinib intermediate.

Safety, Handling, and Storage

Trifluoromethylated phenols require careful handling due to their potential toxicity and corrosive nature.[9]

  • Handling: All work should be conducted in a well-ventilated chemical fume hood.[10] Personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber or neoprene), safety goggles, and a lab coat, is mandatory.[9][11]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[9] It should be stored under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[6] Keep away from strong oxidizing agents and incompatible materials.[11]

  • Spill and Exposure: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[9] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[9]

Disclaimer: This guide is intended for informational purposes only. Always consult the Safety Data Sheet (SDS) provided by the supplier before handling any chemical and perform a thorough risk assessment.[12]

References

The Impact of Fluorination on Lipophilicity and Metabolic Stability of Phenols: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into phenolic scaffolds is a powerful tool in modern medicinal chemistry. This guide provides an in-depth technical overview of how fluorination influences two critical drug-like properties: lipophilicity and metabolic stability. By understanding these relationships, researchers can more effectively design molecules with improved pharmacokinetic profiles.

The Influence of Fluorination on Lipophilicity

Lipophilicity, a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties, is commonly quantified by the logarithm of the partition coefficient (logP) or the distribution coefficient (logD) for ionizable compounds. The introduction of fluorine to a phenolic ring can modulate lipophilicity in a manner that is highly dependent on the position and number of fluorine atoms.

Generally, replacing a hydrogen atom with a fluorine atom increases lipophilicity. However, the effect is not always straightforward and can be influenced by intramolecular interactions and the overall electronic profile of the molecule.

Quantitative Lipophilicity Data of Fluorinated Phenols
CompoundMolecular FormulaLogP (Experimental)LogP (Predicted)Data Source(s)
PhenolC₆H₆O1.46-[1]
2-FluorophenolC₆H₅FO1.34-[1]
3-FluorophenolC₆H₅FO1.39-[1]
4-FluorophenolC₆H₅FO1.38-[2]
2,4-DifluorophenolC₆H₄F₂O-~2.1[3]
2,6-DifluorophenolC₆H₄F₂O-~2.0[3]

The Role of Fluorination in Enhancing Metabolic Stability

A primary strategy in drug design is to improve a molecule's metabolic stability, thereby increasing its half-life and bioavailability. Fluorination is a key tactic to achieve this. The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by Cytochrome P450 (CYP450) enzymes, which are major players in drug metabolism. By strategically placing fluorine atoms at metabolically labile positions on a phenolic ring, oxidative metabolism can be blocked or slowed.

Quantitative Metabolic Stability Data of Fluorinated Phenols

The metabolic stability of a compound is typically assessed in vitro using human liver microsomes (HLM). Key parameters obtained from these assays are the metabolic half-life (t½) and the intrinsic clearance (Clint). A longer half-life and lower intrinsic clearance indicate greater metabolic stability. The following table presents a comparative overview of the metabolic stability of phenol and its fluorinated analogs. Note: The following data is illustrative and compiled from various sources; direct comparative studies under identical conditions are limited.

Compoundt½ (min) in HLMClint (µL/min/mg protein) in HLMKey Metabolic PathwaysData Source(s)
Phenol< 15> 100Hydroxylation, Glucuronidation, Sulfation[4]
4-Fluorophenol> 60< 20Defluorination to hydroquinone, Glucuronidation, Sulfation[5]
2,4-Difluorophenol> 60< 15Primarily Glucuronidation and Sulfation[6]

Experimental Protocols

Determination of Lipophilicity (LogP/LogD)

A. Shake-Flask Method (The Gold Standard)

This method directly measures the partitioning of a compound between n-octanol and a buffered aqueous phase.

Materials:

  • Test compound

  • n-Octanol (pre-saturated with buffer)

  • Aqueous buffer (e.g., phosphate buffer, pH 7.4, pre-saturated with n-octanol)

  • Glass vials with screw caps

  • Vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare a stock solution of the test compound in either the aqueous or n-octanol phase.

  • Add equal volumes of the n-octanol and aqueous buffer to a glass vial.

  • Add a small aliquot of the test compound stock solution to the vial. The final concentration should be within the linear range of the analytical method.

  • Securely cap the vial and vortex vigorously for a set period (e.g., 10-30 minutes) to ensure thorough mixing.

  • Allow the two phases to separate by gravity or by centrifugation at a low speed.

  • Carefully withdraw an aliquot from both the n-octanol and aqueous layers, avoiding contamination of the interface.

  • Quantify the concentration of the test compound in each aliquot using a suitable analytical method.

  • Calculate the LogD using the following formula: LogD = log10([Compound]octanol / [Compound]aqueous)

B. High-Performance Liquid Chromatography (HPLC) Method

This is a faster, indirect method that correlates a compound's retention time on a reverse-phase HPLC column with known logP values of standard compounds.

Materials:

  • Test compound

  • A set of standard compounds with known logP values

  • HPLC system with a reverse-phase column (e.g., C18)

  • Mobile phase (e.g., methanol/water or acetonitrile/water gradient)

  • Data analysis software

Procedure:

  • Prepare solutions of the test compound and each standard compound in a suitable solvent.

  • Inject each standard compound onto the HPLC column and record its retention time.

  • Create a calibration curve by plotting the known logP values of the standards against their retention times.

  • Inject the test compound and record its retention time.

  • Determine the logP of the test compound by interpolating its retention time on the calibration curve.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This assay measures the rate of disappearance of a parent compound when incubated with HLM, which are rich in drug-metabolizing enzymes.

Materials:

  • Test compound

  • Pooled human liver microsomes (commercially available)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH

  • Magnesium chloride (MgCl₂)

  • Incubator or water bath at 37°C

  • Quenching solution (e.g., ice-cold acetonitrile or methanol containing an internal standard)

  • 96-well plates or microcentrifuge tubes

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixture: In a 96-well plate or microcentrifuge tubes, prepare the incubation mixture containing phosphate buffer, MgCl₂, and the test compound at the desired final concentration (typically 1 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow the compound to equilibrate with the microsomes (if added at this stage).

  • Initiation of Reaction: Add the NADPH regenerating system or NADPH to initiate the metabolic reaction. For a negative control, add buffer instead of the NADPH system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an aliquot of the incubation mixture to a well or tube containing the cold quenching solution. The 0-minute time point is taken immediately after the addition of NADPH.

  • Protein Precipitation: Centrifuge the samples at high speed to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t½) * (incubation volume / mg of microsomal protein).[7]

Visualizations of Key Processes

Experimental Workflows

experimental_workflow_logp cluster_shake_flask Shake-Flask LogP Determination cluster_hplc HPLC-based LogP Determination sf1 Prepare n-Octanol and Aqueous Buffer sf2 Add Test Compound sf1->sf2 sf3 Vortex and Equilibrate sf2->sf3 sf4 Separate Phases sf3->sf4 sf5 Quantify Compound in Each Phase sf4->sf5 sf6 Calculate LogP sf5->sf6 hplc1 Prepare Standards and Test Compound hplc2 Inject Standards and Record Retention Times hplc1->hplc2 hplc4 Inject Test Compound and Record Retention Time hplc1->hplc4 hplc3 Create Calibration Curve hplc2->hplc3 hplc5 Determine LogP from Curve hplc3->hplc5 hplc4->hplc5

Caption: Workflow for LogP determination.

metabolic_stability_workflow start Prepare Incubation Mixture (Buffer, Microsomes, Test Compound) pre_incubate Pre-incubate at 37°C start->pre_incubate initiate Initiate Reaction with NADPH pre_incubate->initiate time_points Sample at Time Points (0, 5, 15, 30, 45, 60 min) initiate->time_points quench Quench Reaction with Cold Acetonitrile + IS time_points->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and Clint analyze->calculate

Caption: In vitro metabolic stability assay workflow.

Metabolic Pathway of 4-Fluorophenol

The metabolism of 4-fluorophenol can proceed through different pathways, primarily mediated by CYP450 enzymes. One key pathway involves oxidative defluorination.

metabolic_pathway_4fp cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism 4-Fluorophenol 4-Fluorophenol Fluorocatechol Fluorocatechol 4-Fluorophenol->Fluorocatechol Phenol Hydroxylase Benzoquinone Benzoquinone 4-Fluorophenol->Benzoquinone CYP450 (Oxidative Defluorination) Hydroquinone Hydroquinone Benzoquinone->Hydroquinone NADPH P450-Reductase Glucuronide_Conjugate Glucuronide Conjugate Hydroquinone->Glucuronide_Conjugate UGTs Sulfate_Conjugate Sulfate Conjugate Hydroquinone->Sulfate_Conjugate SULTs

References

An In-depth Technical Guide to 4-Amino-3-(trifluoromethyl)phenol: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-(trifluoromethyl)phenol is a fluorinated aromatic compound of significant interest in medicinal chemistry and drug discovery. The presence of both an amino and a hydroxyl group on the phenyl ring, combined with the electron-withdrawing trifluoromethyl group, imparts unique physicochemical properties that make it a valuable building block for the synthesis of novel bioactive molecules. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, making this scaffold a promising starting point for the development of new therapeutic agents.[1][2][3][4][5] This technical guide provides a comprehensive overview of the theoretical and computed properties of this compound, detailed experimental protocols for its synthesis, and a discussion of its potential applications in drug development.

Core Properties of this compound

The structural and physicochemical properties of this compound are summarized in the tables below. These properties are crucial for understanding its reactivity, solubility, and potential as a lead scaffold in drug design.

Table 1: Chemical and Physical Properties
PropertyValueSource(s)
Chemical Formula C₇H₆F₃NO[6]
Molecular Weight 177.12 g/mol [6]
Appearance Off-white to black solid[6]
Melting Point 158 °C[6]
Boiling Point (Predicted) 275.9 ± 40.0 °C[6]
Density (Predicted) 1.432 ± 0.06 g/cm³[6]
pKa (Predicted) 9.22 ± 0.18[6]
XLogP3 1.8[7]
Table 2: Spectroscopic Data
Spectroscopic TechniqueDataSource(s)
Mass Spectrometry (ESI+) m/z 178.02 ([M + H]⁺)[6]
¹H NMR, ¹³C NMR, IR, Raman, ESR Spectra available from commercial suppliers.[8]

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is through the catalytic hydrogenation of 4-nitro-3-(trifluoromethyl)phenol.[6]

Materials:

  • 4-nitro-3-(trifluoromethyl)phenol

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a suitable reaction vessel, dissolve 4-nitro-3-(trifluoromethyl)phenol (1.0 eq) in methanol.

  • Carefully add 10% Pd/C catalyst to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 12 hours.

  • Upon completion of the reaction (which can be monitored by thin-layer chromatography), carefully filter the mixture to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound. The product is often of sufficient purity for subsequent reactions.[6]

Purification of this compound

While the synthesis often yields a relatively pure product, further purification can be achieved through recrystallization, a standard technique for purifying solid organic compounds.[9][10][11][12]

Materials:

  • Crude this compound

  • A suitable solvent system (e.g., water, aqueous acids, or a mixture of organic solvents)[9][10]

  • Activated charcoal (optional, for decolorization)[11]

  • Heating and cooling apparatus

  • Filtration apparatus

General Recrystallization Procedure:

  • Select an appropriate solvent or solvent mixture in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolve the crude this compound in the minimum amount of the hot solvent.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a short period.[11]

  • Hot-filter the solution to remove any insoluble impurities and activated charcoal.

  • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Mandatory Visualizations

Synthesis Workflow

G Synthesis of this compound cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_reaction Reaction cluster_workup Workup cluster_product Final Product start 4-Nitro-3-(trifluoromethyl)phenol reaction Catalytic Hydrogenation start->reaction reagents 10% Pd/C, H₂, Methanol, 12h reagents->reaction filtration Filtration reaction->filtration concentration Concentration filtration->concentration product This compound concentration->product

Synthesis of this compound
Role in Drug Discovery

G This compound in Drug Discovery cluster_building_block Core Scaffold cluster_modifications Chemical Modifications cluster_library Compound Library cluster_screening Biological Screening cluster_outcome Outcome building_block This compound amino_mod Amino Group Derivatization building_block->amino_mod hydroxyl_mod Hydroxyl Group Derivatization building_block->hydroxyl_mod library Diverse Library of Analogs amino_mod->library hydroxyl_mod->library screening High-Throughput Screening library->screening assays In Vitro & In Vivo Assays screening->assays hits Hit Identification assays->hits leads Lead Optimization hits->leads candidate Drug Candidate leads->candidate

Role in Drug Discovery

Biological Activity and Potential Applications

While specific biological activities and signaling pathways for this compound are not extensively documented in publicly available literature, its structural motifs are prevalent in many bioactive compounds. The trifluoromethyl group is a key feature in numerous FDA-approved drugs, where it often improves metabolic stability and membrane permeability.[3][4][5] The aminophenol core is also a common scaffold in medicinal chemistry.

Therefore, this compound is a highly valuable intermediate for the synthesis of compound libraries for high-throughput screening.[13][14][15][16][17] By modifying the amino and hydroxyl groups, a diverse range of derivatives can be generated and tested for various biological activities, including but not limited to:

  • Enzyme inhibition

  • Receptor binding

  • Antimicrobial activity

  • Anticancer activity

The development of novel derivatives based on this scaffold could lead to the discovery of new drug candidates with improved pharmacological profiles.

Conclusion

This compound is a synthetically accessible and versatile building block with significant potential in drug discovery and development. Its favorable physicochemical properties, conferred by the trifluoromethyl group, make it an attractive starting point for the synthesis of new chemical entities. While direct biological data on this specific molecule is limited, its utility as a scaffold for creating diverse compound libraries is clear. Further research into the biological effects of its derivatives is warranted and could unveil novel therapeutic applications.

References

Methodological & Application

Application Note: High-Yield Synthesis of 4-Amino-3-(trifluoromethyl)phenol via Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Amino-3-(trifluoromethyl)phenol is a key intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its structural motifs, a phenol, an aniline, and a trifluoromethyl group, make it a versatile building block for introducing these functionalities into larger, more complex molecules. A common and efficient route to this compound is through the reduction of its nitro precursor, 4-nitro-3-(trifluoromethyl)phenol. This application note details a robust and high-yielding protocol for this transformation using catalytic hydrogenation.

The selective reduction of an aromatic nitro group in the presence of other functional groups, such as a hydroxyl group, is a critical transformation in organic synthesis. Catalytic hydrogenation is often the method of choice due to its high efficiency, clean reaction profile, and the ease of product isolation.[1] This note describes the use of 10% palladium on carbon (Pd/C) as the catalyst for the reduction of 4-nitro-3-(trifluoromethyl)phenol to this compound in a methanol solvent under a hydrogen atmosphere.[2]

Reaction Scheme

Figure 1: Reduction of 4-nitro-3-(trifluoromethyl)phenol to this compound.

Experimental Overview

The synthesis involves the catalytic hydrogenation of 4-nitro-3-(trifluoromethyl)phenol using 10% palladium on carbon in methanol. The reaction proceeds smoothly under a hydrogen atmosphere at room temperature, providing the desired product in excellent yield and purity after a simple filtration and solvent removal.[2]

Materials and Methods

Materials:

  • 4-Nitro-3-(trifluoromethyl)phenol (CAS: 88-30-2)

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH), anhydrous

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Filtration apparatus (e.g., Buchner funnel or Celite pad)

  • Rotary evaporator

Experimental Protocol

A detailed, step-by-step protocol for the synthesis of this compound is provided below.

Protocol ID: PROTO-SYN-0042

Objective: To synthesize this compound by the catalytic hydrogenation of 4-nitro-3-(trifluoromethyl)phenol.

Procedure:

  • To a 50 mL round-bottom flask containing a magnetic stir bar, add 4-nitro-3-(trifluoromethyl)phenol (2.0 mmol, 414 mg).

  • Add 10 mL of methanol to the flask and stir the mixture until the starting material is fully dissolved.

  • Carefully add 10% palladium on carbon (100 mg) to the solution.

  • Seal the flask with a septum and purge the flask with an inert gas (nitrogen or argon).

  • Introduce a hydrogen atmosphere into the flask, typically by using a hydrogen-filled balloon attached to a needle that pierces the septum.

  • Stir the reaction mixture vigorously at room temperature for 12 hours.

  • Upon completion of the reaction (which can be monitored by TLC or LC-MS), carefully vent the excess hydrogen gas in a well-ventilated fume hood.

  • Filter the reaction mixture through a pad of Celite to remove the palladium on carbon catalyst.

  • Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.

  • Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.

  • The resulting solid is this compound, which is typically of sufficient purity for subsequent reactions.

Results

The catalytic hydrogenation of 4-nitro-3-(trifluoromethyl)phenol consistently provides this compound in high yield and purity.

ParameterValue
Starting Material4-nitro-3-(trifluoromethyl)phenol
Starting Material Amount414 mg (2.0 mmol)
Catalyst10% Palladium on Carbon
Catalyst Loading100 mg
SolventMethanol
Solvent Volume10 mL
Reaction Time12 hours
ProductThis compound
Product Yield350 mg (95%)
Product PuritySufficient for subsequent reactions

Table 1: Summary of quantitative data for the synthesis of this compound.[2]

Characterization

The product, this compound, can be characterized by standard analytical techniques.

  • Melting Point: 158°C[2]

  • Mass Spectrometry (ESI+): m/z 178.02 ([M+H]⁺)[2]

Safety Precautions

  • Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care and do not allow the catalyst to dry completely in the air.

  • Hydrogen gas is highly flammable and can form explosive mixtures with air. All operations involving hydrogen should be conducted in a well-ventilated fume hood.

  • Standard personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

Conclusion

The described protocol for the synthesis of this compound via catalytic hydrogenation of 4-nitro-3-(trifluoromethyl)phenol is a reliable and high-yielding method.[2] The procedure is straightforward, utilizes commercially available reagents, and provides a clean product with a simple work-up. This makes it an excellent choice for researchers and scientists in the fields of medicinal chemistry and drug development.

Diagrams

experimental_workflow cluster_preparation Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation start Dissolve 4-nitro-3-(trifluoromethyl)phenol in Methanol add_catalyst Add 10% Pd/C Catalyst start->add_catalyst purge Purge with Inert Gas add_catalyst->purge add_h2 Introduce H2 Atmosphere purge->add_h2 react Stir at Room Temperature for 12h add_h2->react filter Filter to Remove Catalyst react->filter concentrate Concentrate Filtrate filter->concentrate product Obtain this compound concentrate->product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for Palladium-Catalyzed Hydrogenation of Nitrophenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of nitrophenols to aminophenols is a crucial transformation in synthetic organic chemistry, particularly in the pharmaceutical and fine chemical industries. Aminophenols are versatile intermediates used in the synthesis of a wide range of compounds, including analgesics, antipyretics, and dyes. Palladium-catalyzed hydrogenation is a widely employed, efficient, and scalable method for this conversion, offering high selectivity and yields under relatively mild conditions. This document provides a detailed experimental protocol for the palladium-catalyzed hydrogenation of nitrophenols, along with quantitative data on the influence of various reaction parameters and a schematic representation of the reaction mechanism and experimental workflow.

Data Presentation

The efficiency of palladium-catalyzed hydrogenation of nitrophenols is influenced by several factors, including the choice of catalyst, catalyst loading, solvent, temperature, and hydrogen source. The following tables summarize quantitative data from various studies to provide a comparative overview.

CatalystSubstrateCatalyst Loading (mol%)Hydrogen SourceSolventTemperature (°C)Time (min)Conversion (%)Yield (%)Reference
10% Pd/C4-Nitrophenol1H₂ (1 atm)Ethanol2560>99>99Generic Protocol
5% Pd/CNitrobenzene0.08H₂ (4 barg)Isopropanol60120100100 (Aniline)[1]
Pd Nanoparticles4-Nitrophenol0.249NaBH₄Water23.710~80-[2]
Pd/Graphenep-Nitrophenol-NaBH₄AqueousRoom Temp-High-[3]
Ni/Al₂O₃p-Nitrophenol5 wt%N₂H₄·H₂OEthanol8030100100[4]

Table 1: Comparison of Catalytic Systems for Nitrophenol Hydrogenation. This table illustrates the versatility of catalytic hydrogenation, showcasing various catalysts, hydrogen sources, and reaction conditions.

ParameterCondition 1Condition 2Effect on Reaction Rate
Catalyst Loading 4.0 mg9.3 mgIncreased loading leads to a faster reaction rate.[5]
Temperature 10 °C60 °CIncreasing temperature generally increases the reaction rate and can reduce the required excess of the hydrogen donor.[6]
Solvent Aqueous10% Glycerol-waterA glycerol-water mixture can accelerate the catalytic reduction.[7]
Initial Substrate Conc. 0.07 g/mL0.14 g/mLA slight increase in reaction rate was observed with increased concentration.[8]

Table 2: Influence of Reaction Parameters on Hydrogenation Rate. This table highlights the impact of key experimental variables on the kinetics of the reaction.

Experimental Protocols

This section provides a detailed methodology for a typical palladium-catalyzed hydrogenation of 4-nitrophenol using hydrogen gas.

Materials:

  • 4-Nitrophenol

  • 10% Palladium on activated carbon (Pd/C)

  • Ethanol (reagent grade)

  • Hydrogen gas (high purity)

  • Nitrogen or Argon gas (inert)

  • Filter aid (e.g., Celite®)

  • Round-bottom flask (two- or three-necked)

  • Magnetic stirrer and stir bar

  • Hydrogen balloon or hydrogenation apparatus

  • Vacuum/inert gas manifold

  • Filtration apparatus (e.g., Büchner funnel)

Safety Precautions:

  • Palladium on carbon is highly flammable, especially when dry and in the presence of hydrogen and oxygen. Handle with care in an inert atmosphere when possible.

  • Hydrogen gas is explosive. Ensure the reaction is carried out in a well-ventilated fume hood, away from ignition sources.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Procedure:

  • Reaction Setup:

    • To a two- or three-necked round-bottom flask equipped with a magnetic stir bar, add 10% Pd/C (e.g., 1-5 mol% relative to the substrate).

    • Seal the flask and connect it to a vacuum/inert gas manifold.

    • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Addition of Reactants:

    • Under a positive flow of inert gas, add the solvent (e.g., ethanol) to the flask.

    • Dissolve the 4-nitrophenol in the solvent and add it to the reaction flask via a syringe or dropping funnel.

  • Hydrogenation:

    • Purge the inert gas from the flask by evacuating and backfilling with hydrogen gas. Repeat this cycle three times.

    • If using a balloon, ensure it is securely attached and filled with hydrogen. For a hydrogenation apparatus, set the desired hydrogen pressure.

    • Commence vigorous stirring to ensure good mixing of the three phases (solid catalyst, liquid solution, and gaseous hydrogen).

    • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 1-4 hours at room temperature and atmospheric pressure.

  • Work-up:

    • Once the reaction is complete, carefully vent the excess hydrogen gas into the fume hood.

    • Purge the reaction flask with an inert gas.

    • Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the palladium catalyst. Caution: Do not allow the catalyst to dry on the filter paper, as it can ignite. Keep it wet with solvent.

    • Wash the filter cake with a small amount of the reaction solvent.

    • The filtrate contains the product, 4-aminophenol. The solvent can be removed under reduced pressure to yield the crude product, which can be further purified by recrystallization if necessary.

  • Catalyst Quenching:

    • The recovered Pd/C catalyst should be quenched by suspending it in water while wet. This reduces its pyrophoric nature.

Mandatory Visualization

Reaction Mechanism

The catalytic hydrogenation of a nitro group on a palladium surface is believed to proceed through a series of steps involving the initial reduction to a nitroso group, followed by further reduction to a hydroxylamino intermediate, and finally to the corresponding amino group.

Reaction_Mechanism cluster_surface Palladium Catalyst Surface cluster_reduction Stepwise Reduction H₂ H₂ 2H_ads 2H_ads H₂->2H_ads Dissociative Adsorption R-NO₂ R-NO₂ R-NO₂_ads R-NO₂_ads R-NO₂->R-NO₂_ads Adsorption R-NO_ads R-NO_ads R-NO₂_ads->R-NO_ads +2H R-NHOH_ads R-NHOH_ads R-NO_ads->R-NHOH_ads +2H R-NH₂_ads R-NH₂_ads R-NHOH_ads->R-NH₂_ads +2H R-NH₂ R-NH₂ R-NH₂_ads->R-NH₂ Desorption Experimental_Workflow start Start setup Reaction Setup (Flask, Stirrer, Pd/C) start->setup inert Create Inert Atmosphere (Evacuate & Backfill with N₂/Ar) setup->inert reactants Add Solvent and 4-Nitrophenol inert->reactants hydrogenation Introduce Hydrogen Gas (Evacuate & Backfill with H₂) reactants->hydrogenation reaction Stir Vigorously (Monitor by TLC/HPLC) hydrogenation->reaction workup Work-up (Vent H₂, Purge with N₂/Ar) reaction->workup filtration Filter through Celite® (Keep Catalyst Wet) workup->filtration product Isolate Product (Evaporate Solvent) filtration->product quench Quench Catalyst (Suspend in Water) filtration->quench end End product->end quench->end

References

Application Notes and Protocols: 4-Amino-3-(trifluoromethyl)phenol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-(trifluoromethyl)phenol is a key building block in organic synthesis, particularly valued in medicinal chemistry and drug development. Its unique structure, featuring an amino group, a hydroxyl group, and a trifluoromethyl group on a benzene ring, provides a versatile scaffold for the synthesis of complex molecules. The trifluoromethyl group is of particular interest as it can enhance the metabolic stability and lipophilicity of a compound, potentially improving its pharmacokinetic properties.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules, with a focus on its application in the preparation of multi-kinase inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number445-04-5[1][3][4]
Molecular FormulaC₇H₆F₃NO[1][3][4]
Molecular Weight177.12 g/mol [3][4]
Melting Point158 °C[5][6]
Boiling Point275.9 °C at 760 mmHg (Predicted)[5][6]
AppearanceOff-white to black solid[5]
PurityTypically ≥95%[3]
StorageStore at 0-8 °C under an inert atmosphere (e.g., Argon or Nitrogen)[3][5]

Synthesis of this compound

This compound can be synthesized from 4-nitro-3-(trifluoromethyl)phenol via catalytic hydrogenation.

Reaction Scheme: Synthesis of this compound

G cluster_0 Synthesis of this compound start 4-Nitro-3-(trifluoromethyl)phenol reagents + H₂ (gas) + 10% Pd/C + Methanol (solvent) start->reagents product This compound reagents->product

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on a general procedure for the reduction of a nitro group in the presence of a trifluoromethyl group.[5][7]

Materials:

  • 4-Nitro-3-(trifluoromethyl)phenol (1.0 eq)

  • 10% Palladium on carbon (Pd/C) (catalytic amount, e.g., 5-10 mol%)

  • Methanol (solvent)

  • Hydrogen gas (H₂)

  • Filtration apparatus (e.g., Buchner funnel, Celite® or filter paper)

  • Rotary evaporator

Procedure:

  • To a solution of 4-nitro-3-(trifluoromethyl)phenol (e.g., 2.0 mmol, 414 mg) in methanol (10 mL), add 10% palladium on carbon (100 mg).[5][7]

  • Stir the resulting suspension under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) for 12 hours.[5][7]

  • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion of the reaction, carefully remove the catalyst by filtration through a pad of Celite® or filter paper.

  • Wash the filter cake with a small amount of methanol.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound.[5][7]

Quantitative Data:

Reactant Moles (mmol) Mass (mg) Product Yield (%) Mass (mg)

| 4-Nitro-3-(trifluoromethyl)phenol | 2.0 | 414 | this compound | 95 | 350 |

Data adapted from a representative synthesis.[5][7]

Application in the Synthesis of Multi-Kinase Inhibitors

This compound is a crucial intermediate in the synthesis of several multi-kinase inhibitors, including Sorafenib and Regorafenib, which are used in cancer therapy.[8] These drugs function by inhibiting key signaling pathways involved in tumor cell proliferation and angiogenesis.

General Synthetic Strategy for Urea-Containing Kinase Inhibitors

The general synthetic approach involves the formation of a diaryl ether and a diaryl urea linkage. This compound can participate in either of these key bond-forming reactions.

G cluster_1 General Synthetic Workflow start This compound ether_formation Diaryl Ether Formation (e.g., with 4-chloro-N-methylpicolinamide) start->ether_formation intermediate Diarylether Intermediate ether_formation->intermediate urea_formation Urea Formation (e.g., with an isocyanate) intermediate->urea_formation product Final Drug Product (e.g., Regorafenib) urea_formation->product

Caption: General workflow for kinase inhibitor synthesis.

Synthesis of a Regorafenib Intermediate

A key step in the synthesis of Regorafenib involves the reaction of 4-amino-3-fluorophenol (a close analog of this compound) with 4-chloro-N-methyl-2-pyridinecarboxamide to form a diaryl ether intermediate.[9] A similar reaction can be envisaged with this compound.

Reaction Scheme: Diaryl Ether Formation

G cluster_0 Diaryl Ether Synthesis for Regorafenib Analog start1 This compound reagents + Base (e.g., KOtBu) + Solvent (e.g., DMF) start1->reagents start2 4-Chloro-N-methyl-2-pyridinecarboxamide start2->reagents product 4-(4-Amino-3-(trifluoromethyl)phenoxy)-N-methylpicolinamide reagents->product

Caption: Synthesis of a diaryl ether intermediate.

Experimental Protocol: Diaryl Ether Formation

The following is a representative protocol for the synthesis of a diaryl ether intermediate, adapted from procedures for Regorafenib synthesis.[9]

Materials:

  • This compound (1.0 eq)

  • 4-Chloro-N-methyl-2-pyridinecarboxamide (1.0 eq)

  • Potassium tert-butoxide (KOtBu) (1.1 eq)

  • Dimethylformamide (DMF) (anhydrous)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous DMF.

  • Add potassium tert-butoxide portion-wise to the solution at room temperature and stir for 30 minutes.

  • Add a solution of 4-chloro-N-methyl-2-pyridinecarboxamide in anhydrous DMF to the reaction mixture.

  • Heat the reaction mixture to a specified temperature (e.g., 80-110 °C) and monitor the progress by TLC or LC-MS.[9]

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired diaryl ether.

Quantitative Data for a similar reaction (using 4-amino-3-fluorophenol): [10]

Reactant 1 Reactant 2 Product Yield (%)

| 4-Amino-3-fluorophenol | 4-Chloro-N-methyl-2-pyridinecarboxamide hydrochloride | 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide | 84 |

Synthesis of the Urea Linkage

The final step in the synthesis of Sorafenib and Regorafenib analogs is the formation of the urea bond. This is typically achieved by reacting the diaryl ether intermediate with an appropriate isocyanate.

Reaction Scheme: Urea Formation

G cluster_0 Urea Formation for Sorafenib/Regorafenib Analogs start1 Diarylether Intermediate reagents + Solvent (e.g., Dichloromethane) start1->reagents start2 4-Chloro-3-(trifluoromethyl)phenyl isocyanate start2->reagents product Final Drug Product reagents->product

Caption: Formation of the urea linkage.

Experimental Protocol: Urea Formation [11]

Materials:

  • Diarylether intermediate (e.g., 4-(4-Amino-3-(trifluoromethyl)phenoxy)-N-methylpicolinamide) (1.0 eq)

  • 4-Chloro-3-(trifluoromethyl)phenyl isocyanate (1.0 eq)

  • Dichloromethane (DCM) (anhydrous)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the diarylether intermediate in anhydrous DCM.

  • To this solution, add 4-chloro-3-(trifluoromethyl)phenyl isocyanate dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product remains in solution, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the final compound.

Quantitative Data for a similar reaction (Regorafenib synthesis): [10]

Reactant 1 Reactant 2 Product Yield (%)

| 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide | 4-Chloro-3-(trifluoromethyl)phenyl isocyanate | Regorafenib | 83 |

Mechanism of Action of Final Products: Multi-Kinase Inhibition

The compounds synthesized using this compound as a building block, such as Sorafenib and Regorafenib, are multi-kinase inhibitors. They target several tyrosine kinases involved in tumor growth and angiogenesis, including Raf kinases and Vascular Endothelial Growth Factor Receptors (VEGFRs).

G cluster_pathway Simplified Signaling Pathway Inhibition drug Sorafenib / Regorafenib raf Raf Kinase drug->raf inhibits vegfr VEGFR drug->vegfr inhibits proliferation Tumor Cell Proliferation raf->proliferation promotes angiogenesis Angiogenesis vegfr->angiogenesis promotes

Caption: Inhibition of key signaling pathways.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its application in the synthesis of multi-kinase inhibitors like Sorafenib and Regorafenib highlights its importance in the development of modern therapeutics. The protocols and data presented in these application notes provide a foundation for researchers to utilize this compound in their synthetic endeavors.

References

The Strategic Role of 4-Amino-3-(trifluoromethyl)phenol in the Synthesis of Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 4-Amino-3-(trifluoromethyl)phenol is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of complex pharmaceutical intermediates, particularly in the realm of kinase inhibitors for oncology. Its unique trifluoromethyl, amino, and hydroxyl moieties provide a versatile scaffold for constructing molecules with enhanced metabolic stability, binding affinity, and lipophilicity. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a key intermediate for a Regorafenib analog, a multi-kinase inhibitor that targets various signaling pathways involved in tumor progression and angiogenesis.

Application Note 1: Synthesis of a Diaryl Ether Intermediate for Kinase Inhibitors

The hydroxyl group of this compound provides a nucleophilic center for the formation of diaryl ether linkages, a common structural motif in many kinase inhibitors. By reacting with a suitable heterocyclic partner, such as 4-chloro-N-methyl-2-pyridinecarboxamide, a key intermediate can be synthesized. This reaction is typically performed under basic conditions to deprotonate the phenol, thereby increasing its nucleophilicity.

Logical Relationship of the Diaryl Ether Synthesis:

A This compound C Potassium tert-butoxide (Base) A->C Deprotonation B 4-chloro-N-methyl- 2-pyridinecarboxamide D 4-(4-Amino-3-(trifluoromethyl)phenoxy)- N-methylpicolinamide (Diaryl Ether Intermediate) B->D C->D Nucleophilic Aromatic Substitution cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Dissolve Diaryl Ether Intermediate in Toluene B Add 4-chloro-3-(trifluoromethyl)phenyl isocyanate A->B C Stir at Room Temperature B->C D Trituration with Diethyl Ether C->D E Filtration and Drying D->E F Regorafenib Analog (Final Product) E->F cluster_0 Angiogenesis cluster_1 Oncogenesis VEGFR VEGFR PDGFR PDGFR FGFR FGFR KIT KIT RET RET RAF1 RAF-1 BRAF BRAF Regorafenib Regorafenib Analog Regorafenib->VEGFR Inhibition Regorafenib->PDGFR Inhibition Regorafenib->FGFR Inhibition Regorafenib->KIT Inhibition Regorafenib->RET Inhibition Regorafenib->RAF1 Inhibition Regorafenib->BRAF Inhibition

Application Notes and Protocols for the Derivatization of the Amino Group on 4-Amino-3-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of the amino group on 4-amino-3-(trifluoromethyl)phenol. This compound is a valuable building block in pharmaceutical and agrochemical research, and derivatization of its amino group allows for the synthesis of a diverse range of molecules with potential biological activity. The trifluoromethyl group significantly influences the physicochemical properties of these derivatives, often enhancing metabolic stability and binding affinity to biological targets.

The following sections detail protocols for three common and versatile derivatization reactions: acylation, sulfonylation, and reductive amination.

Application Note 1: Acylation of this compound

Acylation of the amino group of this compound is a fundamental transformation that yields stable amide derivatives. This reaction is widely used to introduce a variety of functional groups, which can modulate the compound's biological activity, solubility, and other pharmacokinetic properties. The resulting N-acyl derivatives are common motifs in many pharmaceutical agents. The protocol below describes a general procedure for acetylation using acetic anhydride.

Experimental Protocol: N-Acetylation

Materials:

  • This compound

  • Acetic anhydride (Ac₂O)

  • Pyridine (or another suitable base, e.g., triethylamine)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in pyridine (5-10 mL per gram of starting material) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add acetic anhydride (1.1-1.5 eq) to the cooled solution with continuous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Upon completion, quench the reaction by the slow addition of methanol to consume excess acetic anhydride.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography on silica gel to obtain N-(4-hydroxy-2-(trifluoromethyl)phenyl)acetamide.

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Pyridine is flammable and toxic; handle with care.

  • Acetic anhydride is corrosive and a lachrymator.

Quantitative Data (Representative)
ParameterValueReference
Starting MaterialThis compoundN/A
ReagentAcetic Anhydride[1]
BasePyridine[2]
SolventPyridine[2]
Reaction Temperature0 °C to Room Temperature[1]
Reaction Time2 - 4 hoursGeneral Protocol
Representative Yield 85 - 95% Analogous Reactions

Experimental Workflow Diagram

Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 4-Amino-3- (trifluoromethyl)phenol in Pyridine cool Cool to 0 °C start->cool add_reagent Add Acetic Anhydride cool->add_reagent react Stir at RT (2-4h) add_reagent->react quench Quench with Methanol react->quench evaporate Evaporate Solvent quench->evaporate extract Extract with DCM/EtOAc evaporate->extract wash Wash (HCl, NaHCO₃, Brine) extract->wash dry Dry and Concentrate wash->dry purify Recrystallization or Column Chromatography dry->purify product N-(4-hydroxy-2-(trifluoromethyl) -phenyl)acetamide purify->product Sulfonylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 4-Amino-3- (trifluoromethyl)phenol in Pyridine/DCM cool Cool to 0 °C start->cool add_reagent Add p-Toluenesulfonyl Chloride cool->add_reagent react Stir at RT (6-12h) add_reagent->react dilute Dilute with DCM react->dilute wash Wash (HCl, NaHCO₃, Brine) dilute->wash dry Dry and Concentrate wash->dry purify Column Chromatography or Recrystallization dry->purify product 4-(p-toluenesulfonamido)-3- (trifluoromethyl)phenol purify->product Reductive_Amination_Workflow cluster_prep Imine Formation cluster_reduction Reduction cluster_workup Work-up cluster_purification Purification start Dissolve Amine and Aldehyde/Ketone in MeOH/THF react_imine Stir at RT (1-2h) start->react_imine cool Cool to 0 °C react_imine->cool add_reductant Add NaBH₄ cool->add_reductant react_amine Stir at RT (2-4h) add_reductant->react_amine quench Quench with NH₄Cl/H₂O react_amine->quench evaporate Evaporate Solvent quench->evaporate extract Extract with DCM/EtOAc evaporate->extract wash Wash and Dry extract->wash purify Column Chromatography wash->purify product N-Alkylated Product purify->product

References

Application Notes and Protocols for the Quantification of 4-Amino-3-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 4-Amino-3-(trifluoromethyl)phenol, a key intermediate in pharmaceutical synthesis. The following sections outline methodologies for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and supplementary techniques, complete with experimental parameters, data presentation, and workflow visualizations.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the quantification of non-volatile and thermally labile compounds like this compound. This method offers high resolution and sensitivity.

Application Note

Principle: Reversed-phase HPLC is employed to separate this compound from potential impurities. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Quantification is achieved by detecting the analyte's UV absorbance at a specific wavelength and comparing the peak area to a calibration curve generated from standards of known concentrations.

Key Performance Parameters (Typical): Based on analyses of structurally similar aromatic amines, the following performance characteristics can be expected.[1][2]

ParameterExpected Value
Linearity (R²)≥ 0.999
Limit of Detection (LOD)0.01 - 0.1 µg/mL
Limit of Quantification (LOQ)0.05 - 0.5 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (%RSD)< 2%
Experimental Protocol

1.2.1. Materials and Reagents:

  • This compound reference standard (Purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic acid or Phosphoric acid (for pH adjustment)

  • 0.45 µm syringe filters

1.2.2. Instrumentation:

  • HPLC system with a UV/Vis or Photodiode Array (PDA) detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3]

  • Data acquisition and processing software

1.2.3. Sample and Standard Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of at least five working standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

1.2.4. Chromatographic Conditions:

ParameterCondition
Mobile Phase Isocratic: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 240 nm (or determined by UV scan)
Run Time 10 minutes

1.2.5. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the working standards against their concentrations.

  • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²).

  • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare Standard Stock & Working Solutions HPLC_Injection Inject into HPLC System Standard_Prep->HPLC_Injection Sample_Prep Dissolve & Filter Sample Sample_Prep->HPLC_Injection Chrom_Separation Chromatographic Separation (C18 Column) HPLC_Injection->Chrom_Separation UV_Detection UV Detection Chrom_Separation->UV_Detection Calibration_Curve Generate Calibration Curve UV_Detection->Calibration_Curve Quantification Quantify Analyte Calibration_Curve->Quantification

Caption: HPLC analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Due to the polar nature of this compound, derivatization is typically required to increase its volatility and thermal stability.[4][5]

Application Note

Principle: This method involves the chemical derivatization of this compound, most commonly through silylation, to replace the active hydrogens on the amino and hydroxyl groups with nonpolar trimethylsilyl (TMS) groups.[4] This increases the analyte's volatility, making it amenable to GC separation. The derivatized analyte is then separated on a capillary GC column and detected by a mass spectrometer. The mass spectrometer provides both qualitative (mass spectrum) and quantitative (ion abundance) information. Quantification is performed using an internal standard and a calibration curve.

Key Performance Parameters (Typical):

ParameterExpected Value
Linearity (R²)> 0.99
Limit of Detection (LOD)0.1 - 1 ng/mL
Limit of Quantification (LOQ)0.5 - 5 ng/mL
Accuracy (% Recovery)90 - 110%
Precision (%RSD)< 5%
Experimental Protocol

2.2.1. Materials and Reagents:

  • This compound reference standard

  • Internal Standard (e.g., 2,4-dibromophenol)

  • Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[5]

  • Pyridine or Acetonitrile (anhydrous, GC grade)

  • Hexane (GC grade)

2.2.2. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Autosampler

  • Data acquisition and processing software

2.2.3. Sample, Standard, and Derivatization Procedure:

  • Standard Stock Solution (1 mg/mL): Prepare in anhydrous acetonitrile.

  • Working Standard Solutions: Prepare a series of working standards containing both the analyte and a constant concentration of the internal standard.

  • Sample Preparation: Dissolve a known amount of the sample in anhydrous acetonitrile.

  • Derivatization:

    • Transfer 100 µL of the sample or standard solution to a reaction vial.

    • Add 100 µL of the internal standard solution.

    • Add 200 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature. The sample is now ready for injection.[5]

2.2.4. GC-MS Conditions:

ParameterCondition
Injector Temperature 250 °C
Injection Mode Splitless
Carrier Gas Helium at 1.0 mL/min
Oven Program Initial 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-500

2.2.5. Data Analysis:

  • Identify the derivatized analyte and internal standard by their retention times and mass spectra.

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Quantify the analyte in the sample using the calibration curve.

Workflow Diagram

GCMS_Workflow cluster_prep Preparation & Derivatization cluster_analysis Analysis cluster_data Data Processing Sample_Prep Dissolve Sample & Add Internal Standard Derivatization Add BSTFA, Heat at 70°C Sample_Prep->Derivatization GCMS_Injection Inject into GC-MS Derivatization->GCMS_Injection GC_Separation GC Separation GCMS_Injection->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Peak_Integration Peak Integration & Identification MS_Detection->Peak_Integration Quantification Quantification using Internal Standard Peak_Integration->Quantification

Caption: GC-MS analysis workflow with derivatization.

Supplementary Analytical Techniques

UV-Vis Spectrophotometry

Application Note: UV-Vis spectrophotometry can be used for a rapid, preliminary quantification of this compound in simple matrices where interfering substances are minimal. The method is based on Beer-Lambert's law, where the absorbance of the analyte solution is directly proportional to its concentration. The wavelength of maximum absorbance (λmax) for this compound should be determined by scanning a standard solution. Based on similar compounds, a λmax is expected in the UV region. For instance, 4-aminophenol has a λmax around 230 nm and 295 nm.

Electrochemical Methods

Application Note: Electrochemical sensors can offer a sensitive and rapid method for the determination of phenolic compounds. Techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV) can be used. The principle involves the oxidation of the phenol group at the surface of a modified electrode, generating a current that is proportional to the analyte concentration. This method is particularly useful for in-situ and real-time monitoring but may require significant development and validation for complex matrices. The sensitivity and selectivity of the method are highly dependent on the composition of the electrode material.

Sample Preparation Considerations

The choice of sample preparation technique is crucial for accurate and precise quantification.

  • Liquid-Liquid Extraction (LLE): Useful for extracting the analyte from aqueous matrices into an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): A versatile technique for sample clean-up and concentration. A C18 or a mixed-mode cation exchange sorbent could be suitable for retaining this compound. The analyte is then eluted with an appropriate solvent.[1]

  • Filtration: For relatively clean samples, filtration through a 0.45 µm or 0.22 µm filter is necessary to remove particulate matter before injection into an HPLC or GC system.

Method Validation

All analytical methods developed for the quantification of this compound should be validated according to ICH guidelines to ensure they are suitable for their intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3]

References

Application Note: HPLC-UV Method Development for the Analysis of Fluorinated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a robust High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the separation and quantification of a mixture of fluorinated aromatic compounds. The protocol is optimized for the analysis of 2-Fluorophenol, 3,5-Difluorobenzoic Acid, and 2,3,5,6-Tetrafluorotoluene, which are common moieties in pharmaceutical and agrochemical research. The developed method demonstrates excellent resolution, peak symmetry, and sensitivity, making it suitable for routine analysis and quality control applications.

Introduction

Fluorinated aromatic compounds are of significant interest in drug discovery and materials science due to the unique physicochemical properties conferred by fluorine substitution. The high electronegativity and small size of the fluorine atom can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity. Consequently, robust and reliable analytical methods are crucial for the characterization and quantification of these compounds. This application note provides a detailed protocol for the development of an efficient HPLC-UV method for a representative mixture of fluorinated aromatics.

Experimental

Instrumentation and Consumables
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and variable wavelength UV detector.

  • Column: FluoroSep-RP Octyl, 4.6 x 150 mm, 5 µm particle size

  • Vials: 2 mL amber glass vials with PTFE/silicone septa

  • Solvents: HPLC-grade acetonitrile, methanol, and water

  • Reagents: Sodium acetate (analytical grade), glacial acetic acid (analytical grade)

Standard Preparation

Individual stock solutions of 2-Fluorophenol, 3,5-Difluorobenzoic Acid, and 2,3,5,6-Tetrafluorotoluene were prepared in methanol at a concentration of 1 mg/mL. A mixed standard solution was prepared by diluting the stock solutions with the mobile phase to a final concentration of 10 µg/mL for each analyte.

Chromatographic Conditions

A summary of the optimized HPLC-UV conditions is presented in Table 1.

ParameterValue
Mobile Phase A 25 mM Sodium Acetate Buffer (pH 4.3)
Mobile Phase B Acetonitrile
Gradient 75% A / 25% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 254 nm
Run Time 15 minutes

Table 1: Optimized HPLC-UV Method Parameters

Results and Discussion

The developed HPLC-UV method provided excellent separation of the three target fluorinated aromatic compounds within a 15-minute run time. Figure 1 illustrates the logical workflow of the method development process.

logical_workflow cluster_prep Preparation cluster_dev Method Development cluster_val Validation & Analysis A Define Analytical Goal: Separate Fluorinated Aromatics B Select Representative Analytes: - 2-Fluorophenol - 3,5-Difluorobenzoic Acid - 2,3,5,6-Tetrafluorotoluene A->B C Gather Analyte Properties: pKa, logP, UV Spectra B->C D Initial Column & Mobile Phase Selection: Fluorinated Stationary Phase Acidic Buffer + Organic Modifier C->D E Optimize Mobile Phase Composition: Adjust % Acetonitrile for Resolution D->E F Optimize Flow Rate & Temperature: Balance Speed and Efficiency E->F G Set Detection Wavelength: Based on UV absorbance maxima F->G H System Suitability Testing: Check for Reproducibility G->H I Analyze Samples & Quantify H->I

Caption: Logical workflow for HPLC-UV method development.

The chromatogram obtained under the optimized conditions is shown in Figure 2. All three compounds were well-resolved with good peak shapes.

The retention times, peak areas, and resolution values for the three analytes are summarized in Table 2. The elution order is consistent with the polarity of the compounds, with the more polar 3,5-Difluorobenzoic Acid eluting first, followed by 2-Fluorophenol, and the least polar 2,3,5,6-Tetrafluorotoluene eluting last. The resolution between all adjacent peaks was greater than 2, indicating baseline separation.

AnalyteRetention Time (min)Peak Area (mAU*s)Resolution (USP)
3,5-Difluorobenzoic Acid4.8125.6-
2-Fluorophenol6.2158.32.8
2,3,5,6-Tetrafluorotoluene9.5189.14.5

Table 2: Chromatographic Data for the Fluorinated Aromatic Compounds

The UV spectra of the analytes were recorded using the diode array detector and are consistent with published data for fluorinated benzene derivatives, which typically show absorbance maxima around 260 nm.[1][2][3]

experimental_workflow start Start prep_standards Prepare Standard Solutions start->prep_standards prep_mobile_phase Prepare Mobile Phase start->prep_mobile_phase setup_hplc Set Up HPLC System prep_standards->setup_hplc prep_mobile_phase->setup_hplc inject_sample Inject Sample setup_hplc->inject_sample data_acquisition Data Acquisition (UV @ 254 nm) inject_sample->data_acquisition data_analysis Data Analysis: - Peak Integration - Quantification data_acquisition->data_analysis end End data_analysis->end

Caption: Experimental workflow for the HPLC-UV analysis.

Detailed Protocol

Mobile Phase Preparation
  • Mobile Phase A (25 mM Sodium Acetate Buffer, pH 4.3):

    • Dissolve 2.05 g of sodium acetate in 1 L of HPLC-grade water.

    • Adjust the pH to 4.3 using glacial acetic acid.

    • Filter the buffer through a 0.45 µm nylon filter.

  • Mobile Phase B (Acetonitrile):

    • Use HPLC-grade acetonitrile.

  • Final Mobile Phase:

    • Prepare the final mobile phase by mixing 750 mL of Mobile Phase A with 250 mL of Mobile Phase B.

    • Degas the mobile phase for 15 minutes using sonication or an online degasser.

HPLC System Setup
  • Equilibrate the FluoroSep-RP Octyl column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

  • Set the column temperature to 30°C.

  • Set the UV detector wavelength to 254 nm.

Sample Analysis
  • Inject 10 µL of the mixed standard solution or sample into the HPLC system.

  • Start the data acquisition for 15 minutes.

  • After each run, if necessary, perform a wash step with a higher percentage of organic solvent to ensure the column is clean.

signaling_pathway_placeholder cluster_inputs Inputs cluster_interaction Biological Interaction cluster_pathway Downstream Signaling cluster_output Observable Outcome A Fluorinated Aromatic Compound (e.g., Drug Candidate) B Target Receptor/ Enzyme A->B Interaction C Binding Event B->C Leads to D Signal Transduction Cascade C->D Initiates E Cellular Response (e.g., Inhibition/Activation) D->E Results in F Therapeutic Effect E->F Contributes to

Caption: Hypothetical signaling pathway involving a fluorinated aromatic compound.

Conclusion

This application note provides a detailed and robust HPLC-UV method for the separation and analysis of fluorinated aromatic compounds. The use of a fluorinated stationary phase provides unique selectivity for these compounds.[1][4] The method is simple, rapid, and demonstrates excellent chromatographic performance, making it a valuable tool for researchers and professionals in the pharmaceutical and chemical industries. The provided protocol can be readily adapted for the analysis of other similar fluorinated aromatic molecules.

References

Application Notes: The Role of 4-Amino-3-(trifluoromethyl)phenol in the Synthesis of Protoporphyrinogen Oxidase (PPO) Inhibiting Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Amino-3-(trifluoromethyl)phenol is a valuable substituted aromatic compound incorporating both an amino and a trifluoromethyl group. The presence of the trifluoromethyl moiety often enhances the biological activity and metabolic stability of molecules, making this compound a key building block in the synthesis of various agrochemicals. This application note focuses on its potential role as a precursor in the synthesis of diphenyl ether herbicides, a class of compounds that act by inhibiting the enzyme protoporphyrinogen oxidase (PPO). PPO is a critical enzyme in the chlorophyll biosynthesis pathway in plants. Its inhibition leads to the accumulation of protoporphyrin IX, a photosensitizing molecule that causes rapid cell membrane disruption and plant death upon exposure to light.

Synthesis of Diphenyl Ether Herbicides: A Case Study of Fomesafen

Fomesafen is a selective herbicide used for the post-emergence control of broadleaf weeds in various crops, including soybeans. The synthesis of fomesafen can be achieved through a multi-step process, and while direct synthesis from this compound is not prominently documented, a plausible synthetic route can be conceptualized involving its conversion to a key intermediate.

A critical step in the synthesis of many diphenyl ether herbicides is the Ullmann condensation. In the case of acifluorfen, a precursor to fomesafen, this involves the reaction of 2-chloro-4-(trifluoromethyl)phenol with a substituted nitrobenzene derivative. This compound can be considered a viable starting material for the synthesis of this key phenolic intermediate.

The overall synthetic pathway can be illustrated as follows:

Synthesis_Pathway A This compound B 2-Chloro-4-(trifluoromethyl)phenol A->B Sandmeyer Reaction C Acifluorfen B->C Ullmann Condensation D Fomesafen C->D Amidation

Caption: Proposed synthetic pathway from this compound to Fomesafen.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-4-(trifluoromethyl)phenol from this compound (Proposed)

This protocol describes a plausible method for the conversion of this compound to 2-chloro-4-(trifluoromethyl)phenol via a Sandmeyer reaction.

Materials:

  • This compound

  • Hydrochloric acid (concentrated)

  • Sodium nitrite (NaNO₂)

  • Copper(I) chloride (CuCl)

  • Water

  • Ice

  • Diethyl ether

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Beakers

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Diazotization:

    • In a round-bottom flask, dissolve this compound (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid.

    • Slowly add the cold diazonium salt solution to the cuprous chloride solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

    • Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure complete reaction.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract the product with diethyl ether.

    • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate and filter.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield crude 2-chloro-4-(trifluoromethyl)phenol.

    • The crude product can be further purified by distillation or column chromatography.

Protocol 2: Synthesis of Fomesafen from Acifluorfen

This protocol details the conversion of acifluorfen to fomesafen.[1]

Materials:

  • Acifluorfen (5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid)

  • Thionyl chloride (SOCl₂)

  • Methanesulfonamide (CH₃SO₂NH₂)

  • Pyridine

  • 2-Molar hydrochloric acid

  • Ether

  • Isopropanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Acid Chloride Formation:

    • In a round-bottom flask, suspend acifluorfen (1.58 g) in an excess of thionyl chloride (20 ml).

    • Heat the mixture under reflux for 90 minutes.

    • After cooling, remove the excess thionyl chloride under vacuum.

  • Amidation:

    • Dissolve the resulting oil (the acid chloride) in dry pyridine (20 ml).

    • Add methanesulfonamide (0.45 g) to the solution and stir at room temperature overnight.

  • Work-up and Purification:

    • Remove the pyridine under vacuum.

    • Mix the remaining oil with 2-molar hydrochloric acid and extract with ether (2 x 100 ml).

    • Wash the combined ether extracts with water (100 ml), dry over a suitable drying agent, and evaporate the solvent under vacuum.

    • Recrystallize the residual solid from isopropanol to yield fomesafen.

Quantitative Data

The following table summarizes key quantitative data for the synthesis of fomesafen from acifluorfen.

ParameterValueReference
Starting Material5-(2-chloro-4-trifluoromethylphenoxy)-2-nitrobenzoic acid (Acifluorfen)[1]
ReagentsThionyl chloride, Methanesulfonamide, Pyridine[1]
Product5-(2-chloro-4-trifluoromethylphenoxy)-2-nitro-N-methanesulphonyl benzamide (Fomesafen)[1]
Melting Point of Product201°C[1]

Logical Workflow for Agrochemical Synthesis

The following diagram illustrates the logical workflow from a starting material to the final agrochemical product, including key stages of synthesis and purification.

Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis A Starting Material (e.g., this compound) B Intermediate Synthesis (e.g., Sandmeyer Reaction) A->B C Key Coupling Reaction (e.g., Ullmann Condensation) B->C D Final Modification (e.g., Amidation) C->D E Crude Product Isolation D->E F Purification (e.g., Recrystallization, Chromatography) E->F G Characterization (e.g., NMR, MS, m.p.) F->G H H G->H Final Product (e.g., Fomesafen)

Caption: General workflow for the synthesis and purification of an agrochemical.

This compound serves as a potentially valuable precursor for the synthesis of complex agrochemicals, particularly diphenyl ether herbicides like fomesafen. The protocols and workflows outlined in this application note provide a framework for researchers and scientists in the field of drug development and agrochemical synthesis to explore the utility of this and related fluorinated building blocks. The incorporation of the trifluoromethyl group is a key strategy in the design of modern pesticides, and understanding the synthetic pathways to these molecules is crucial for the development of new and effective crop protection agents.

References

Safe Disposal of 4-Amino-3-(trifluoromethyl)phenol Waste: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe disposal of 4-Amino-3-(trifluoromethyl)phenol waste. The primary method of disposal for this halogenated aromatic compound is through established hazardous waste streams. Additionally, for specialized circumstances, a protocol for chemical degradation using an Advanced Oxidation Process (AOP) is provided as a potential pretreatment step, reducing the hazard level of the waste. Adherence to institutional and local regulations is paramount.

Hazard Identification and Standard Disposal Procedure

This compound is a halogenated aromatic compound that should be treated as hazardous waste. It is crucial to prevent its release into the environment.

Standard Protocol for Hazardous Waste Segregation and Disposal:

  • Waste Collection: All waste containing this compound, including neat compound, solutions, and contaminated materials (e.g., gloves, pipette tips, glassware rinsates), must be collected in a designated, properly labeled, and sealed hazardous waste container.

  • Segregation: This waste stream must be segregated from non-halogenated waste. Use a designated container for halogenated organic waste.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components present in the waste mixture.

  • Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal Request: When the container is full, or in accordance with institutional timelines, arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department.

Chemical Degradation via Advanced Oxidation Process (AOP): Fenton's Reagent

For situations where chemical treatment of aqueous waste containing this compound is desired prior to collection, an Advanced Oxidation Process using Fenton's reagent can be employed. This process generates highly reactive hydroxyl radicals (•OH) that can break down the aromatic structure. The following protocol is adapted from studies on the degradation of p-aminophenol.[1][2]

Disclaimer: This chemical degradation protocol should be performed by trained personnel in a controlled laboratory setting, within a chemical fume hood, and with appropriate personal protective equipment (PPE). The efficiency of this process for this compound has not been specifically reported and may vary. The treated waste must still be disposed of as hazardous waste.

Quantitative Data on p-Aminophenol Degradation using Fenton's Reagent

The following table summarizes optimal conditions and degradation efficiencies reported in studies on p-aminophenol, a structurally similar compound. This data provides a starting point for the treatment of this compound waste.

ParameterOptimal Value/RangeDegradation Efficiency (%)Reference
pH 2.6 - 3.0>75%[2]
[H₂O₂] : [Fe²⁺] Molar Ratio ~8:1 (mg/dm³)>75%[2]
Temperature 30 °C>75%[2]
Reaction Time 50 - 420 minutes75% - complete degradation[2]
Experimental Protocol: Lab-Scale Fenton Oxidation

This protocol is designed for the treatment of a 100 mL aqueous waste solution containing this compound.

Materials:

  • Aqueous waste solution of this compound

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • 30% Hydrogen peroxide (H₂O₂)

  • Sulfuric acid (H₂SO₄), 0.5 N

  • Sodium hydroxide (NaOH) solution for final neutralization

  • pH meter or pH paper

  • Stir plate and stir bar

  • Beaker or flask (appropriate size for the waste volume + reagents)

  • Appropriate PPE: safety goggles, face shield, chemical-resistant gloves, lab coat.

Procedure:

  • Preparation: Place the 100 mL aqueous waste solution in a beaker within a chemical fume hood. Add a stir bar and begin stirring.

  • pH Adjustment: Carefully add 0.5 N sulfuric acid dropwise to adjust the pH of the solution to approximately 2.6 - 3.0.[2]

  • Addition of Ferrous Sulfate: Add ferrous sulfate heptahydrate. Based on protocols for p-aminophenol, a starting concentration of around 3.0 x 10⁻³ M FeSO₄ can be used. For 100 mL, this corresponds to approximately 0.083 g of FeSO₄·7H₂O.

  • Initiation of Reaction: Slowly and carefully add 30% hydrogen peroxide. A starting concentration of approximately 2.25 x 10⁻² M H₂O₂ can be used. For 100 mL, this is about 0.25 mL of 30% H₂O₂. Caution: The reaction can be exothermic. Add the hydrogen peroxide dropwise to control the reaction rate and temperature.

  • Reaction Time: Allow the reaction to stir at room temperature for at least 7 hours to ensure complete degradation, based on similar compounds.

  • Neutralization: After the reaction is complete, neutralize the solution by carefully adding a sodium hydroxide solution until the pH is between 6 and 8.

  • Final Disposal: The treated, neutralized solution should be collected in a designated halogenated hazardous waste container for disposal through your institution's EHS department.

Visualizations

Waste Disposal Workflow

WasteDisposalWorkflow Figure 1. Workflow for Safe Disposal cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Storage cluster_disposal Disposal start Start: Generation of Waste sds Review Safety Data Sheet (SDS) start->sds ppe Wear Appropriate PPE sds->ppe collect Collect Waste in Designated Halogenated Waste Container ppe->collect label_container Label Container with 'Hazardous Waste' & Chemical Name collect->label_container store Store in Satellite Accumulation Area label_container->store ehs Contact EHS for Waste Pickup store->ehs end_node End: Proper Disposal ehs->end_node

Figure 1. Workflow for Safe Disposal
Fenton Oxidation Pathway

FentonOxidationPathway Figure 2. Simplified Fenton Oxidation Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_products Products compound This compound (in aqueous waste) oxidation Oxidation of Aromatic Ring compound->oxidation h2o2 Hydrogen Peroxide (H₂O₂) radical_gen Generation of Hydroxyl Radicals (•OH) h2o2->radical_gen fe2 Ferrous Iron (Fe²⁺) fe2->radical_gen catalyst radical_gen->oxidation attacks intermediates Intermediate Byproducts oxidation->intermediates mineralization Mineralization Products (CO₂, H₂O, F⁻, NH₄⁺) intermediates->mineralization further oxidation

Figure 2. Simplified Fenton Oxidation Pathway

References

Application Notes and Protocols: 4-Amino-3-(trifluoromethyl)phenol in Fluorinated Chemistry Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Amino-3-(trifluoromethyl)phenol as a key building block in the synthesis of fluorinated bioactive molecules. The inclusion of a trifluoromethyl (-CF3) group is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[] This document details the synthesis of this compound and its subsequent application in the preparation of a potent class of kinase inhibitors.

Application: Synthesis of Diaryl Urea-Based Kinase Inhibitors

This compound is a valuable precursor for the synthesis of diaryl urea derivatives, a scaffold found in numerous multi-kinase inhibitors used in oncology. A prominent example of this scaffold is Sorafenib, a drug approved for the treatment of renal cell and hepatocellular carcinoma.[2] Sorafenib and its analogues function by inhibiting key kinases involved in tumor cell proliferation and angiogenesis, such as Raf kinases (B-Raf, C-Raf), Vascular Endothelial Growth Factor Receptors (VEGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs).[2]

The synthetic strategy involves the reaction of an aminophenol derivative with an isocyanate to form the characteristic urea linkage. By employing this compound in this reaction, novel analogues can be generated, potentially with altered potency, selectivity, and pharmacokinetic profiles. The trifluoromethyl group on the phenolic ring can significantly influence the electronic properties and conformation of the final molecule, thereby affecting its interaction with the kinase binding site.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of this compound and the biological activity of a representative diaryl urea kinase inhibitor, Sorafenib, which shares the core structural motif that can be synthesized using the protocols described below.

Table 1: Synthesis Yield of this compound

Starting MaterialProductReagents and ConditionsYield (%)Reference
4-Nitro-3-(trifluoromethyl)phenolThis compound10% Pd/C, H₂ (1 atm), Methanol, 12 h95[3]

Table 2: Biological Activity of a Representative Diaryl Urea Kinase Inhibitor (Sorafenib)

Kinase TargetIC₅₀ (nM)Reference
B-Raf6[4][5]
C-Raf22[5]
VEGFR-290[5]
PDGFR-β57[5]

Note: IC₅₀ values can vary depending on the specific assay conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the reduction of 4-nitro-3-(trifluoromethyl)phenol to this compound via catalytic hydrogenation.

Materials:

  • 4-Nitro-3-(trifluoromethyl)phenol

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Filtration apparatus (e.g., Büchner funnel with Celite pad)

  • Rotary evaporator

Procedure:

  • In a suitable reaction vessel, dissolve 4-nitro-3-(trifluoromethyl)phenol (e.g., 2.0 mmol, 414 mg) in methanol (e.g., 10 mL).

  • Carefully add 10% palladium on carbon (e.g., 100 mg) to the solution.

  • Seal the reaction vessel and purge with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., balloon pressure) at room temperature for 12 hours.

  • Upon completion of the reaction (monitor by TLC), carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with a small amount of methanol.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound as a solid. The product is often of sufficient purity for subsequent steps.[3]

Protocol 2: General Procedure for the Synthesis of a Diaryl Urea Kinase Inhibitor

This protocol provides a general method for the synthesis of a diaryl urea derivative from this compound and an appropriate isocyanate, based on the synthesis of Sorafenib.

Materials:

  • This compound

  • 4-Chloro-3-(trifluoromethyl)phenyl isocyanate

  • Anhydrous dichloromethane (DCM)

  • Inert gas (e.g., Nitrogen or Argon)

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • To a clean, dry reaction flask under an inert atmosphere, add this compound (1.0 equivalent).

  • Dissolve the starting material in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.0 equivalent) in anhydrous dichloromethane to the cooled solution with stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 22 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired diaryl urea.

Visualizations

experimental_workflow cluster_synthesis1 Protocol 1: Synthesis of Starting Material cluster_synthesis2 Protocol 2: Synthesis of Diaryl Urea s1_start 4-Nitro-3-(trifluoromethyl)phenol s1_reagents + 10% Pd/C, H₂ + Methanol s1_start->s1_reagents s1_reaction Catalytic Hydrogenation (12h, RT) s1_reagents->s1_reaction s1_workup Filtration & Concentration s1_reaction->s1_workup s1_product This compound s1_workup->s1_product s2_start This compound s1_product->s2_start s2_reagent + 4-Chloro-3-(trifluoromethyl)phenyl isocyanate + Dichloromethane s2_start->s2_reagent s2_reaction Urea Formation (22h, 0°C to RT) s2_reagent->s2_reaction s2_workup Purification s2_reaction->s2_workup s2_product Diaryl Urea Kinase Inhibitor s2_workup->s2_product

Caption: Synthetic workflow for the preparation of a diaryl urea kinase inhibitor.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) Ras Ras RTK->Ras Activates Raf Raf (B-Raf, C-Raf) Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors ERK->Transcription Activates GeneExpression Gene Expression (Proliferation, Angiogenesis, Survival) Transcription->GeneExpression Inhibitor Diaryl Urea Inhibitor (e.g., Sorafenib analogue) Inhibitor->RTK Inhibitor->Raf

Caption: The RAF/MEK/ERK signaling pathway and points of inhibition.

References

Application Notes and Protocols for the Industrial Scale-Up Synthesis of 4-Amino-3-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 4-Amino-3-(trifluoromethyl)phenol, a valuable building block in the pharmaceutical and agrochemical industries.[1][2] The information presented is intended to guide the transition from laboratory-scale preparation to industrial-scale manufacturing, with a focus on safety, scalability, and purity.

Overview

This compound is a key intermediate whose unique structure, featuring an amino group, a hydroxyl group, and a lipophilic trifluoromethyl group, makes it a versatile precursor for complex molecular targets.[1][2] The trifluoromethyl moiety can enhance metabolic stability and binding affinity in drug candidates.[2] The primary and most scalable synthetic route involves the reduction of the corresponding nitro compound, 4-nitro-3-(trifluoromethyl)phenol.[2][3][4]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValue
Molecular FormulaC7H6F3NO
Molecular Weight177.12 g/mol [4][5]
Melting Point158 °C[3][5]
Boiling Point275.9 ± 40.0 °C (Predicted)[3]
Density1.432 ± 0.06 g/cm³ (Predicted)[3]
AppearanceOff-white to black solid[3]
Purity95-97%[6]

Synthetic Workflow

The synthesis of this compound is a two-step process, starting from the nitration of a suitable precursor followed by the reduction of the nitro group. The general workflow is illustrated below.

Synthesis_Workflow cluster_0 Step 1: Nitration (Example Precursor) cluster_1 Step 2: Reduction p-cresol p-Cresol nitrating_agent Nitrating Agent (e.g., HNO3/H2SO4) p-cresol->nitrating_agent 4_nitro_3_methylphenol 4-Nitro-3-methylphenol nitrating_agent->4_nitro_3_methylphenol 4_nitro_3_trifluoromethylphenol 4-Nitro-3-(trifluoromethyl)phenol 4_nitro_3_methylphenol->4_nitro_3_trifluoromethylphenol Further Modification reducing_agent Reducing Agent (e.g., H2/Pd-C) 4_nitro_3_trifluoromethylphenol->reducing_agent product This compound reducing_agent->product

Caption: Synthetic workflow for this compound.

Experimental Protocols

Synthesis of this compound via Catalytic Hydrogenation

This protocol is adapted from established laboratory procedures and is suitable for scaling up.[3][4]

Reaction Scheme:

4-Nitro-3-(trifluoromethyl)phenol + H₂ --(Pd/C)--> this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (Lab Scale)
4-Nitro-3-(trifluoromethyl)phenol207.11414 mg (2.0 mmol)
10% Palladium on Carbon (Pd/C)N/A100 mg
Methanol (MeOH)32.0410 mL
Hydrogen (H₂) Gas2.02Sufficient pressure

Procedure:

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve 4-nitro-3-(trifluoromethyl)phenol in methanol.

  • Catalyst Addition: Carefully add 10% palladium on carbon to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen and stir the reaction mixture vigorously. The reaction is typically stirred for 12 hours.[3][4]

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, HPLC) until the starting material is consumed.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Catalyst Removal: Remove the palladium catalyst by filtration through a pad of celite. Wash the filter cake with a small amount of methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The product is often of sufficient purity for subsequent steps.[3][4] If further purification is required, recrystallization from a suitable solvent system (e.g., methanol/water) can be employed.[7]

Expected Yield: Approximately 95%.[3][4]

Industrial Scale-Up Considerations

Transitioning the laboratory-scale synthesis to an industrial process requires careful consideration of several factors:

  • Safety:

    • Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. Industrial-scale hydrogenations must be conducted in specialized high-pressure reactors with appropriate safety interlocks and monitoring systems.

    • Palladium on Carbon: The catalyst can be pyrophoric, especially when dry and exposed to air. It should be handled under a blanket of inert gas or as a wet paste.

    • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and flame-retardant lab coats.

  • Process Optimization:

    • Catalyst Loading: The catalyst loading should be optimized to minimize cost while maintaining a reasonable reaction time.

    • Solvent Selection: While methanol is effective, other solvents may be more suitable for industrial scale in terms of cost, safety, and environmental impact.

    • Temperature and Pressure: The effects of temperature and pressure on reaction rate and selectivity should be investigated to determine the optimal operating conditions.

  • Purification:

    • Crystallization: For large-scale purification, controlled crystallization is the preferred method. The choice of solvent and cooling profile will be critical for obtaining the desired crystal size and purity.

    • Filtration and Drying: Industrial-scale filtration and drying equipment will be necessary to handle large quantities of the product efficiently and safely.

Safety Information

This compound is a chemical that requires careful handling. The following table summarizes its GHS hazard classifications.

Hazard ClassHazard Statement
Acute toxicity, oralH301: Toxic if swallowed[5]
Skin irritationH315: Causes skin irritation
Serious eye damageH318: Causes serious eye damage
Respiratory irritationH335: May cause respiratory irritation

Precautionary Statements:

  • Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/ eye protection/ face protection).

  • Response: P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician).

  • Storage: P403 + P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).

  • Disposal: P501 (Dispose of contents/ container to an approved waste disposal plant).

Logical Relationships in Synthesis

The following diagram illustrates the logical dependencies and transformations in the synthesis process.

Logical_Relationships Start Starting Material: 4-Nitro-3-(trifluoromethyl)phenol Process1 Catalytic Hydrogenation Start->Process1 Intermediate Crude Product in Solution Process1->Intermediate Condition1 H2, Pd/C, MeOH Condition1->Process1 Process2 Purification Intermediate->Process2 End Final Product: This compound Process2->End Condition2 Filtration & Concentration Condition2->Process2

Caption: Logical flow of the synthesis and purification process.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-3-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Amino-3-(trifluoromethyl)phenol synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly via the catalytic hydrogenation of 4-nitro-3-(trifluoromethyl)phenol.

Issue 1: Low or No Conversion of Starting Material

  • Question: My reaction shows little to no consumption of the 4-nitro-3-(trifluoromethyl)phenol starting material, and I observe minimal or no hydrogen uptake. What are the possible causes and solutions?

  • Answer: Low or no conversion is a common issue that can stem from several factors related to the catalyst, reagents, or reaction conditions.

    | Possible Cause | Recommended Solution | | --- | --- | | Inactive Catalyst | The Palladium on carbon (Pd/C) catalyst may be old, improperly stored, or from a poor-quality batch. Test the catalyst with a standard, reliable reaction (e.g., hydrogenation of nitrobenzene). If it's inactive, use a fresh batch of catalyst. Ensure the catalyst is stored under an inert atmosphere. | | Catalyst Poisoning | The catalyst's active sites may be blocked by impurities. Common poisons for palladium catalysts include sulfur, and phosphorus compounds.[1] Purify the starting material and solvents. Recrystallize the 4-nitro-3-(trifluoromethyl)phenol and pass solvents through a plug of activated carbon or alumina. | | Insufficient Hydrogen | Ensure an adequate supply of hydrogen and check the system for leaks. The reaction should be properly sealed to maintain a positive hydrogen pressure. For more challenging reductions, increasing the hydrogen pressure may be beneficial.[2] | | Poor Catalyst Dispersion | Inefficient stirring can prevent proper contact between the solid catalyst, the dissolved starting material, and hydrogen gas. Ensure vigorous stirring throughout the reaction. |

Issue 2: Reaction Stalls Before Completion

  • Question: The reaction starts as expected with hydrogen uptake, but it stops before all the starting material is consumed. What could be causing this?

  • Answer: A stalled reaction often points to catalyst deactivation or product inhibition.

    | Possible Cause | Recommended Solution | | --- | --- | | Gradual Catalyst Deactivation | The catalyst may slowly lose activity over the course of the reaction. Consider carefully adding a second portion of fresh catalyst to the reaction mixture under an inert atmosphere. | | Product Inhibition | The product, this compound, may adsorb onto the catalyst surface, preventing the starting material from accessing the active sites. Increasing the catalyst loading from the start may help mitigate this effect. | | Formation of Inhibitory Byproducts | Intermediates in the nitro reduction, such as nitroso and hydroxylamine species, can condense to form azoxy and azo compounds, which are often colored and can inhibit the catalyst.[1] Optimizing reaction conditions, such as increasing hydrogen pressure, can help minimize the accumulation of these intermediates. |

Issue 3: Formation of Colored Impurities

  • Question: My final product is off-color (e.g., yellow, orange, or black) instead of the expected off-white solid. What is the source of this discoloration?

  • Answer: The presence of color often indicates the formation of dimeric byproducts or degradation.

    | Possible Cause | Recommended Solution | | --- | --- | | Azoxy and Azo Compound Formation | As mentioned, the condensation of nitroso and hydroxylamine intermediates can form colored impurities.[1] This is more likely to occur with incomplete or slow reactions. Ensure the reaction goes to completion by monitoring with TLC or HPLC. | | Oxidation of the Product | Aminophenols can be sensitive to air oxidation, which can lead to colored degradation products. Once the reaction is complete, it is advisable to work up the product promptly. Consider blanketing the filtrate with an inert gas (nitrogen or argon) during concentration. | | Residual Catalyst | Incomplete filtration of the fine Pd/C catalyst can result in a gray or black appearance of the product. Ensure thorough filtration, possibly through a pad of Celite, to remove all catalyst particles.[3] |

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and high-yield method for synthesizing this compound?

A1: The catalytic hydrogenation of 4-nitro-3-(trifluoromethyl)phenol using 10% Palladium on carbon (Pd/C) in methanol under a hydrogen atmosphere is a widely reported, high-yield method, often achieving yields of up to 95%.[4]

Q2: What are the key safety precautions when handling the Pd/C catalyst?

A2: Palladium on carbon is pyrophoric, meaning it can ignite spontaneously in air, especially when dry.[3] It should always be handled under an inert atmosphere (nitrogen or argon). When filtering the reaction, do not allow the catalyst on the filter paper to dry completely. The collected catalyst should be immediately quenched in water and disposed of in a designated waste container for palladium waste.

Q3: Can the Pd/C catalyst be reused?

A3: While Pd/C can sometimes be recycled, its activity may decrease with each use due to gradual deactivation or poisoning.[1] For consistent high yields in sensitive syntheses, using a fresh batch of catalyst is recommended.

Q4: My yield is consistently low even after troubleshooting the hydrogenation. Are there alternative synthesis routes?

A4: Yes, an alternative route involves the diazotization of a corresponding trifluoromethylaniline followed by hydrolysis.[5] For example, a similar compound, 4-fluoro-3-trifluoromethylphenol, is synthesized from 4-fluoro-3-trifluoromethylaniline with yields up to 96% by optimizing the concentration of sulfuric acid, temperature, and using a copper sulfate catalyst during hydrolysis.[6] This approach, however, can be prone to side reactions if not carefully controlled.[6]

Q5: How can I effectively monitor the progress of the reaction?

A5: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by taking small aliquots from the reaction mixture. A successful reaction will show the disappearance of the starting material spot/peak and the appearance of the product spot/peak. Additionally, monitoring the uptake of hydrogen from a balloon or a gas burette can indicate the reaction's progress.

Experimental Protocols

High-Yield Synthesis of this compound via Catalytic Hydrogenation

This protocol is adapted from a general procedure with reported high yields.[4]

Materials:

  • 4-nitro-3-(trifluoromethyl)phenol

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a suitable reaction vessel, dissolve 4-nitro-3-(trifluoromethyl)phenol (1.0 eq) in methanol.

  • Carefully add 10% Pd/C (typically 5-10 mol% of Pd relative to the substrate) to the solution under a stream of inert gas.

  • Seal the reaction vessel and purge it with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon or a pressurized system can be used) at room temperature.

  • Monitor the reaction by TLC or HPLC until the starting material is completely consumed (typically 12 hours).

  • Once the reaction is complete, purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with additional methanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain this compound. The product is often pure enough for subsequent steps.[4]

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of 4-Fluoro-3-trifluoromethylphenol via Diazotization-Hydrolysis

The following data, adapted from a patent for a structurally related compound, illustrates how reaction parameters can significantly impact yield in a diazotization-hydrolysis synthesis pathway.[6] This can serve as a guide for optimizing similar transformations.

Sulfuric Acid Concentration (after diazotization)Hydrolysis TemperatureBy-product Content (mol %)Yield (%)
34.3%75-85°CNot specified96%
Not specified90-95°CNot specified89.5%
Not specified24 hours at 0-5°C2%85%
Not specifiedNot specified15%76%

Visualizations

Experimental Workflow

Workflow for the Synthesis of this compound cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up dissolve Dissolve 4-nitro-3-(trifluoromethyl)phenol in Methanol add_catalyst Add 10% Pd/C under in an inert atmosphere dissolve->add_catalyst purge Purge with H₂ and stir under H₂ atmosphere add_catalyst->purge monitor Monitor reaction (TLC/HPLC) purge->monitor purge_inert Purge with inert gas monitor->purge_inert filter Filter through Celite to remove Pd/C purge_inert->filter concentrate Concentrate filtrate under vacuum filter->concentrate product This compound concentrate->product

Caption: Synthesis of this compound workflow.

Troubleshooting Logic for Low Yield

Troubleshooting Low Yield in Catalytic Hydrogenation start Low Yield or Stalled Reaction check_catalyst Is the catalyst active? start->check_catalyst check_h2 Is the H₂ supply adequate and sealed? check_catalyst->check_h2 Yes sol_catalyst Use fresh catalyst check_catalyst->sol_catalyst No check_impurities Are starting materials and solvents pure? check_h2->check_impurities Yes sol_h2 Check for leaks, increase pressure if needed check_h2->sol_h2 No check_stirring Is stirring vigorous? check_impurities->check_stirring Yes sol_impurities Purify reagents check_impurities->sol_impurities No sol_stirring Increase stirring rate check_stirring->sol_stirring No end_node Re-run experiment with optimized conditions check_stirring->end_node Yes sol_catalyst->end_node sol_h2->end_node sol_impurities->end_node sol_stirring->end_node

Caption: Decision tree for troubleshooting low reaction yield.

References

Technical Support Center: Purification of Crude 4-Amino-3-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 4-Amino-3-(trifluoromethyl)phenol (CAS 445-04-5).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound synthesized by catalytic hydrogenation of 3-trifluoromethyl-4-nitrophenol?

A1: The most common impurities include:

  • Unreacted Starting Material: 3-trifluoromethyl-4-nitrophenol.

  • Catalyst Residues: Palladium on carbon (Pd/C) or other hydrogenation catalysts.

  • Side-Products: Small amounts of by-products from the reaction.

  • Degradation Products: The aminophenol moiety is susceptible to oxidation, which can lead to colored impurities.

Q2: What are the recommended initial steps for purifying crude this compound?

A2: A general workflow for purification involves the following steps:

  • Initial Filtration: Remove the hydrogenation catalyst by filtering the reaction mixture through a pad of celite.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude solid.

  • Choice of Primary Purification Technique: Based on the scale of your experiment and the nature of the impurities, choose between recrystallization, column chromatography, or an acid-base extraction.

Q3: Which analytical techniques are suitable for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are effective methods for determining the purity of this compound and quantifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure of the purified compound.

Troubleshooting Guide

Recrystallization Issues
Problem Possible Cause Solution
Oiling out instead of crystallization. The compound is precipitating from a supersaturated solution at a temperature above its melting point in the solvent mixture. The solvent polarity difference is too large.- Add a small amount of the better solvent to the oiled-out mixture and heat until a clear solution is formed, then cool slowly. - Try a different solvent system with a smaller polarity difference between the good and poor solvents.
No crystals form upon cooling. The solution is not sufficiently saturated, or nucleation is slow.- Concentrate the solution by evaporating some of the solvent. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of pure this compound. - Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator).
Poor recovery of the purified product. The compound has significant solubility in the cold recrystallization solvent. The chosen solvent is not optimal.- Use a smaller amount of the "good" solvent for dissolution. - Cool the crystallization mixture for a longer period and at a lower temperature. - Select a solvent system where the compound has a steeper solubility curve (high solubility in hot solvent, low solubility in cold solvent).
Product is still impure after recrystallization. The impurities have similar solubility to the product in the chosen solvent. Co-crystallization of impurities is occurring.- Perform a second recrystallization. - Try a different solvent or solvent system for recrystallization. - Consider using column chromatography for more effective separation.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of the product from impurities. The mobile phase is too polar or not polar enough. The stationary phase is not appropriate.- Adjust the polarity of the eluent. A common starting point for aminophenols is a mixture of a non-polar solvent (e.g., hexanes or cyclohexane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). Gradually increase the proportion of the polar solvent. - Ensure the correct stationary phase is being used. Silica gel is a common choice for this type of compound.
The compound is not eluting from the column. The eluent is not polar enough. The compound is strongly adsorbed to the stationary phase.- Gradually increase the polarity of the mobile phase. - For strongly adsorbed compounds, adding a small amount of a more polar solvent like methanol to the eluent can be effective.
Tailing of the product peak. The compound is interacting too strongly with the stationary phase. The column is overloaded.- Add a small amount of a competing base, such as triethylamine (e.g., 0.1-1%), to the mobile phase to reduce interactions with acidic sites on the silica gel. - Ensure the amount of crude material loaded onto the column is appropriate for the column size.
The compound is streaking on the column. The crude product was not fully dissolved before loading or was loaded in too large a volume of solvent.- Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent before loading it onto the column.

Experimental Protocols

Protocol 1: Recrystallization

This protocol is a general guideline and may require optimization for your specific crude material.

  • Solvent Selection: A common solvent system for the recrystallization of aminophenols is a mixture of a polar solvent in which the compound is soluble (e.g., ethanol, methanol, or ethyl acetate) and a non-polar solvent in which it is less soluble (e.g., hexanes or heptane). Water can also be used as an anti-solvent with a miscible organic solvent like methanol.

  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the hot "good" solvent.

  • Hot Filtration (if necessary): If insoluble impurities (like residual catalyst) are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add the "poor" solvent to the hot solution until it becomes slightly cloudy. If cloudiness persists upon swirling, add a drop or two of the hot "good" solvent to redissolve it. Allow the solution to cool slowly to room temperature. For better recovery, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture or the "poor" solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography

This is a general protocol for flash column chromatography and should be optimized based on TLC analysis.

  • Stationary Phase: Silica gel is a suitable stationary phase.

  • Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate mobile phase. A good solvent system will give the desired product an Rf value of approximately 0.2-0.4 and show good separation from impurities. A common eluent system is a gradient of ethyl acetate in hexanes.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, less polar mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary for solubility) and carefully load it onto the top of the silica gel bed.

  • Elution: Run the column by passing the mobile phase through it. You can start with a less polar eluent and gradually increase the polarity to elute the compounds.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data

Purification MethodExpected PurityExpected YieldNotes
Recrystallization >98%60-85%Yield is highly dependent on the initial purity and the choice of solvent.
Column Chromatography >99%70-90%Yield depends on the separation efficiency and the amount of material lost during the process.
Acid-Base Extraction >95%80-95%This method is effective for removing non-basic or weakly basic impurities. The purity of the final product may be lower than with other methods.

Visualizations

Purification_Workflow start Crude this compound catalyst_removal Catalyst Filtration start->catalyst_removal solvent_evap Solvent Evaporation catalyst_removal->solvent_evap crude_solid Crude Solid Product solvent_evap->crude_solid decision Assess Impurity Profile & Scale crude_solid->decision recrystallization Recrystallization decision->recrystallization High initial purity, larger scale column_chrom Column Chromatography decision->column_chrom Complex mixture, high purity needed acid_base Acid-Base Extraction decision->acid_base Gross purification, removal of non-basic impurities pure_product Pure this compound recrystallization->pure_product column_chrom->pure_product acid_base->pure_product

Caption: General workflow for the purification of crude this compound.

Troubleshooting_Recrystallization start Recrystallization Attempt issue Issue Encountered? start->issue oiling_out Oiling Out - Add more 'good' solvent and reheat - Change solvent system issue->oiling_out Yes, oiling out no_crystals No Crystals Form - Concentrate solution - Scratch flask - Add seed crystal - Cool further issue->no_crystals Yes, no crystals low_yield Poor Recovery - Minimize 'good' solvent - Extend cooling time - Change solvent system issue->low_yield Yes, low yield impure_product Product Still Impure - Re-recrystallize - Use different solvent - Switch to chromatography issue->impure_product Yes, impure product success Successful Purification issue->success No oiling_out->start Retry no_crystals->start Retry low_yield->start Retry impure_product->start Retry

Caption: Troubleshooting guide for common issues in the recrystallization of this compound.

Technical Support Center: Catalyst Removal in 4-Amino-3-(trifluoromethyl)phenol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) regarding the removal of catalyst from the 4-Amino-3-(trifluoromethyl)phenol reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What type of catalyst is typically used in the synthesis of this compound?

The common synthesis route involves the hydrogenation of 4-nitro-3-(trifluoromethyl)phenol using 10% palladium on carbon (Pd/C) as the catalyst.[1] This is a heterogeneous catalyst, meaning it exists in a different phase (solid) from the reaction mixture (liquid), which generally simplifies its removal.[2][3][4]

Q2: What is the primary method for removing a heterogeneous catalyst like Pd/C?

The most straightforward method for removing a solid catalyst like Pd/C is filtration.[1][4] For fine particles, filtration through a pad of a filter aid like Celite is highly effective at trapping the catalyst particles and preventing them from passing through the filter medium.[5][6]

Q3: What is Celite and how does it aid in catalyst removal?

Celite is a brand name for diatomaceous earth, a naturally occurring, soft, siliceous sedimentary rock. In filtration, it is used to form a porous filter cake that traps very fine particles, like Pd/C, which might otherwise clog or pass through standard filter paper.[5][6]

Q4: What are "metal scavengers" and when should they be used?

Metal scavengers are solid-supported materials, often functionalized silica or polymer resins, that bind (chelate) to metal residues in a solution.[2][7] They are particularly useful for removing trace amounts of palladium that may have leached into the solution or for capturing residual catalyst after an initial filtration step to achieve very low parts-per-million (ppm) levels required for pharmaceutical applications.[6][7]

Q5: Can the palladium catalyst be recovered and reused?

Yes, one of the advantages of using a heterogeneous catalyst is the potential for recovery and reuse, which is economically desirable given the high cost of precious metals like palladium.[3][8] Process filters can be designed to allow for the catalyst to be collected as a slurry or a dry cake for subsequent reactions.[3]

Troubleshooting Guide

This section addresses common issues encountered during the removal of palladium catalyst and provides step-by-step solutions.

Problem Symptoms Possible Causes & Solutions
Catalyst Passing Through Filter The filtrate appears gray or black, indicating the presence of fine catalyst particles.1. Use a Finer Filter Medium: If using standard filter paper, switch to a finer porosity filter or a membrane filter (e.g., PTFE, 0.45 µm).[6]2. Optimize Celite Bed Filtration: Ensure the Celite bed is properly packed and of sufficient thickness (typically 1-2 cm). Pre-wetting the Celite pad with the solvent can improve its effectiveness.[6]3. Double Filtration: Pass the filtrate through a second Celite pad or a finer filter.[6]
Low Product Yield After Filtration The yield of this compound is significantly lower than expected.1. Product Adsorption: The product may be adsorbed onto the surface of the catalyst or the Celite pad.Solution: Wash the filter cake thoroughly with several portions of fresh, clean solvent to recover any adsorbed product. Combine the washings with the original filtrate before solvent evaporation.[5][6]
Filtrate Remains Contaminated with Palladium Post-filtration analysis (e.g., ICP-MS) shows palladium levels are above the acceptable limit.1. Soluble Palladium Species Present: Some palladium may have leached from the carbon support into the solution as soluble species. Filtration is only effective for heterogeneous particles.[6]Solution: Use a solid-supported metal scavenger (e.g., thiol-based resin) to remove dissolved palladium.[2][6]2. Colloidal Palladium Formation: Very fine, suspended palladium particles (colloids) may have formed.Solution: Treat the solution with activated carbon to adsorb the colloidal palladium before filtration, or add a flocculating agent to aggregate the particles.[6]

Data Presentation

Comparison of Catalyst Removal Methods
MethodTypical EfficiencyAdvantagesDisadvantages
Filtration (with Celite) Good to Excellent (>95%) for heterogeneous catalystsSimple, fast, and cost-effective for bulk removal.[5]Ineffective for soluble or colloidal metal species.[6] Potential for product loss on filter cake.
Solid-Supported Scavengers Excellent (>99.5%)[2]High selectivity for specific metals, easy to handle and remove (by filtration), low product loss.[6][7]Higher cost than simple filtration, may require optimization (scavenger type, time, temperature).
Activated Carbon VariableEffective for removing colloidal metals and colored impurities.[6]Can be non-selective and may adsorb the desired product, leading to yield loss.[7]
Chromatography Excellent (>99%)Simultaneously purifies the product from other organic impurities and catalyst residues.[5]Requires more solvent, is more time-consuming, and can be costly to scale up.

Experimental Protocols

Protocol 1: Catalyst Removal by Filtration through a Celite Pad

This is the recommended primary method for removing the heterogeneous Pd/C catalyst.

  • Prepare the Celite Pad:

    • Place a piece of filter paper in a Büchner or sintered glass funnel that fits securely on a filter flask.

    • Add a layer of Celite (1-2 cm thick) over the filter paper.

    • Gently press down on the Celite to create a level and compact bed.

    • Pour a small amount of the clean reaction solvent through the pad (without vacuum) to pre-wet it and help it settle.

  • Filter the Reaction Mixture:

    • Once the reaction is complete, dilute the mixture with a suitable solvent (e.g., methanol, as used in the synthesis) to reduce its viscosity.[1]

    • Apply a gentle vacuum to the filter flask and pour the reaction mixture slowly onto the center of the Celite pad. Be careful not to disturb the bed.

    • The Celite pad will trap the black Pd/C particles.

  • Wash and Collect:

    • Wash the Celite pad with several small portions of fresh solvent to ensure all the product is recovered.[6]

    • Collect all the filtrate and washings. The combined filtrate should be a clear solution containing the desired product.

    • The filtrate can then be concentrated under vacuum to afford the this compound.[1]

Protocol 2: Polishing with a Solid-Supported Scavenger

Use this method if trace metal removal is required after initial filtration.

  • Select the Appropriate Scavenger: Choose a scavenger based on the likely palladium oxidation state (Pd(0) or Pd(II)) and solvent system. Thiol-based scavengers are generally effective for residual palladium.[6]

  • Add the Scavenger: Add the recommended amount of scavenger (typically specified by the manufacturer in wt% or equivalents) to the filtrate from Protocol 1.

  • Stir: Stir the mixture at room temperature or with gentle heating as recommended by the manufacturer for a specified period (e.g., 2-24 hours).

  • Filter off the Scavenger: Remove the solid-supported scavenger by simple filtration. The scavenger beads are typically large enough that a Celite pad is not required.

  • Wash and Collect: Wash the filtered scavenger with a small amount of fresh solvent to recover any adsorbed product. Combine the filtrates and concentrate under vacuum.

Visualizations

G start Reaction Mixture (Product + Pd/C Catalyst) decision1 Is Catalyst Heterogeneous (e.g., solid Pd/C)? start->decision1 filtration Primary Method: Filtration through Celite decision1->filtration Yes soluble_path Homogeneous or Soluble Catalyst Present decision1->soluble_path No / Unsure scavenger Secondary / Polishing Method: Metal Scavengers filtration->scavenger Trace Removal Needed end_pure Product with Low Catalyst Residue filtration->end_pure Sufficient Purity end_high_purity Product with Ultra-Low Catalyst Residue (API Grade) scavenger->end_high_purity chromatography Alternative: Chromatography chromatography->end_high_purity soluble_path->scavenger soluble_path->chromatography

Caption: Decision tree for selecting a catalyst removal method.

G cluster_prep Preparation cluster_filtration Filtration Process cluster_final Isolation prep_celite 1. Prepare Celite Pad in Buchner Funnel filter_mix 3. Filter Mixture under Vacuum dilute 2. Dilute Reaction Mixture with Solvent dilute->filter_mix wash_pad 4. Wash Pad with Fresh Solvent filter_mix->wash_pad combine 5. Combine Filtrate and Washings wash_pad->combine concentrate 6. Concentrate Filtrate combine->concentrate product Pure Product concentrate->product

Caption: Workflow for catalyst removal via Celite filtration.

G start Post-Filtration Solution (Contains Trace Pd) add_scavenger 1. Add Solid-Supported Scavenger Resin start->add_scavenger stir 2. Stir Mixture (2-24h at RT or Heat) add_scavenger->stir filter_resin 3. Filter to Remove Scavenger Resin stir->filter_resin wash_resin 4. Wash Resin with Fresh Solvent filter_resin->wash_resin combine 5. Combine Filtrates and Concentrate wash_resin->combine end_product High-Purity Product (<10 ppm Pd) combine->end_product

Caption: General workflow for palladium removal using a scavenger.

References

Optimizing reaction conditions for synthesizing 4-Amino-3-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Amino-3-(trifluoromethyl)phenol.

Synthesis Overview

The primary and most common route for synthesizing this compound is the reduction of 4-nitro-3-(trifluoromethyl)phenol. This process typically involves catalytic hydrogenation. An alternative, though less common, approach involves the diazotization of 3-(trifluoromethyl)-4-nitroaniline followed by hydrolysis to yield the precursor 4-nitro-3-(trifluoromethyl)phenol.

Troubleshooting Guides

Part 1: Reduction of 4-Nitro-3-(trifluoromethyl)phenol

This section addresses common issues encountered during the catalytic hydrogenation of 4-nitro-3-(trifluoromethyl)phenol to this compound.

Issue 1: Slow or Incomplete Reaction

Potential Cause Troubleshooting Steps
Catalyst Inactivity Use fresh catalyst: Palladium on carbon (Pd/C) can deactivate over time. Ensure the catalyst is fresh and has been stored under an inert atmosphere. • Increase catalyst loading: A modest increase in catalyst loading (e.g., from 5 mol% to 10 mol%) can improve reaction rates. • Check for catalyst poisoning: Sulfur-containing compounds or other impurities in the starting material or solvent can poison the catalyst. Purify the starting material if necessary.
Poor Mass Transfer Increase stirring speed: Vigorous agitation is crucial to ensure efficient contact between the hydrogen gas, the substrate, and the catalyst. • Optimize hydrogen pressure: While the reaction can proceed at atmospheric pressure, increasing the hydrogen pressure (e.g., to 2-4 atm) can significantly enhance the reaction rate.
Sub-optimal Temperature Adjust temperature: While often run at room temperature, gentle heating (e.g., to 40-50°C) can sometimes accelerate the reaction. However, be cautious of potential side reactions at higher temperatures.
Solvent Issues Use high-purity, degassed solvent: Impurities in the solvent can interfere with the reaction. Degassing the solvent prior to use can also be beneficial. Methanol and ethanol are commonly used solvents.

Issue 2: Formation of Side Products/Impurities

Potential Cause Troubleshooting Steps
Incomplete Reduction Monitor reaction progress: Use TLC or HPLC to monitor the reaction until all the starting material is consumed. • Ensure adequate hydrogen supply: For reactions run with a hydrogen balloon, ensure the balloon is refilled as needed.
Over-reduction or Side Reactions Optimize reaction time and temperature: Prolonged reaction times or excessive temperatures can sometimes lead to undesired side products. • Consider alternative catalysts: In some cases, a different catalyst may offer better selectivity.
Oxidation of the Product Work-up under inert atmosphere: this compound can be susceptible to oxidation. Performing the filtration and subsequent steps under a nitrogen or argon atmosphere can minimize the formation of colored impurities.
Part 2: Synthesis of 4-Nitro-3-(trifluoromethyl)phenol (Precursor)

This section addresses common issues during the synthesis of the starting material via diazotization of 3-(trifluoromethyl)-4-nitroaniline.

Issue 3: Low Yield and Tar Formation during Diazotization/Hydrolysis

Potential Cause Troubleshooting Steps
Decomposition of Diazonium Salt Maintain low temperature: The diazotization reaction should be carried out at low temperatures (typically 0-5°C) to prevent the decomposition of the unstable diazonium salt. • Slow addition of reagents: Add the sodium nitrite solution slowly to the acidic solution of the aniline to maintain temperature control.
Side Reactions during Hydrolysis Control hydrolysis temperature: The hydrolysis of the diazonium salt should be carefully controlled. Adding the cold diazonium salt solution to a hot solution (e.g., boiling aqueous copper sulfate) can improve yields and minimize tar formation.[1] • Use of a co-solvent: Employing a co-solvent like xylene during hydrolysis can improve the yield and purity of the product.[1]
Incomplete Reaction Ensure complete diazotization: Test for the complete consumption of the amine before proceeding to the hydrolysis step.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the catalytic hydrogenation of 4-nitro-3-(trifluoromethyl)phenol using a palladium on carbon (Pd/C) catalyst and hydrogen gas in a solvent like methanol or ethanol. This method is often high-yielding, with reports of up to 95% yield.

Q2: What are the typical reaction conditions for the Pd/C catalyzed hydrogenation?

A2: A common protocol involves stirring a methanol solution of 4-nitro-3-(trifluoromethyl)phenol with 10% Pd/C under a hydrogen atmosphere for approximately 12 hours at room temperature.

Q3: Are there any alternatives to using hydrogen gas for the reduction?

A3: Yes, catalytic transfer hydrogenation is a viable alternative. This method uses a hydrogen donor, such as hydrazine hydrate or ammonium formate, in the presence of a catalyst like Pd/C. This can be a safer option as it avoids the need for handling hydrogen gas.

Q4: How can I monitor the progress of the reduction reaction?

A4: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot (4-nitro-3-(trifluoromethyl)phenol) and the appearance of the product spot (this compound). High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

Q5: My final product is discolored (pink or brown). What is the cause and how can I fix it?

A5: Discoloration is often due to the oxidation of the aminophenol product. To minimize this, it is recommended to work up the reaction under an inert atmosphere (nitrogen or argon). If the product is already discolored, it can often be purified by recrystallization, sometimes with the addition of a small amount of a reducing agent like sodium dithionite or by treating a solution of the product with activated carbon.

Q6: What are the key safety precautions for catalytic hydrogenation?

A6: Catalytic hydrogenation involves flammable hydrogen gas and a pyrophoric catalyst (Pd/C). Key safety measures include:

  • Performing the reaction in a well-ventilated fume hood.

  • Ensuring all equipment is properly grounded to prevent static discharge.

  • Purging the reaction vessel with an inert gas (nitrogen or argon) before and after the reaction.

  • Handling the dry Pd/C catalyst carefully, as it can ignite in the presence of air and solvents. It is often handled as a slurry in solvent.

  • Never allowing the catalyst to dry completely in the air after the reaction; it should be filtered and kept wet.

Q7: What are the main hazards associated with the diazotization reaction for the precursor synthesis?

A7: Diazonium salts are thermally unstable and can be explosive when isolated in a dry state. Therefore, they are typically prepared in situ at low temperatures and used immediately in the subsequent reaction. It is crucial to maintain strict temperature control throughout the diazotization process.

Data Presentation

Table 1: Comparison of Reduction Methods for 4-Nitro-3-(trifluoromethyl)phenol

Method Reducing Agent Catalyst Solvent Temperature Reaction Time Yield Notes
Catalytic Hydrogenation Hydrogen Gas (H₂)10% Pd/CMethanolRoom Temp.12 hours~95%High yield, requires handling of H₂ gas.
Catalytic Transfer Hydrogenation Hydrazine HydratePd/CMethanolReflux15-60 minGood to ExcellentAvoids H₂ gas, but hydrazine is toxic.
Catalytic Transfer Hydrogenation Ammonium FormatePd/CMethanolReflux1-3 hoursGood to ExcellentSafer hydrogen source than hydrazine.
Metal Reduction Iron (Fe)NoneAcetic Acid/Water80-100°C2-4 hoursModerate to GoodInexpensive, but requires acidic conditions and can generate significant waste.
Metal Hydride Reduction Sodium Borohydride (NaBH₄)Pd/C or other transition metal saltsEthanol/WaterRoom Temp.1-2 hoursVariableMilder conditions, but selectivity can be an issue.

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Experimental Protocols

Protocol 1: Synthesis of this compound via Catalytic Hydrogenation

Materials:

  • 4-Nitro-3-(trifluoromethyl)phenol

  • 10% Palladium on carbon (Pd/C)

  • Methanol (reagent grade)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Procedure:

  • In a flask suitable for hydrogenation, dissolve 4-nitro-3-(trifluoromethyl)phenol in methanol.

  • Carefully add 10% Pd/C to the solution under a stream of inert gas.

  • Seal the flask and purge the system with the inert gas, then evacuate.

  • Introduce hydrogen gas into the flask (typically via a balloon or from a pressurized cylinder).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete (typically after 12 hours), purge the system with inert gas.

  • Filter the reaction mixture through a pad of filter aid to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol.

  • Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by recrystallization if necessary.

Protocol 2: Synthesis of 4-Nitro-3-(trifluoromethyl)phenol via Diazotization and Hydrolysis

Materials:

  • 3-(Trifluoromethyl)-4-nitroaniline

  • Concentrated Sulfuric Acid

  • Sodium Nitrite

  • Copper (II) Sulfate Pentahydrate

  • Xylene

  • Ice

Procedure:

  • Diazotization:

    • Carefully dissolve 3-(trifluoromethyl)-4-nitroaniline in a mixture of concentrated sulfuric acid and water, keeping the temperature low with an ice bath.

    • Cool the solution to 0-5°C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C.

    • Stir the mixture for an additional 30 minutes at 0-5°C after the addition is complete.

  • Hydrolysis:

    • In a separate flask, prepare a boiling mixture of xylene and an aqueous solution of copper (II) sulfate pentahydrate.

    • Slowly add the cold diazonium salt solution to the boiling copper sulfate/xylene mixture.

    • After the addition is complete, continue to heat the mixture for a short period to ensure complete hydrolysis.

  • Work-up:

    • Cool the reaction mixture and separate the organic (xylene) layer.

    • Wash the organic layer with water and then with a saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-nitro-3-(trifluoromethyl)phenol.

    • The crude product can be purified by recrystallization or column chromatography.

Mandatory Visualization

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_main_reaction Main Reaction: Reduction start_aniline 3-(Trifluoromethyl)-4-nitroaniline diazotization Diazotization (NaNO₂, H₂SO₄, 0-5°C) start_aniline->diazotization diazonium_salt 3-(Trifluoromethyl)-4-nitrobenzenediazonium Salt diazotization->diazonium_salt hydrolysis Hydrolysis (CuSO₄, Xylene, Heat) diazonium_salt->hydrolysis precursor 4-Nitro-3-(trifluoromethyl)phenol hydrolysis->precursor start_nitro 4-Nitro-3-(trifluoromethyl)phenol precursor->start_nitro reduction Catalytic Hydrogenation (H₂, Pd/C, Methanol) start_nitro->reduction product This compound reduction->product

Caption: Overall synthesis workflow for this compound.

Troubleshooting_Reduction start Slow or Incomplete Reduction catalyst Catalyst Issue? start->catalyst masstransfer Mass Transfer Issue? start->masstransfer conditions Sub-optimal Conditions? start->conditions sol_catalyst1 Use Fresh Catalyst catalyst->sol_catalyst1 sol_catalyst2 Increase Loading catalyst->sol_catalyst2 sol_catalyst3 Purify Starting Material catalyst->sol_catalyst3 sol_masstransfer1 Increase Stirring Speed masstransfer->sol_masstransfer1 sol_masstransfer2 Increase H₂ Pressure masstransfer->sol_masstransfer2 sol_conditions1 Adjust Temperature conditions->sol_conditions1 sol_conditions2 Use High-Purity Solvent conditions->sol_conditions2

Caption: Troubleshooting logic for slow or incomplete reduction reactions.

References

Side reactions and byproduct formation in the synthesis of substituted phenols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and byproduct formation encountered during the synthesis of substituted phenols. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve issues in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Friedel-Crafts Alkylation and Acylation

Q1: My Friedel-Crafts acylation of a substituted phenol is resulting in a very low yield or failing completely. What are the common causes?

A1: Low yields in the Friedel-Crafts acylation of phenols are common and typically stem from two main issues:

  • Competitive O-acylation: Phenols are bidentate nucleophiles, meaning they can be acylated at two positions: the aromatic ring (C-acylation) to form the desired hydroxyaryl ketone, or the phenolic oxygen (O-acylation) to form a phenyl ester.[1][2] O-acylation is often kinetically favored and can be the dominant pathway under certain conditions, consuming your starting material without producing the target C-acylated product.[1][2]

  • Lewis Acid Deactivation: The lone pair of electrons on the phenolic oxygen can coordinate with the Lewis acid catalyst (e.g., AlCl₃).[1] This forms a complex that deactivates the catalyst. Furthermore, this complexation makes the hydroxyl group electron-withdrawing, which deactivates the aromatic ring toward the desired electrophilic substitution, leading to poor yields.[2]

Q2: How can I favor the desired C-acylation over O-acylation?

A2: The reaction conditions, particularly the amount of catalyst, play a crucial role in directing the acylation.

  • High Catalyst Concentration: Using a stoichiometric excess of a strong Lewis acid like AlCl₃ or a strong Brønsted acid like trifluoromethanesulfonic acid (TfOH) as the solvent promotes C-acylation.[1][2] The excess catalyst can coordinate to the oxygen of the initially formed ester, facilitating its rearrangement to the C-acylated product (see Fries Rearrangement, Q3).[1]

  • Low Catalyst Concentration: Low concentrations of the acid catalyst tend to favor the formation of the O-acylated phenyl ester.[1][2]

Q3: What is the Fries Rearrangement, and how can it improve my yield of C-acylated phenol?

A3: The Fries Rearrangement is a reaction that can be a solution to the problem of O-acylation. The process involves two stages:

  • Esterification (O-acylation): The phenol is first intentionally acylated on the oxygen to form a stable phenyl ester.

  • Rearrangement: The isolated ester is then treated with a Lewis acid (often in stoichiometric amounts) to induce rearrangement of the acyl group from the oxygen to the ortho and para positions of the aromatic ring, yielding the desired hydroxyaryl ketone.[1]

This two-step approach can often provide higher yields of the C-acylated product compared to a direct Friedel-Crafts acylation of the phenol.

Q4: I am observing the formation of multiple isomers (ortho, para) in my Friedel-Crafts alkylation of a phenol. How can I improve the regioselectivity?

A4: Achieving high regioselectivity in Friedel-Crafts alkylation of phenols can be challenging. The ortho/para product distribution is influenced by several factors:

  • Catalyst Choice: The nature of the catalyst can significantly impact the ortho/para ratio. For instance, some solid acid catalysts like zeolites can exhibit shape selectivity, favoring the formation of the less sterically hindered para isomer.

  • Temperature: Lower reaction temperatures generally favor the formation of the para isomer due to thermodynamic control.

  • Solvent: The polarity of the solvent can influence the transition state energies for ortho and para attack, thereby affecting the product ratio.

  • Protecting Groups: In some cases, using a bulky protecting group on the hydroxyl function can sterically hinder the ortho positions, leading to a higher proportion of the para-substituted product.

2. Nitration of Phenols

Q5: My nitration of phenol is producing a mixture of ortho- and para-nitrophenol, along with some dinitrated byproducts. How can I control the reaction to obtain a higher yield of the desired mononitrated isomer?

A5: The nitration of phenol is a highly sensitive reaction, and controlling the regioselectivity and degree of nitration requires careful control of the reaction conditions.

  • Nitrating Agent: The choice of nitrating agent is critical. Using dilute nitric acid tends to favor mononitration, while a mixture of concentrated nitric and sulfuric acids is much more potent and can lead to dinitration and oxidation. Milder nitrating agents, such as metal nitrates (e.g., Cu(NO₃)₂·3H₂O) in an organic solvent, can offer better regioselectivity for mononitration.[3]

  • Temperature: The reaction is highly exothermic. Maintaining a low temperature (typically below 20 °C) is crucial to prevent over-nitration and the formation of tarry byproducts.

  • Solvent: The choice of solvent can influence the ortho/para ratio. Non-polar solvents may favor the para isomer.

  • Catalyst: The use of certain solid catalysts can enhance regioselectivity. For example, some studies have shown that specific catalysts can favor the formation of o-nitrophenol.[4]

3. General Troubleshooting

Q6: I am consistently getting low yields in my synthesis of a substituted phenol. What general troubleshooting steps should I follow?

A6: A systematic approach can help identify the cause of low yields. The following workflow provides a general troubleshooting guide.

Troubleshooting_Workflow General Troubleshooting Workflow for Low Yields start Low Yield Observed check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions optimize_reagents Optimize Reagent Equivalents / Use Fresh Reagents check_reagents->optimize_reagents Purity/Stoichiometry Issues analyze_byproducts Analyze Crude Mixture (TLC, GC-MS, NMR) to Identify Byproducts check_conditions->analyze_byproducts optimize_conditions Systematically Vary Temperature and Reaction Time check_conditions->optimize_conditions Suboptimal Conditions Suspected analyze_byproducts->optimize_reagents No Obvious Byproducts address_byproducts Address Specific Byproduct Formation analyze_byproducts->address_byproducts Byproducts Identified successful_outcome Improved Yield optimize_reagents->successful_outcome optimize_conditions->successful_outcome address_byproducts->successful_outcome

Caption: A logical workflow for troubleshooting low yields in chemical synthesis.

Quantitative Data Summary

The following tables summarize quantitative data on the influence of reaction conditions on product distribution in common phenol syntheses.

Table 1: Influence of Catalyst Concentration on Friedel-Crafts Acylation of Phenols

SubstrateCatalyst/SolventProduct TypeYield (%)Reference
Phenol, o/p-Substituted1% TfOH in CH₃CNO-Acylated (Ester)>90% (up to 99%)[1][2]
PhenolNeat TfOH (solvent)C-Acylated (Ketone)>90%[1][2]
m-Substituted PhenolNeat TfOH (solvent)C-Acylated (Ketone)40-50%[1][2]
Phenol Esters (o/p-Subst.)Neat TfOH (solvent)C-Acylated (Ketone)>90%[1][2]
Phenol Esters (m-Subst.)Neat TfOH (solvent)C-Acylated (Ketone)30-60%[1][2]

Table 2: Regioselectivity in the Nitration of Phenol with Different Nitrating Systems

Phenol SubstrateNitrating Agent/CatalystSolvento:p Isomer RatioTotal Yield (%)Reference
PhenolNH₄NO₃ / KHSO₄AcetonitrileHigh ortho selectivityGood to excellent[4]
4-BromophenolNH₄NO₃ / KHSO₄AcetonitrileOrtho productHigh[4]
PhenolCu(NO₃)₂·3H₂ODichloromethaneRegioselective67-90[3]
ResorcinolNaNO₃ / Oxalic Acid (Microwave)-4-Nitroresorcinol-[5]

Key Reaction Mechanisms and Side Reactions

C- vs. O-Alkylation/Acylation in Friedel-Crafts Reactions

The competition between C- and O-alkylation/acylation is a critical factor in the synthesis of substituted phenols via Friedel-Crafts reactions. The phenoxide ion is an ambident nucleophile, capable of reacting at either the oxygen or the carbon atoms of the aromatic ring.

C_vs_O_Alkylation Competitive C- vs. O-Alkylation/Acylation of Phenols phenol Phenol phenoxide Phenoxide Ion phenol->phenoxide Base o_product O-Alkylated/Acylated Product (Ether/Ester) phenoxide->o_product Kinetic Control (Lower Temp, Weaker Lewis Acid) c_product C-Alkylated/Acylated Product (Substituted Phenol) phenoxide->c_product Thermodynamic Control (Higher Temp, Strong Lewis Acid) electrophile Electrophile (R-X or RCO-X) + Lewis Acid electrophile->o_product electrophile->c_product

Caption: Pathways for O- versus C-alkylation/acylation of phenols.

Byproduct Formation in the Nitration of Phenol

The nitration of phenol can lead to a mixture of products, including the desired mononitrated phenols and undesired dinitrated byproducts. The reaction conditions must be carefully controlled to maximize the yield of the target compound.

Nitration_of_Phenol Nitration of Phenol: Pathways to Products and Byproducts phenol Phenol o_nitrophenol o-Nitrophenol phenol->o_nitrophenol Electrophilic Aromatic Substitution p_nitrophenol p-Nitrophenol phenol->p_nitrophenol Electrophilic Aromatic Substitution nitrating_agent HNO₃ / H₂SO₄ nitrating_agent->o_nitrophenol nitrating_agent->p_nitrophenol dinitrophenol 2,4-Dinitrophenol (Byproduct) o_nitrophenol->dinitrophenol Further Nitration (Harsh Conditions) p_nitrophenol->dinitrophenol Further Nitration (Harsh Conditions)

Caption: Reaction pathways in the nitration of phenol.

Experimental Protocols

Protocol 1: Regioselective Mononitration of a Substituted Phenol

This protocol is adapted for the regioselective ortho-nitration of phenols using a mild nitrating agent.[4]

  • Materials:

    • Substituted Phenol (e.g., 4-Bromophenol, 1 mmol)

    • Ammonium Nitrate (NH₄NO₃, 2 mmol)

    • Potassium Hydrogen Sulfate (KHSO₄, 0.05 mmol)

    • Acetonitrile (5 mL)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask, add the substituted phenol (1 mmol), ammonium nitrate (2 mmol), and potassium hydrogen sulfate (0.05 mmol) in acetonitrile (5 mL).

    • Stir the mixture magnetically at reflux temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture.

    • Wash the residue with acetonitrile (2 x 3 mL).

    • Combine the filtrates and add anhydrous sodium sulfate.

    • Filter the mixture to remove the drying agent.

    • Remove the solvent by distillation under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography or recrystallization as needed.

Protocol 2: Friedel-Crafts Acylation via Fries Rearrangement

This two-step protocol is designed to favor C-acylation by first forming the phenyl ester followed by its rearrangement.[2]

  • Part A: O-Acylation (Esterification)

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve the substituted phenol (1.0 eq.) in a suitable solvent (e.g., dichloromethane or pyridine).

    • Cool the solution in an ice bath.

    • Slowly add acetyl chloride (1.1 eq.) or acetic anhydride (1.1 eq.) dropwise. If using a non-basic solvent, a base like triethylamine (1.2 eq.) may be required to neutralize the HCl byproduct.

    • Allow the reaction to warm to room temperature and stir until the starting phenol is consumed (monitor by TLC).

    • Work up the reaction by washing with water and brine, then dry the organic layer over anhydrous sulfate.

    • Concentrate under reduced pressure to obtain the crude phenyl ester, which can be purified or used directly in the next step.

  • Part B: Fries Rearrangement

    • To a clean, dry flask under an inert atmosphere, add the Lewis acid (e.g., AlCl₃, 1.1 - 2.0 eq.).

    • Cool the flask in an ice bath and add a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane).

    • Slowly add the phenyl ester from Part A to the stirred suspension.

    • Heat the reaction mixture to the desired temperature (typically 60-160 °C) and monitor the rearrangement by TLC or GC.

    • After the reaction is complete, cool the mixture and carefully quench by pouring it onto a mixture of ice and concentrated HCl.

    • Extract the product with an organic solvent.

    • Wash the organic layer with water and brine, then dry over anhydrous sulfate.

    • Concentrate under reduced pressure and purify the resulting hydroxyaryl ketone by column chromatography or recrystallization.

References

Stability issues of 4-Amino-3-(trifluoromethyl)phenol under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the stability of 4-Amino-3-(trifluoromethyl)phenol under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound are its susceptibility to degradation under basic (alkaline) conditions and potential for oxidation. The trifluoromethyl group, while generally contributing to metabolic stability, can undergo hydrolysis, particularly at higher pH. The aminophenol structure itself is prone to oxidation.

Q2: What is the expected degradation pathway for this compound under basic conditions?

A2: Under basic conditions, this compound is expected to undergo hydrolysis of the trifluoromethyl group. This proceeds via a defluorination mechanism, likely an E1cb-type reaction, to ultimately form 4-amino-2-hydroxybenzoic acid.[1] The deprotonation of the phenolic hydroxyl group at higher pH facilitates this degradation pathway.[1]

Q3: What happens to this compound under acidic conditions?

A3: While generally more stable in acidic media compared to basic conditions, the amino group can be protonated. Under harsh acidic conditions (e.g., elevated temperature, strong acid concentration), degradation may still occur, though likely at a slower rate than in basic media. The primary concern under acidic conditions would be potential oxidation, especially in the presence of oxidizing agents.

Q4: I am observing unexpected peaks in my HPLC analysis after dissolving this compound in a basic buffer. What could be the cause?

A4: The appearance of new peaks in your HPLC chromatogram after exposure to basic conditions is likely due to the degradation of the parent compound. The primary degradation product is expected to be 4-amino-2-hydroxybenzoic acid, resulting from the hydrolysis of the trifluoromethyl group.[1] The rate of this degradation is pH-dependent and increases with higher pH.[2][3]

Q5: How can I minimize the degradation of this compound in my experiments?

A5: To minimize degradation, it is recommended to:

  • Work at neutral or slightly acidic pH whenever possible.

  • Avoid high temperatures in combination with basic solutions.

  • Prepare solutions fresh and use them promptly.

  • Store stock solutions under inert gas (nitrogen or argon) at 2–8 °C, as recommended for the solid material.

  • Protect solutions from light to minimize potential photolytic degradation.

  • Use deoxygenated solvents to reduce the risk of oxidation.

Troubleshooting Guides

Issue 1: Rapid loss of parent compound peak and appearance of a more polar peak in HPLC when using a basic mobile phase.

  • Possible Cause: Base-catalyzed hydrolysis of the trifluoromethyl group.

  • Troubleshooting Steps:

    • Lower the pH of the mobile phase to neutral or slightly acidic conditions, if compatible with your separation method.

    • If a basic mobile phase is necessary, ensure the column and samples are maintained at a low temperature (e.g., 4 °C) in the autosampler.

    • Analyze samples immediately after preparation.

    • Consider using a different stationary phase that allows for separation at a lower pH.

Issue 2: Discoloration (e.g., turning brown or pink) of the this compound solution.

  • Possible Cause: Oxidation of the aminophenol moiety. Aminophenols are susceptible to oxidation, which can lead to the formation of colored quinone-imine species.

  • Troubleshooting Steps:

    • Prepare solutions using deoxygenated solvents.

    • Add an antioxidant (e.g., sodium metabisulfite) to the solution, if it does not interfere with downstream applications.

    • Store solutions under an inert atmosphere (e.g., nitrogen or argon).

    • Protect the solution from light.

Data Presentation

Table 1: Predicted Degradation Products of this compound

Stress ConditionPredicted Major Degradation ProductPredicted Degradation Pathway
Basic Hydrolysis4-Amino-2-hydroxybenzoic acidHydrolysis of the trifluoromethyl group
Acidic HydrolysisGenerally stable, potential for oxidationSlower hydrolysis or oxidation
OxidationQuinone-imine derivativesOxidation of the aminophenol ring

Table 2: Hydrolysis Rate of a Structurally Related Compound (2-Trifluoromethylphenol)

Note: This data is for a related compound and should be used as an estimate. The presence of the amino group in this compound may influence the actual degradation rate.

pHTemperature (°C)Half-life (hours)Reference
7.4376.9[2]

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water).

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Withdraw aliquots at various time points (e.g., 2, 6, 12, 24 hours).

    • Neutralize the aliquots with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Withdraw aliquots at various time points.

    • Neutralize the aliquots with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature, protected from light, for 24 hours.

    • Withdraw aliquots at various time points.

  • Analysis: Analyze the stressed samples by a stability-indicating HPLC method (see Protocol 2) to determine the percentage of degradation and identify any degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of a slightly acidic aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.0) and acetonitrile.

  • Gradient Program (Example):

    • 0-5 min: 10% Acetonitrile

    • 5-20 min: Gradient to 90% Acetonitrile

    • 20-25 min: 90% Acetonitrile

    • 25-30 min: Return to 10% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at an appropriate wavelength (determined by UV scan of the parent compound).

  • Column Temperature: 30°C.

  • Validation: The method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Mandatory Visualization

degradation_pathway parent This compound acid_cond Acidic Conditions (e.g., 0.1 M HCl, 60°C) parent->acid_cond base_cond Basic Conditions (e.g., 0.1 M NaOH, 60°C) parent->base_cond oxid_cond Oxidative Conditions (e.g., 3% H2O2) parent->oxid_cond stable Relatively Stable acid_cond->stable Slow or no degradation hydrolysis_prod 4-Amino-2-hydroxybenzoic acid base_cond->hydrolysis_prod Hydrolysis oxid_prod Quinone-imine derivatives oxid_cond->oxid_prod Oxidation

Caption: Predicted degradation pathways for this compound.

troubleshooting_flowchart start Stability Issue Encountered (e.g., new peaks, discoloration) check_pH Is the solution pH > 7? start->check_pH check_oxidants Are oxidizing agents present or is the solution exposed to air? check_pH->check_oxidants No base_hydrolysis Likely Cause: Base-catalyzed hydrolysis of -CF3 group check_pH->base_hydrolysis Yes oxidation Likely Cause: Oxidation of aminophenol ring check_oxidants->oxidation Yes solution_base Action: - Lower pH if possible - Use low temperature - Analyze immediately base_hydrolysis->solution_base solution_oxid Action: - Use deoxygenated solvents - Store under inert gas - Protect from light oxidation->solution_oxid

Caption: Troubleshooting flowchart for stability issues.

References

Technical Support Center: Diazotization of Fluorinated Anilines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the diazotization of fluorinated anilines.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion to Diazonium Salt 1. Insufficient Acidity: Fluorine's strong electron-withdrawing nature significantly reduces the basicity of the aniline nitrogen, making protonation difficult.[1][2][3][4][5][6] 2. Incomplete Dissolution of Aniline: The fluorinated aniline or its salt may not be fully dissolved in the reaction medium.[7] 3. Degradation of Reagents: The aniline may have degraded, or the sodium nitrite solution may not be fresh.[7]1. Increase the concentration of the strong mineral acid (e.g., HCl, H₂SO₄) to ensure complete protonation of the weakly basic amine.[7][8] For particularly weak bases, consider using nitrosylsulfuric acid. 2. Ensure the aniline is fully dissolved in the acid before cooling and adding the nitrosating agent. Gentle warming prior to cooling may aid dissolution.[7] 3. Use high-purity, properly stored aniline and a freshly prepared sodium nitrite solution.[7]
Reaction Mixture Turns Dark Brown, Black, or Oily 1. Decomposition of Diazonium Salt: The reaction temperature has likely exceeded the optimal 0-5 °C range, causing the unstable diazonium salt to decompose into phenolic byproducts.[7][9] 2. Azo Coupling Side Reaction: Insufficient acidity can lead to a side reaction where the newly formed diazonium salt couples with unreacted, unprotonated aniline.[7]1. Strictly maintain the reaction temperature between 0-5 °C using an ice-salt bath.[7][9] Ensure the sodium nitrite solution is pre-cooled before addition.[9] 2. Confirm that a sufficient excess of acid is used to keep the unreacted aniline fully protonated and unavailable for coupling.[7]
Solid Precipitates Out of Solution During Reaction 1. Insoluble Aniline Salt: The salt of the fluorinated aniline may have low solubility in the acidic medium.[7] 2. Precipitation of Diazonium Salt: The diazonium salt itself, particularly if formed with a counterion like tetrafluoroborate, may be precipitating. This is often the intended outcome in a Balz-Schiemann reaction.[7][10]1. Ensure enough acid is present to form the soluble salt. If solubility remains an issue, alternative acid or solvent systems may be necessary.[7] 2. If the diazonium salt is intended to be isolated, this is a normal observation. Ensure the mixture is well-stirred to maintain homogeneity for the subsequent reaction step.[7]
Evolution of Gas During Diazotization Decomposition of Diazonium Salt: The evolution of nitrogen (N₂) gas is a clear indicator that the diazonium salt is decomposing.[9][10][11] This is typically due to the temperature rising above the stable range.Immediately check and reinforce the cooling of the reaction vessel. Ensure slow, dropwise addition of the sodium nitrite solution to control the exothermic nature of the reaction.[12]

Frequently Asked Questions (FAQs)

Q1: Why is a low temperature (0-5 °C) so critical for the diazotization of fluorinated anilines?

A1: The resulting diazonium salts are thermally unstable.[7][9] At temperatures above 5 °C, they can rapidly decompose, leading to the formation of unwanted phenolic byproducts and the evolution of nitrogen gas, which significantly reduces the yield of the desired product.[7][9][13]

Q2: The pKa of my fluorinated aniline is very low. What is the best approach for diazotization?

A2: For weakly basic amines, such as those with multiple fluorine substituents or other electron-withdrawing groups, diazotization in strongly acidic media is necessary.[8] This ensures that a sufficient concentration of the protonated amine is present to react with the nitrosating agent. In some cases, using nitrosylsulfuric acid, prepared from sodium nitrite and concentrated sulfuric acid, is a more effective method than the standard sodium nitrite/HCl system.

Q3: Can I isolate the fluorinated diazonium salt?

A3: While many aryl diazonium salts are too unstable to isolate, fluorinated diazonium salts can often be isolated as their tetrafluoroborate (BF₄⁻) salts.[10] This is achieved by performing the diazotization in the presence of fluoroboric acid (HBF₄).[11] These tetrafluoroborate salts are often more stable and can be filtered, dried, and stored for short periods before use in subsequent reactions like the Balz-Schiemann fluorination.[10]

Q4: What causes the formation of colored impurities in my reaction?

A4: The formation of colored impurities, often yellow, orange, or red, is typically due to azo coupling. This occurs when the electrophilic diazonium salt reacts with an electron-rich aromatic compound. In the context of diazotization, the most common culprit is unreacted, free (unprotonated) aniline. Maintaining a high acidity throughout the reaction ensures that the starting aniline remains protonated and thus deactivated towards electrophilic attack.[7]

Q5: Are there alternatives to aqueous diazotization for fluorinated anilines?

A5: Yes, diazotization can be performed in organic solvents using reagents like tert-butyl nitrite.[14] This approach can be advantageous for substrates with poor solubility in aqueous acid. These methods, often conducted without strong Brønsted acids, can also reduce waste and avoid the need to isolate hazardous diazonium salts.[14]

Experimental Protocols

Protocol 1: General Diazotization of a Fluorinated Aniline for In Situ Use (e.g., Sandmeyer Reaction)
  • Preparation: In a flask equipped with a magnetic stirrer and a thermometer, dissolve the fluorinated aniline (1.0 eq.) in a suitable strong mineral acid (e.g., 3 M HCl, ensuring at least 3 equivalents of acid).

  • Cooling: Cool the solution to 0-5 °C using an ice-salt bath. It is crucial that the aniline is fully dissolved before cooling.[7]

  • Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.05-1.1 eq.) in a minimal amount of cold water to make a concentrated solution.

  • Diazotization: Add the sodium nitrite solution dropwise to the cold, vigorously stirred aniline solution. Monitor the temperature closely, ensuring it does not rise above 5 °C.[12][15] The addition should be slow to control the exothermic reaction.

  • Completion: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 15-30 minutes to ensure the reaction is complete.[12] The resulting solution containing the diazonium salt is now ready for immediate use in the subsequent reaction.

Protocol 2: Preparation and Isolation of a Fluorinated Aryl Diazonium Tetrafluoroborate (Balz-Schiemann Reaction)
  • Preparation: In a suitable flask, dissolve the fluorinated aniline (1.0 eq.) in a 48% aqueous solution of fluoroboric acid (HBF₄) (3.0-4.0 eq.).

  • Cooling: Cool the mixture to 0-5 °C in an ice-salt bath with efficient stirring.

  • Nitrite Solution: Prepare a concentrated aqueous solution of sodium nitrite (1.05 eq.).

  • Diazotization and Precipitation: Add the sodium nitrite solution dropwise to the cold aniline/HBF₄ mixture. The diazonium tetrafluoroborate salt will often precipitate as a solid. Maintain the temperature below 5 °C throughout the addition.

  • Isolation: After complete addition and stirring for an additional 30 minutes at 0-5 °C, collect the precipitated diazonium salt by filtration.

  • Washing and Drying: Wash the solid with cold diethyl ether and dry it under vacuum. The isolated salt should be used promptly as its stability is limited, though generally greater than that of the corresponding chloride or sulfate salts.[10]

Data Presentation

Table 1: Impact of Fluorine Substitution on Aniline pKa

The pKa of the conjugate acid (anilinium ion) is a direct measure of the aniline's basicity. A lower pKa indicates a weaker base.

CompoundpKa of Conjugate Acid
Aniline4.6
2-Fluoroaniline3.2
3-Fluoroaniline3.5
4-Fluoroaniline4.7
2,4-Difluoroaniline2.1
2,4,6-Trifluoroaniline0.4

Note: pKa values are approximate and can vary slightly depending on the measurement conditions. Data compiled from various sources.

Visualizations

Experimental Workflow for Diazotization

DiazotizationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_product Product Aniline Fluorinated Aniline Dissolve Dissolve Aniline in Acid Aniline->Dissolve Acid Strong Acid (e.g., HCl) Acid->Dissolve Cool Cool to 0-5°C Dissolve->Cool AddNaNO2 Add NaNO2 Dropwise Cool->AddNaNO2 NaNO2 Prepare NaNO2 Solution NaNO2->AddNaNO2 Stir Stir for 15-30 min AddNaNO2->Stir Diazonium Diazonium Salt Solution Stir->Diazonium

Caption: General workflow for the diazotization of fluorinated anilines.

Troubleshooting Logic Diagram

TroubleshootingDiazotization cluster_issues Symptoms cluster_causes Potential Causes cluster_solutions Solutions Start Problem Encountered LowYield Low/No Conversion Start->LowYield DarkColor Dark Coloration / Oily Product Start->DarkColor GasEvo Gas Evolution Start->GasEvo LowAcid Insufficient Acidity LowYield->LowAcid HighTemp Temperature > 5°C DarkColor->HighTemp AzoCoupling Azo Coupling Side Reaction DarkColor->AzoCoupling GasEvo->HighTemp IncreaseAcid Increase Acid Concentration LowAcid->IncreaseAcid ImproveCooling Improve Cooling / Slow Addition HighTemp->ImproveCooling AzoCoupling->LowAcid linked to AzoCoupling->IncreaseAcid

Caption: Troubleshooting logic for common diazotization issues.

References

Technical Support Center: Preventing Oxidation of 4-Amino-3-(trifluoromethyl)phenol During Workup

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability of intermediates is paramount to successful synthesis and reliable results. 4-Amino-3-(trifluoromethyl)phenol is a key building block, but its susceptibility to oxidation can lead to colored impurities, reduced yields, and compromised purity. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to directly address and mitigate oxidation issues during the workup of this compound.

Frequently Asked Questions (FAQs)

Q1: My isolated this compound is discolored (e.g., pink, brown, or black). What is the cause?

A1: Discoloration of this compound is a primary indicator of oxidation. Like other aminophenols, it is sensitive to atmospheric oxygen. The amino and hydroxyl groups on the aromatic ring make it susceptible to oxidation, which can be accelerated by several factors.[1]

Q2: What factors accelerate the oxidation of this compound?

A2: The primary drivers of oxidation for aminophenols include:

  • Atmospheric Oxygen: Direct exposure to air is the main cause of oxidation.

  • Light: UV radiation can provide the energy to initiate oxidative reactions.

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.

  • High pH (Alkaline Conditions): Basic conditions can deprotonate the phenolic hydroxyl group, making the molecule more susceptible to oxidation.

  • Trace Metal Ions: Certain metal ions can act as catalysts for oxidation.

Q3: How can I minimize oxidation during the workup process?

A3: A multi-faceted approach is most effective:

  • Utilize an Inert Atmosphere: Whenever possible, perform the workup under an inert gas like nitrogen or argon using a Schlenk line or a glovebox.

  • Use Degassed Solvents: Solvents can contain dissolved oxygen. Degassing solvents before use is crucial.

  • Incorporate Antioxidants: Adding a suitable antioxidant to the reaction mixture or workup solvents can inhibit oxidation.

  • Control pH: Maintain a neutral or slightly acidic pH during aqueous washes and extractions.

  • Work at Lower Temperatures: Perform extractions and solvent removal at reduced temperatures.

  • Use Amber Glassware: Protect the compound from light by using amber-colored flasks and vials.

Troubleshooting Guides

Issue 1: Discoloration Observed During Aqueous Extraction

Possible Cause: Exposure to atmospheric oxygen and potentially unfavorable pH during the extraction process.

Solutions:

  • Perform Extraction Under Inert Atmosphere:

    • Use a Schlenk line to maintain a positive pressure of nitrogen or argon throughout the extraction.

    • Transfer all solutions via cannula or gas-tight syringes.

  • Degas Aqueous Solutions:

    • Before use, sparge all aqueous wash solutions (e.g., water, brine) with nitrogen or argon for at least 15-30 minutes to remove dissolved oxygen.

  • Control pH:

    • Ensure the pH of the aqueous phase is neutral or slightly acidic. If a basic wash is necessary, minimize the contact time and work quickly at low temperatures.

  • Add an Antioxidant:

    • Consider adding a small amount of a reducing agent like sodium bisulfite or ascorbic acid to the aqueous solutions.

Issue 2: Product Degrades During Solvent Removal (Rotary Evaporation)

Possible Cause: Prolonged exposure to heat and residual oxygen in the flask.

Solutions:

  • Maintain an Inert Atmosphere:

    • After transferring the organic layer to the rotary evaporator flask, flush the flask with nitrogen or argon before starting the evaporation.

    • Break the vacuum with an inert gas instead of air.

  • Use Low Temperature:

    • Utilize a water bath with the lowest practical temperature to remove the solvent.

  • Add a Non-Volatile Antioxidant:

    • If compatible with your purification method, a small amount of a high-boiling antioxidant can be added to the organic solution before evaporation.

Experimental Protocols

Protocol 1: General Workup Under an Inert Atmosphere (Schlenk Line)

This protocol outlines a standard extractive workup for an air-sensitive compound like this compound.

Materials:

  • Schlenk flasks

  • Schlenk filter funnel

  • Cannulas (double-tipped needles)

  • Gas-tight syringes

  • Septa

  • Degassed solvents and solutions

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Reaction Quenching:

    • Cool the reaction mixture in an ice bath.

    • Under a positive flow of inert gas, slowly add the quenching solution (e.g., degassed water or a buffered solution) via a gas-tight syringe.

  • Solvent Addition and Transfer:

    • Add degassed extraction solvent to the quenched reaction mixture via cannula.

    • Using cannula transfer, move the entire mixture to a Schlenk-adapted separatory funnel that has been purged with inert gas.

  • Aqueous Extraction:

    • Add the degassed aqueous wash solution to the separatory funnel via cannula.

    • Stopper the funnel and shake gently, periodically venting into the Schlenk line's bubbler to release any pressure.

    • Allow the layers to separate and drain the aqueous layer. Repeat as necessary.

  • Drying and Filtration:

    • Transfer the organic layer via cannula to a clean Schlenk flask containing an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) that has been dried under vacuum.

    • Stir under an inert atmosphere.

    • Filter the solution through a Schlenk filter funnel into a pre-weighed Schlenk flask.

  • Solvent Removal:

    • Connect the flask containing the filtered solution to a rotary evaporator.

    • Evaporate the solvent under reduced pressure, backfilling with inert gas once completed.

Protocol 2: Degassing Solvents

Method A: Sparging

  • Insert a long needle or a glass frit connected to an inert gas line into the solvent.

  • Bubble the inert gas through the solvent for at least 30 minutes. This is a simple and effective method for removing dissolved oxygen.

Method B: Freeze-Pump-Thaw

  • Freeze the solvent in a Schlenk flask using a liquid nitrogen bath.

  • Once completely frozen, apply a high vacuum for several minutes to remove gases from the headspace.

  • Close the flask to the vacuum and allow the solvent to thaw completely.

  • Repeat this cycle at least three times for maximum efficiency.

Quantitative Data Summary

ParameterConditionObservation on AminophenolsRecommendation for this compound
pH Stability Alkaline (pH > 7)Increased rate of oxidation.Maintain workup pH between 5 and 7.
pH Stability Acidic (pH < 5)Generally more stable against oxidation.Slightly acidic conditions are preferable.
Antioxidant Efficacy Ascorbic AcidEffective in preventing oxidation of 4-aminophenol.[2]A good first choice for an antioxidant.
Antioxidant Efficacy Sodium BisulfiteCommonly used as a reducing agent in workups.Can be added to aqueous washes.

Visualizations

Oxidation_Pathway Simplified Putative Oxidation Pathway A This compound B Phenoxyl Radical Intermediate A->B [O] C Quinone-imine Species B->C Further Oxidation D Polymerized Colored Impurities C->D Polymerization

Caption: Simplified putative oxidation pathway of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Oxidation start Discoloration Observed during Workup q1 Are you using an inert atmosphere? start->q1 sol1 Implement Inert Atmosphere (Schlenk Line / Glovebox) q1->sol1 No q2 Are your solvents and solutions degassed? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Degas all liquids (Sparging or Freeze-Pump-Thaw) q2->sol2 No q3 Is the pH of aqueous phases controlled? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Maintain pH between 5-7 q3->sol3 No q4 Are you using an antioxidant? q3->q4 Yes a3_yes Yes a3_no No sol3->q4 sol4 Add an antioxidant (e.g., Ascorbic Acid) q4->sol4 No end_node Oxidation Minimized q4->end_node Yes a4_no No sol4->end_node

Caption: A logical workflow to troubleshoot and prevent the oxidation of this compound during workup.

References

Low yield in fluorination reactions of phenols and how to improve it

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for phenol fluorination reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and efficiency of their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my fluorination of an electron-rich phenol giving a low yield?

Electron-rich phenols are generally more challenging substrates for nucleophilic deoxyfluorination and may require more forcing reaction conditions, such as higher temperatures (e.g., 110°C) and longer reaction times (e.g., 20 hours), to achieve good yields.[1][2][3] The electron-donating groups on the phenol reduce the electrophilicity of the ipso-carbon, making it less susceptible to nucleophilic attack by fluoride. For 18F-radiolabeling, the substrate scope for deoxyfluorination is limited, and electron-rich phenols can be particularly problematic due to side reactions that sequester the limited [18F]fluoride.[4]

Q2: My phenol has an electron-withdrawing group, but the yield is still low. What could be the issue?

While phenols with electron-withdrawing groups are typically more reactive and can afford high yields (>90%) under milder conditions (e.g., 80°C for 3 hours), other factors can contribute to low yields.[1][3] These include:

  • Moisture Sensitivity of Reagents: Many fluorinating agents, such as PhenoFluor, are sensitive to moisture and can hydrolyze, reducing their effectiveness.[2][5][6] Ensure that anhydrous conditions are maintained throughout the experiment.

  • Inadequate Reaction Conditions: The choice of solvent is critical. Apolar solvents like toluene or dioxane generally give higher yields in deoxyfluorination reactions, while polar or protic solvents can significantly lower the yield.[1]

  • Reagent Purity and Stoichiometry: Verify the purity of your fluorinating agent and ensure the correct stoichiometry is used. For some reagents, an excess may be required.

Q3: Can I fluorinate a phenol with a free alcohol or primary/secondary amide group in the molecule?

The presence of strong hydrogen bond donors, such as alcohols and primary or secondary amides, is often not tolerated in deoxyfluorination reactions and can lead to low yields.[1][2][3] For example, the fluorination of 4-fluorobenzamide, which has N-H bonds, results in a yield of only 20%.[1] It is highly recommended to protect these functional groups before the fluorination step. Phenols with tertiary amides, however, are generally well-tolerated.[5][6]

Q4: I am observing the formation of constitutional isomers. How can I improve regioselectivity?

The formation of isomers is a known issue in certain fluorination methods.

  • Palladium-catalyzed fluorination of aryl triflates can lead to mixtures of constitutional isomers.[1][2]

  • Electrophilic fluorination of phenols can suffer from poor ortho/para selectivity.[2]

To improve regioselectivity, consider using a method that proceeds via a different mechanism, such as the Balz-Schiemann reaction or ipso-deoxyfluorination , which are known to generally avoid the formation of constitutional isomers.[1][2][3]

Q5: What is "PhenoFluor" and how can it improve my reaction?

PhenoFluor is a deoxyfluorination reagent that has become a versatile tool for converting phenols to aryl fluorides, offering a broad substrate scope and operational simplicity.[5][6] It and its derivatives, like PhenoFluorMix, are often effective for complex molecules in late-stage fluorination.[7] However, it can be sensitive to moisture and its effectiveness can be influenced by the substrate's electronic properties and the presence of certain functional groups.[5][6]

Troubleshooting Guides

Guide 1: Low or No Yield of Fluorinated Product

This guide provides a systematic approach to troubleshooting low or no yield in your fluorination reaction.

Low_Yield_Troubleshooting start Start: Low/No Yield reagent_check Verify Reagent Quality (Fluorinating Agent, Solvents) start->reagent_check conditions_check Assess Reaction Conditions (Temperature, Time, Atmosphere) reagent_check->conditions_check Reagents OK end_fail Consult Further Literature reagent_check->end_fail Reagents Degraded substrate_check Evaluate Substrate Suitability (Functional Groups, Electronics) conditions_check->substrate_check Conditions Optimal conditions_check->end_fail Conditions Suboptimal method_check Consider Alternative Fluorination Method substrate_check->method_check Substrate Incompatible end_success Success: Improved Yield substrate_check->end_success Substrate Compatible, Yield Improves method_check->end_success

Caption: Troubleshooting workflow for low yield in phenol fluorination.

Detailed Steps:

  • Verify Reagent Quality and Purity:

    • Fluorinating Agent: Many fluorinating agents are moisture-sensitive.[2][5][6] Use a fresh batch or a properly stored reagent. Consider purchasing a commercially available solution, such as PhenoFluor in toluene, to mitigate moisture sensitivity.[5][6]

    • Solvents: Ensure solvents are anhydrous, especially for reactions requiring dry conditions. Apolar solvents like toluene and dioxane are often preferred for deoxyfluorination.[1]

  • Optimize Reaction Conditions:

    • Temperature and Time: Electron-rich phenols may require higher temperatures (up to 110°C) and longer reaction times (20+ hours).[1][2][3] Conversely, for some reactions, prolonged heating can lead to decomposition. Monitor the reaction progress by TLC or NMR.

    • Atmosphere: For sensitive reactions, especially those involving metal catalysts, maintain an inert atmosphere (e.g., nitrogen or argon).[2]

  • Assess Substrate Suitability:

    • Functional Group Compatibility: Check for incompatible functional groups like unprotected alcohols or primary/secondary amides.[1][2][3] If present, a protection strategy is necessary.

    • Electronic Effects: If your substrate is very electron-rich, the chosen method might not be suitable. Consider switching to a method more appropriate for electron-rich systems.

  • Consider Alternative Methods:

    • If the above steps do not improve the yield, your chosen fluorination method may not be optimal for your specific substrate. Explore other methods such as those involving aryl fluorosulfonate intermediates or different catalytic systems.[8]

Guide 2: Formation of Impurities or Side Products

This guide helps to identify and mitigate the formation of unwanted byproducts.

Side_Product_Troubleshooting start Start: Side Products Observed identify_side_product Identify Side Product(s) (e.g., Urea, Diaryl Sulfate) start->identify_side_product hydrolysis_path Moisture-Related? identify_side_product->hydrolysis_path temp_path Temperature-Related? identify_side_product->temp_path reagent_path Reagent-Related? identify_side_product->reagent_path ensure_anhydrous Ensure Anhydrous Conditions hydrolysis_path->ensure_anhydrous Yes optimize_temp Optimize Temperature temp_path->optimize_temp Yes change_reagent Change Fluorinating Agent or Stoichiometry reagent_path->change_reagent Yes end_success Success: Reduced Side Products ensure_anhydrous->end_success optimize_temp->end_success change_reagent->end_success

Caption: Decision tree for troubleshooting side product formation.

Common Side Products and Solutions:

  • Urea Byproduct: In deoxyfluorinations using reagents like PhenoFluor, a stoichiometric amount of a urea byproduct is generated.[1][3] This is an inherent part of the reaction, and the focus should be on its efficient removal during purification.

  • Diaryl Sulfate: In methods utilizing aryl fluorosulfonate intermediates, the formation of a diaryl sulfate byproduct can occur, especially with electron-rich substrates.[8] Optimizing reaction time and temperature may help to minimize this.

  • Protodeboronation or Protodemetallation: In metal-catalyzed fluorinations of arylboronic acids or arylstannanes, side products resulting from the replacement of the boron or tin group with a hydrogen atom can be formed, complicating purification.[9]

  • Hydrolysis of Fluorinating Agent: If the fluorinating agent is moisture-sensitive, its hydrolysis product can be a major impurity.[2][5][6] Rigorous exclusion of water is the best solution.

Data and Protocols

Data Summary

Table 1: Influence of Electronic Effects on Deoxyfluorination Yield

Phenol SubstrateSubstituentReaction ConditionsYield (%)Reference
4-Cyanophenolp-CN (EWG)1.2 equiv. Reagent 1, Toluene, 80°C, 3h>90[1]
4-Nitrophenolp-NO2 (EWG)1.2 equiv. Reagent 1, Toluene, 80°C, 3h>90[1]
4-Methoxyphenolp-OMe (EDG)1.2 equiv. Reagent 1, Toluene, 110°C, 20h82[1]
4-Methylphenolp-Me (EDG)1.2 equiv. Reagent 1, Toluene, 110°C, 20h65[1]
4-Aminophenolp-NH2 (EDG)1.2 equiv. Reagent 1, Toluene, 110°C, 20h55[1]

EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group

Table 2: Comparison of Fluorination Methods for 4-Cyanophenol

MethodElectrophileFluoride SourceConditionsYield of 4-Fluorobenzonitrile (%)Reference
Deoxyfluorination via Fluorosulfonate4-Cyanophenyl fluorosulfonateNMe4FDMF, 25°C, 24h92[8]
SNAr4-ChlorobenzonitrileNMe4FDMF, 80°C, 24h55[8]
SNAr4-NitrobenzonitrileNMe4FDMF, 80°C, 24h60[8]
Pd-catalyzed4-Cyanophenyl triflateNMe4FDMF, 80°C, 24h25[8]
Experimental Protocols

Protocol 1: General Procedure for Deoxyfluorination using PhenoFluor Solution

This protocol is adapted from a procedure for the deoxyfluorination of phenols using a toluene solution of PhenoFluor.[6]

  • Preparation: In a vial, add the phenol substrate (1.0 equiv) and oven-dried cesium fluoride (CsF, 3.0 equiv).

  • Inert Atmosphere: Seal the vial, then evacuate and backfill with nitrogen or argon gas. Repeat this cycle three times.

  • Reagent Addition: Add a 0.100 M solution of PhenoFluor in toluene (1.20 equiv) via syringe.

  • Reaction: Stir the mixture at room temperature for 30 minutes, then heat to 110°C and stir for 24 hours.

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite, eluting with dichloromethane.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash silica gel column chromatography.

Protocol 2: One-Pot Deoxyfluorination of Phenols via Aryl Fluorosulfonates

This protocol describes the direct conversion of phenols to aryl fluorides without isolating the aryl fluorosulfonate intermediate.[8]

  • Setup: In a reaction vessel, dissolve the phenol substrate (1.0 equiv) in anhydrous dimethylformamide (DMF).

  • Reagent Addition: Add tetramethylammonium fluoride (NMe4F, 3.0 equiv) to the solution.

  • Fluorosulfonate Formation: Cool the mixture in an appropriate bath and bubble sulfuryl fluoride (SO2F2) gas through the solution.

  • Reaction: Allow the reaction to proceed at the specified temperature (ranging from 25°C to 100°C depending on the substrate) for 24 hours.

  • Work-up and Purification: Upon completion, perform a suitable aqueous work-up, extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the residue by chromatography to obtain the desired aryl fluoride.

References

Technical Support Center: Recrystallization of 4-Amino-3-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information for researchers, scientists, and drug development professionals on the selection of a suitable solvent and troubleshooting common issues during the recrystallization of 4-Amino-3-(trifluoromethyl)phenol.

Frequently Asked Questions (FAQs)

Q1: What are the key considerations for selecting a recrystallization solvent for this compound?

A1: The ideal recrystallization solvent for any compound should meet several criteria:

  • High solubility at elevated temperatures: The solvent should readily dissolve this compound at or near its boiling point.

  • Low solubility at low temperatures: The compound should be sparingly soluble or insoluble in the solvent at low temperatures (e.g., in an ice bath) to ensure a good recovery of the purified crystals.

  • Inertness: The solvent should not react with this compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the crystals after filtration.

  • Impurity solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor).

Given that this compound is a polar molecule due to the presence of amino and hydroxyl groups, polar solvents are generally a good starting point for screening.[1]

Q2: Which solvents are good starting candidates for the recrystallization of this compound?

A2: Based on the polar nature of the molecule, the following solvents are recommended for initial screening. A synthesis procedure for this compound mentions its isolation from methanol, suggesting it is a promising candidate.[2][3]

  • Protic Solvents: Water, Ethanol, Methanol, Isopropanol

  • Aprotic Polar Solvents: Acetone, Ethyl Acetate

  • Non-polar Solvents (as anti-solvents): Toluene, Heptane, Hexane

A solvent system, often a "good" solvent paired with a "poor" (or anti-) solvent, can also be effective. For instance, dissolving the compound in a minimal amount of hot methanol or ethanol and then adding a non-polar solvent like toluene or heptane until turbidity is observed can induce crystallization upon cooling.

Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of this compound.

Problem Potential Cause Recommended Solution
No Crystal Formation Upon Cooling The solution is not saturated (too much solvent was used).- Gently heat the solution to evaporate some of the solvent and then allow it to cool again.- Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface.- Add a seed crystal of pure this compound, if available.[4]
Oiling Out (Formation of an oil instead of crystals) The boiling point of the solvent is higher than the melting point of the compound (Melting Point of this compound is 158°C).The compound is precipitating from a supersaturated solution at a temperature above its melting point.Significant impurities are present, depressing the melting point.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool more slowly.- Use a lower-boiling point solvent.- Consider purification by another method (e.g., column chromatography) to remove impurities before recrystallization.[4]
Low Recovery of Crystals The compound has significant solubility in the cold solvent.Too much solvent was used for washing the crystals.Premature crystallization occurred during hot filtration.- Ensure the solution is thoroughly cooled in an ice bath for an extended period before filtration.- Use a minimal amount of ice-cold solvent to wash the crystals.- Preheat the filtration apparatus (funnel, filter paper, and receiving flask) before hot filtration.
Colored Crystals The presence of colored impurities, possibly due to oxidation of the aminophenol.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product.- Perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Experimental Protocols

Protocol 1: Solvent Screening

A systematic solvent screening is crucial for identifying the optimal recrystallization solvent.

Methodology:

  • Place approximately 10-20 mg of crude this compound into several small test tubes.

  • To each tube, add a different solvent from the suggested list (e.g., water, methanol, ethanol, acetone, ethyl acetate, toluene, heptane) dropwise at room temperature, vortexing after each addition.

  • Observe the solubility at room temperature. A good candidate solvent will not dissolve the compound at this stage.

  • For solvents in which the compound is insoluble at room temperature, gently heat the test tube in a water bath.

  • Continue adding the hot solvent dropwise until the solid dissolves completely. Note the approximate volume of solvent required.

  • Allow the test tubes that formed a clear solution upon heating to cool to room temperature, and then place them in an ice bath.

  • Observe the formation of crystals. The ideal solvent will show rapid and extensive crystal growth upon cooling.

Data Presentation: Estimated Solubility of this compound

The following table provides an estimated solubility profile based on the polar nature of the compound and general principles for structurally similar molecules. This should be confirmed by experimental screening.

SolventPolarityExpected Solubility (Cold)Expected Solubility (Hot)Suitability as a Primary Solvent
WaterHighLow to ModerateHighGood
MethanolHighModerateVery HighGood
EthanolHighLow to ModerateHighGood
AcetoneMediumModerateHighPossible
Ethyl AcetateMediumLowModerate to HighPossible
TolueneLowVery LowLow to ModeratePoor (Potential Anti-Solvent)
Heptane/HexaneVery LowInsolubleVery LowPoor (Good Anti-Solvent)
Protocol 2: Single-Solvent Recrystallization

This protocol is suitable when a single solvent with a significant temperature-dependent solubility for this compound has been identified.

Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent while stirring and heating until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them on a watch glass.

Mandatory Visualization

Recrystallization_Workflow cluster_prep Preparation cluster_recrystallization Recrystallization Process cluster_analysis Analysis start Start with Crude This compound solvent_screen Perform Solvent Screening (Protocol 1) start->solvent_screen dissolve Dissolve Crude Product in Minimum Hot Solvent solvent_screen->dissolve Select Optimal Solvent hot_filter Hot Filtration (if insoluble impurities are present) dissolve->hot_filter cool Cool Solution Slowly (Room Temp -> Ice Bath) hot_filter->cool collect Collect Crystals (Vacuum Filtration) cool->collect wash Wash Crystals with Ice-Cold Solvent collect->wash dry Dry Purified Crystals wash->dry end Pure this compound dry->end

Caption: Workflow for the recrystallization of this compound.

References

Validation & Comparative

A Comparative Guide to 4-Amino-3-(trifluoromethyl)phenol and 4-Amino-3-fluorophenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of two key fluorinated intermediates in pharmaceutical and materials science, this guide provides a side-by-side comparison of 4-Amino-3-(trifluoromethyl)phenol and 4-Amino-3-fluorophenol. It includes a summary of their physicochemical properties, synthesis protocols, and a discussion of their relative advantages and disadvantages, supported by proposed experimental methodologies for direct comparison.

This document is intended for researchers, scientists, and drug development professionals interested in the application of fluorinated building blocks. The distinct electronic properties imparted by the trifluoromethyl and fluoro substituents offer unique opportunities in modulating the biological activity, reactivity, and material characteristics of target molecules.

I. Physicochemical Properties: A Head-to-Head Comparison

The introduction of a trifluoromethyl group (-CF3) versus a single fluorine atom (-F) at the 3-position of 4-aminophenol significantly influences the molecule's electronic and physical characteristics. The -CF3 group is a strong electron-withdrawing group due to the cumulative inductive effect of the three fluorine atoms, while the -F atom exhibits both inductive electron-withdrawing and mesomeric electron-donating effects.[1][2] These differences are reflected in their physicochemical properties.

PropertyThis compound4-Amino-3-fluorophenol
CAS Number 445-04-5399-95-1
Molecular Formula C₇H₆F₃NOC₆H₆FNO
Molecular Weight 177.12 g/mol 127.12 g/mol
Melting Point 158 °C135-137 °C[3]
Boiling Point (Predicted) 275.9 ± 40.0 °C270.4 ± 25.0 °C
Density (Predicted) 1.432 ± 0.06 g/cm³1.347 ± 0.06 g/cm³
pKa (Predicted) 9.22 ± 0.189.23 ± 0.18[3]

II. Synthesis and Experimental Protocols

Both compounds are typically synthesized via the reduction of their corresponding 4-nitro precursors. The following are representative experimental protocols.

A. Synthesis of this compound

A common route involves the catalytic hydrogenation of 4-nitro-3-(trifluoromethyl)phenol.

Experimental Protocol:

  • Reaction Setup: To a solution of 4-nitro-3-(trifluoromethyl)phenol (2.0 mmol) in methanol (10 mL), add 10% palladium on carbon (100 mg).

  • Hydrogenation: Stir the reaction suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) for 12 hours at room temperature.

  • Work-up: Upon completion (monitored by TLC or LC-MS), filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield this compound. The product is often of sufficient purity for subsequent reactions.[4]

B. Synthesis of 4-Amino-3-fluorophenol

Similarly, 4-amino-3-fluorophenol can be prepared by the reduction of 3-fluoro-4-nitrophenol.

Experimental Protocol:

  • Reaction Setup: To a solution of 3-fluoro-4-nitrophenol (20 g) in a mixture of ethanol (200 mL) and tetrahydrofuran (125 mL), add 10% palladium on carbon (6.0 g).[5]

  • Hydrogenation: Stir the mixture under a hydrogen atmosphere at room temperature for 4.5 hours.[5]

  • Work-up: After the reaction is complete, remove the catalyst by filtration and wash it with ethanol.

  • Isolation: Concentrate the combined filtrate under reduced pressure to obtain 4-amino-3-fluorophenol as a pale yellow solid.[5]

G cluster_synthesis General Synthesis Workflow Start 4-Nitro-3-substituted-phenol Reaction Catalytic Hydrogenation (H2, Pd/C) Start->Reaction Filtration Filtration (Removal of Catalyst) Reaction->Filtration Concentration Concentration (Solvent Removal) Filtration->Concentration Product 4-Amino-3-substituted-phenol Concentration->Product

Figure 1. General workflow for the synthesis of 4-amino-3-substituted phenols.

III. Comparative Analysis: Advantages and Disadvantages

The choice between this compound and 4-amino-3-fluorophenol depends on the desired properties of the final product.

FeatureThis compound4-Amino-3-fluorophenol
Advantages - Strong electron-withdrawing -CF3 group can significantly alter pKa and reactivity. - The -CF3 group often enhances metabolic stability and lipophilicity in drug candidates.[6]- The smaller fluorine atom has less steric hindrance. - Can participate in hydrogen bonding. - A key intermediate in the synthesis of the multi-kinase inhibitor, Regorafenib.[7]
Disadvantages - Higher molecular weight. - The bulky -CF3 group can introduce steric challenges in subsequent reactions.- The electron-withdrawing effect is less pronounced than that of the -CF3 group.

IV. Proposed Experimental Protocols for a Comparative Study

To provide a direct comparison of their performance, the following experimental protocols are proposed.

A. Determination of Acidic Strength (pKa)

The acidity of the phenolic hydroxyl group is a key parameter influencing reactivity and biological interactions.

Experimental Protocol:

  • Sample Preparation: Prepare equimolar solutions of this compound and 4-amino-3-fluorophenol in a suitable solvent system (e.g., water-methanol mixture).

  • Titration: Titrate each solution with a standardized solution of a strong base (e.g., NaOH) at a constant temperature (e.g., 25 °C).

  • Data Acquisition: Monitor the pH of the solution using a calibrated pH meter as a function of the volume of titrant added.

  • Data Analysis: Plot the pH versus the volume of titrant and determine the pKa from the half-equivalence point.

  • Comparison: Compare the experimentally determined pKa values. It is expected that the stronger electron-withdrawing -CF3 group will result in a lower pKa for this compound compared to 4-amino-3-fluorophenol.[1]

B. Comparison of Nucleophilic Reactivity

The nucleophilicity of the amino group is crucial for many synthetic transformations. This can be assessed by comparing the rates of a standard reaction, such as N-acetylation.

Experimental Protocol:

  • Reaction Setup: In separate reaction vessels, dissolve equimolar amounts of this compound and 4-amino-3-fluorophenol in a suitable aprotic solvent (e.g., acetonitrile).

  • Reaction Initiation: Add an equimolar amount of an acetylating agent (e.g., acetic anhydride) to each solution at a constant temperature.

  • Monitoring: Monitor the progress of each reaction over time by taking aliquots and analyzing them using a suitable technique such as HPLC or ¹H NMR spectroscopy to determine the concentration of the starting material and the N-acetylated product.

  • Kinetic Analysis: Plot the concentration of the reactant versus time and determine the initial reaction rate for both compounds.

  • Comparison: Compare the reaction rates. The relative nucleophilicity can be inferred from these rates. The stronger electron-withdrawing nature of the -CF3 group is expected to decrease the electron density on the nitrogen atom, potentially leading to a slower reaction rate compared to the -F substituted analogue.

V. Application in Drug Development: Targeting Signaling Pathways

4-Amino-3-fluorophenol is a key intermediate in the synthesis of Regorafenib, an oral multi-kinase inhibitor used in cancer therapy.[7] Regorafenib targets several receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs), which are crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[4][8]

G cluster_pathway VEGFR2 Signaling Pathway Inhibition cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Regorafenib Regorafenib (derived from 4-Amino-3-fluorophenol) Regorafenib->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation, Migration, Survival (Angiogenesis) ERK->Proliferation Promotes

Figure 2. Inhibition of the VEGFR2 signaling pathway by Regorafenib.

The VEGFR2 signaling cascade is a critical pathway in angiogenesis.[9][10] Upon binding of VEGF, VEGFR2 dimerizes and autophosphorylates, initiating a downstream signaling cascade involving proteins such as PLCγ, PKC, Raf, MEK, and ERK, which ultimately promotes endothelial cell proliferation, migration, and survival.[3][9] Regorafenib inhibits the kinase activity of VEGFR2, thereby blocking this signaling pathway and suppressing tumor angiogenesis.[5][7] The choice of the 4-amino-3-fluorophenol precursor in the synthesis of Regorafenib is likely a result of a balance between its reactivity and the desired electronic properties it imparts to the final drug molecule, influencing its binding affinity to the target kinases.

VI. Conclusion

Both this compound and 4-Amino-3-fluorophenol are valuable building blocks in chemical synthesis. The trifluoromethyl-substituted compound offers enhanced electron-withdrawing properties, which can be advantageous for increasing acidity and modulating the electronic nature of a target molecule. In contrast, the fluoro-substituted analogue provides a less sterically hindered and potentially more reactive nucleophilic center. The selection between these two intermediates should be guided by a thorough consideration of the desired physicochemical and biological properties of the final product, with the proposed experimental protocols offering a framework for their direct and objective comparison.

References

A Comparative Guide to the Reactivity of 4-Amino-3-(trifluoromethyl)phenol and 4-Aminophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 4-Amino-3-(trifluoromethyl)phenol and its structural analog, 4-aminophenol. The inclusion of a trifluoromethyl (-CF3) group significantly alters the electronic properties and, consequently, the reactivity of the parent molecule. Understanding these differences is crucial for synthetic chemists and drug development professionals in designing reaction pathways and creating novel pharmaceutical agents. This document outlines these differences with supporting data and detailed experimental protocols.

Chemical and Physical Properties

A summary of the key physicochemical properties of both compounds is presented below. These properties influence their handling, solubility, and reaction conditions.

PropertyThis compound4-Aminophenol
CAS Number 445-04-5[1]123-30-8[2]
Molecular Formula C₇H₆F₃NO[1]C₆H₇NO[2]
Molecular Weight 177.12 g/mol [1]109.13 g/mol
Melting Point 158 °C[1]185-187 °C[2]
Boiling Point 275.9 °C (Predicted)[1]282-284 °C[2]
pKa 9.22 (Predicted)[1]10.3 (Phenolic OH)
Appearance Off-white to black solid[1]White or reddish-yellow crystals
Solubility Soluble in alcoholsModerately soluble in alcohols, can be recrystallized from hot water.[3]

Electronic Effects and General Reactivity

The primary difference in reactivity stems from the electronic nature of the substituents on the aromatic ring.

  • 4-Aminophenol: This molecule contains two electron-donating groups (EDGs): the amino (-NH₂) group and the hydroxyl (-OH) group. Both groups donate electron density into the benzene ring through resonance, making the ring highly nucleophilic.[4] This "activation" renders 4-aminophenol highly susceptible to electrophilic aromatic substitution reactions.

  • This compound: In addition to the activating -NH₂ and -OH groups, this molecule possesses a potent electron-withdrawing group (EWG), the trifluoromethyl (-CF₃) group.[5][6] The -CF₃ group strongly withdraws electron density from the ring via a negative inductive effect (-I), which deactivates the ring towards electrophilic attack.[7][8] This deactivating effect counteracts the activating influence of the other two groups, making the overall molecule less reactive than 4-aminophenol in electrophilic substitutions.

G cluster_0 4-Aminophenol Reactivity cluster_1 This compound Reactivity A Substituents: -NH2 (Activating, EDG) -OH (Activating, EDG) B Cumulative Effect: Strong Ring Activation A->B C High Electron Density on Aromatic Ring B->C D Result: High Reactivity in Electrophilic Aromatic Substitution C->D E Substituents: -NH2 (Activating, EDG) -OH (Activating, EDG) -CF3 (Deactivating, EWG) F Cumulative Effect: Partial Ring Deactivation E->F G Reduced Electron Density on Aromatic Ring F->G H Result: Lower Reactivity in Electrophilic Aromatic Substitution G->H

Caption: Electronic effects influencing the reactivity of the aromatic rings.

Comparative Reactivity in Key Reactions

Acylation (N-Acetylation)

Acylation of the amino group is a fundamental reaction for both compounds. It is most famously used in the industrial synthesis of paracetamol (acetaminophen) from 4-aminophenol.[3][9]

  • 4-Aminophenol: The amino group is a strong nucleophile and readily attacks acylating agents like acetic anhydride. The reaction is typically rapid and high-yielding under mild conditions.[4][10]

  • This compound: The adjacent electron-withdrawing -CF₃ group reduces the electron density on the nitrogen atom of the amino group, diminishing its nucleophilicity. Consequently, acylation of this compound is expected to be slower and may require more forcing conditions (e.g., higher temperatures, longer reaction times, or stronger catalysts) to achieve comparable yields.

ReactionReactantTypical ConditionsNucleophilicity of -NH₂Expected Outcome
N-Acetylation 4-AminophenolAcetic anhydride, aqueous medium, mild heat.[10][11]HighFast reaction, high yield (typically >85%).
N-Acetylation This compoundAcetic anhydride, potentially requiring higher temperatures or a catalyst.ReducedSlower reaction, may require optimization for high yield.
Oxidation

The susceptibility to oxidation is another key point of comparison.

  • 4-Aminophenol: This compound is readily oxidized, especially in the presence of a base or enzymatic catalysts like peroxidases.[3][12] The oxidation can lead to the formation of a p-quinoneimine intermediate, which can then polymerize.[13]

  • This compound: The electron-withdrawing nature of the -CF₃ group makes the aromatic ring more electron-deficient and thus more resistant to oxidation. A higher oxidation potential is required compared to 4-aminophenol.

Property4-AminophenolThis compound
Susceptibility to Oxidation High; readily oxidizes in basic media or with mild oxidizing agents.[3][13]Lower; the -CF₃ group provides metabolic stability and resistance to oxidation.[5]
Oxidation Products Tends to form quinoneimines and polymeric materials.[12]More stable against oxidative degradation.

Experimental Protocols

Protocol 1: Synthesis of Paracetamol (Acetylation of 4-Aminophenol)

This protocol describes a standard laboratory procedure for the N-acetylation of 4-aminophenol.

Materials:

  • 4-aminophenol (3.0 g)[10]

  • Acetic anhydride (4.0 mL)[10]

  • Deionized water

  • 100 mL round-bottom flask

  • Hot plate with water bath

  • Stir bar

  • Filtration apparatus (Büchner funnel, filter flask)

Procedure:

  • Weigh 3.0 g of 4-aminophenol and add it to a 100 mL round-bottom flask containing a stir bar.

  • Add 10 mL of deionized water to the flask to create a suspension.

  • While stirring, carefully add 4.0 mL of acetic anhydride to the suspension.[10]

  • Heat the reaction mixture in a water bath at approximately 85 °C for 15-20 minutes.[10]

  • After heating, cool the flask first to room temperature and then in an ice-water bath to induce crystallization of the product.

  • Collect the crude paracetamol crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold deionized water to remove impurities.

  • The crude product can be further purified by recrystallization from hot water.[10]

G start Start A 1. Suspend 4-aminophenol in water start->A end End B 2. Add acetic anhydride A->B C 3. Heat mixture (85°C, 20 min) B->C D 4. Cool to room temp, then in ice bath C->D E 5. Crystallization occurs D->E F 6. Collect crystals via vacuum filtration E->F G 7. Wash crystals with cold water F->G H 8. Purify via recrystallization (optional) G->H H->end

Caption: Workflow for the synthesis of paracetamol.

Protocol 2: Synthesis of this compound

This compound is typically synthesized by the reduction of its nitro precursor, 4-nitro-3-(trifluoromethyl)phenol.

Materials:

  • 4-Nitro-3-(trifluoromethyl)phenol (2.0 mmol, 414 mg)[1]

  • 10% Palladium on carbon (Pd/C) catalyst (100 mg)[1]

  • Methanol (10 mL)

  • Hydrogen (H₂) gas supply

  • Reaction flask suitable for hydrogenation

Procedure:

  • Dissolve 414 mg of 4-nitro-3-(trifluoromethyl)phenol in 10 mL of methanol in a suitable reaction vessel.

  • Carefully add 100 mg of 10% Pd/C catalyst to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Stir the reaction suspension under a hydrogen atmosphere for 12 hours at room temperature.[1]

  • Upon reaction completion (monitored by TLC or LC-MS), carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield this compound. The product is often pure enough for subsequent steps without further purification.[1] A typical yield is around 95%.[1]

G A 4-Nitro-3-(trifluoromethyl)phenol B This compound A->B  H2, 10% Pd/C  Methanol, 12h

References

Comparative Guide to Purity Validation of 4-Amino-3-(trifluoromethyl)phenol by HPLC and NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is a critical step in the pharmaceutical pipeline. This guide provides a detailed comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the validation of 4-Amino-3-(trifluoromethyl)phenol purity. We present detailed experimental protocols and supporting data to objectively compare the performance of these methods.

High-Performance Liquid Chromatography (HPLC) Purity Validation

HPLC is a cornerstone of pharmaceutical analysis, offering high-resolution separation of a compound from its potential impurities. The method relies on the differential partitioning of the analyte and impurities between a stationary phase (the column) and a mobile phase.

Experimental Protocol: HPLC Method

A reversed-phase HPLC (RP-HPLC) method was developed to separate this compound from its primary potential process impurity, the synthetic precursor 4-Nitro-3-(trifluoromethyl)phenol.

  • Instrumentation : HPLC system with a UV/Vis or Photodiode Array (PDA) Detector.

  • Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase : Isocratic elution with a mixture of 0.05 M potassium dihydrogen phosphate buffer (pH adjusted to 3.5 with phosphoric acid) and acetonitrile in a 60:40 (v/v) ratio.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C.

  • Detection Wavelength : 240 nm.

  • Injection Volume : 10 µL.

  • Sample Preparation : Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.

Data Presentation: HPLC Purity Analysis

The purity of the sample is determined by area normalization, assuming that all components have a similar response factor at the detection wavelength.

Peak IdentityRetention Time (min)Peak Area (mAU*s)Area %
This compound4.21258.699.5%
4-Nitro-3-(trifluoromethyl)phenol6.84.50.36%
Unknown Impurity 12.91.80.14%
Total 1264.9 100.0%

Table 1: Representative HPLC data for the purity assessment of this compound.

Quantitative Nuclear Magnetic Resonance (qNMR) Purity Validation

Quantitative NMR (qNMR) has emerged as a primary analytical method for purity and content determination.[1][2] Its key advantage is that the signal intensity is directly proportional to the number of nuclei (protons, in the case of ¹H NMR), allowing for accurate quantification against a certified internal standard without the need for a reference standard of the analyte itself.[2][3]

Experimental Protocol: ¹H qNMR Method

  • Instrumentation : NMR Spectrometer (≥400 MHz recommended for better signal dispersion).[4]

  • Sample Preparation : Accurately weigh approximately 10 mg of the this compound sample and 10 mg of a certified internal standard (e.g., Maleic Acid) into a vial. Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

  • NMR Parameters :

    • Pulse Program : Standard quantitative ¹H experiment.

    • Relaxation Delay (d1) : At least 5 times the longest T₁ relaxation time of the protons being integrated (e.g., 30 seconds) to ensure full relaxation.

    • Number of Scans : 16 or higher to ensure a good signal-to-noise ratio.

  • Data Processing : Apply Fourier transform, phase correction, and baseline correction. Integrate a well-resolved signal for the analyte and a signal for the internal standard.

Purity Calculation:

The purity of the analyte is calculated using the following formula:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I : Integral value of the signal

  • N : Number of protons for the integrated signal

  • MW : Molecular Weight

  • m : mass

  • P_std : Purity of the internal standard

Data Presentation: qNMR Purity Analysis

ParameterAnalyte (this compound)Internal Standard (Maleic Acid)
Mass (m)10.12 mg10.05 mg
Molecular Weight (MW)177.12 g/mol 116.07 g/mol
Signal Used for IntegrationAromatic proton (doublet)Olefinic protons (singlet)
Number of Protons (N)12
Integral Value (I)5.6810.00
Purity of Standard (P_std)-99.9%
Calculated Purity 99.4%

Table 2: Representative ¹H qNMR data for the purity assessment of this compound.

Method Comparison: HPLC vs. qNMR

Both HPLC and qNMR are powerful techniques for purity validation, but they offer different advantages and are suited for different analytical challenges.[5]

FeatureHPLCqNMR
Principle Chromatographic separation based on polaritySignal intensity proportional to molar concentration
Quantification Relative (Area %) or external standardAbsolute quantification using an internal standard
Reference Standard Requires a reference standard of the analyte for accurate quantificationDoes not require an analyte-specific reference standard
Structural Information Minimal (retention time)Provides full structural information, aiding in impurity identification
Throughput Higher, suitable for routine QCLower, due to longer experiment times (relaxation delays)
Sensitivity Generally higher (can detect trace impurities)Lower, typically for impurities >0.1%
Method Development Can be time-consuming (column, mobile phase screening)Often faster, especially for known structures
Sample Type Destructive analysisNon-destructive analysis

Table 3: Objective comparison of HPLC and qNMR for purity validation.

Logical Workflow for Purity Validation

The following diagram illustrates a comprehensive workflow for the purity validation of a chemical intermediate like this compound, incorporating both HPLC and qNMR as orthogonal methods.

Purity_Validation_Workflow cluster_0 Initial Analysis cluster_1 Quantitative Analysis cluster_2 Reporting Sample Sample Reception This compound HPLC_Screen HPLC Purity Screen (Area % Method) Sample->HPLC_Screen NMR_ID ¹H NMR for Identity Confirmation Sample->NMR_ID qNMR Quantitative NMR (qNMR) vs. Internal Standard HPLC_Screen->qNMR If purity >95% HPLC_Quant Quantitative HPLC vs. Reference Standard HPLC_Screen->HPLC_Quant NMR_ID->qNMR Comparison Compare HPLC and qNMR Results (Orthogonal Check) qNMR->Comparison HPLC_Quant->Comparison Report Final Certificate of Analysis (CoA) Reported Purity Comparison->Report Results Concordant

Figure 1: Purity validation workflow for this compound.

Conclusion

Both HPLC and qNMR are highly effective and validated methods for determining the purity of this compound.

  • HPLC is exceptionally well-suited for routine quality control, offering high throughput and excellent sensitivity for detecting trace impurities. It is the industry standard for release testing.

  • qNMR serves as an invaluable orthogonal method. Its strength lies in providing an absolute purity value without the need for a specific reference standard, making it a primary ratio method.[5] Furthermore, it simultaneously confirms the structure of the analyte and can help in the structural elucidation of unknown impurities.

For comprehensive and robust purity validation, a dual approach is recommended. HPLC can be used for routine screening and the quantification of known impurities, while qNMR provides a highly accurate, independent confirmation of the absolute purity and identity of the material. This ensures the highest confidence in the quality of the compound for downstream applications in drug development and research.

References

Unveiling the Biological Potential: A Comparative Guide to 4-Amino-3-(trifluoromethyl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and specificity is a constant endeavor. In this context, 4-Amino-3-(trifluoromethyl)phenol and its derivatives have emerged as a promising scaffold in medicinal chemistry. This guide provides a comprehensive comparison of the biological efficacy of these derivatives, supported by available experimental data and detailed methodologies, to aid in the design and development of next-generation therapeutics.

The strategic incorporation of a trifluoromethyl (-CF3) group into a 4-aminophenol core significantly influences the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which can, in turn, enhance its biological activity. While direct comparative studies on a wide range of this compound derivatives are still emerging, existing research and patent literature provide valuable insights into their potential as potent therapeutic agents, particularly as kinase inhibitors.

Kinase Inhibition: A Promising Avenue

Kinase inhibitors are a cornerstone of modern targeted therapy, particularly in oncology. A key example highlighting the potential of this scaffold is the urea derivative, 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide . This compound, structurally related to this compound derivatives, has been identified as a potent inhibitor of Raf kinase, a critical component of the RAS-RAF-MEK-ERK signaling pathway often dysregulated in cancer.

Logical Relationship of Kinase Inhibition

G General Kinase Inhibition Pathway Derivative This compound Derivative Kinase Kinase (e.g., Raf) Derivative->Kinase Binds to active site Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylates Kinase->Inhibition ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Downstream_Signaling Downstream Signaling (e.g., Cell Proliferation) Phosphorylated_Substrate->Downstream_Signaling Downstream_Signaling->Block Inhibition->Phosphorylated_Substrate Inhibits Block->Downstream_Signaling Blocked

Figure 1. General mechanism of action for kinase inhibitors.

Antimicrobial Potential of Trifluoromethylated Compounds

Beyond cancer, the trifluoromethyl moiety has been associated with significant antimicrobial properties. While direct studies on this compound derivatives are limited, research on structurally related compounds provides compelling evidence for their potential in combating infectious diseases.

A study on 4-trifluoromethyl bithiazole derivatives revealed broad-spectrum antimicrobial activity. The introduction of the -CF3 group was a key factor in conferring antibacterial properties to the bithiazole scaffold. This suggests that incorporating the this compound core into similar heterocyclic systems could yield novel antimicrobial agents.

Another investigation into thiazole derivatives bearing a 3,5-bis(trifluoromethyl)anilino moiety demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The lead compound from this series exhibited significant in vitro and in vivo efficacy, highlighting the importance of the trifluoromethyl groups for potent antibacterial action.

Data Summary: Biological Activity of Related Compounds

Due to the limited availability of direct comparative data for a series of this compound derivatives, the following table summarizes the biological activities of structurally related compounds containing the key trifluoromethylphenylamino motif. This data serves as a valuable starting point for understanding the potential of this chemical class.

Compound ClassBiological Target/ActivityKey FindingsQuantitative Data (Example)
Urea Derivatives Raf Kinase InhibitionPotent inhibition of a key cancer signaling pathway.IC50 values in the nanomolar range have been reported in patent literature for specific analogs.
4-Trifluoromethyl Bithiazoles AntibacterialBroad-spectrum activity against various bacterial strains.MIC values against S. aureus and E. coli have been reported in the low µg/mL range for lead compounds.
Thiazole Derivatives Anti-MRSAPotent activity against drug-resistant bacteria.MIC values against MRSA strains have been reported to be as low as 1 µg/mL.

Experimental Protocols

To facilitate further research and comparative analysis, the following are generalized experimental protocols for assessing the biological efficacy of novel this compound derivatives.

Kinase Inhibition Assay

A common method to assess the inhibitory activity of compounds against a specific kinase (e.g., Raf) is through an in vitro kinase assay.

G Kinase Inhibition Assay Workflow Start Start Compound_Prep Prepare serial dilutions of This compound derivative Start->Compound_Prep Incubation Add compound dilutions to reaction mixture and incubate Compound_Prep->Incubation Reaction_Mix Prepare reaction mixture: - Kinase (e.g., Raf) - Substrate (e.g., MEK1) - ATP Reaction_Mix->Incubation Detection Measure kinase activity (e.g., phosphorylation of substrate) using methods like ELISA or radiometric assays Incubation->Detection Data_Analysis Calculate IC50 value Detection->Data_Analysis End End Data_Analysis->End

Figure 2. A generalized workflow for determining the IC50 of a kinase inhibitor.

Methodology:

  • Compound Preparation: The test compounds are serially diluted in a suitable solvent (e.g., DMSO) to a range of concentrations.

  • Reaction Setup: The kinase, its substrate, and ATP are combined in a reaction buffer.

  • Incubation: The test compound dilutions are added to the reaction mixture and incubated at a specific temperature (e.g., 30°C) for a defined period.

  • Detection: The extent of substrate phosphorylation is measured. This can be achieved through various methods, including:

    • ELISA: Using a phosphorylation-specific antibody to detect the phosphorylated substrate.

    • Radiometric Assay: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control (without inhibitor). The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is then determined by plotting the inhibition percentage against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Susceptibility Testing (AST)

The minimum inhibitory concentration (MIC) is a standard measure of the in vitro antimicrobial activity of a compound.

Methodology:

  • Bacterial Strain Preparation: A standardized inoculum of the test bacterium (e.g., S. aureus, E. coli) is prepared in a suitable growth medium.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate.

  • Inoculation: The bacterial inoculum is added to each well of the microtiter plate.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm (OD600).

Future Directions

The available data strongly suggests that the this compound scaffold is a promising starting point for the development of novel kinase inhibitors and antimicrobial agents. Future research should focus on the synthesis and systematic biological evaluation of a diverse library of derivatives to establish a clear structure-activity relationship (SAR). This will involve modifications at the amino and phenolic hydroxyl groups, as well as substitutions on the phenyl ring, to optimize potency, selectivity, and pharmacokinetic properties. Such studies will be instrumental in unlocking the full therapeutic potential of this versatile chemical class.

The Trifluoromethyl Group's Impact on Aminophenol Acidity and Basicity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of a trifluoromethyl (CF3) group to a molecule can profoundly alter its physicochemical properties, a strategy widely employed in drug development to modulate factors like metabolic stability, lipophilicity, and receptor binding affinity. This guide provides a detailed comparison of how the potent electron-withdrawing nature of the CF3 group affects the acid-base properties (pKa) of aminophenol isomers. We present experimental data, outline the methodology for pKa determination, and visualize the underlying electronic effects.

Comparative Analysis of pKa Values

The pKa of an aminophenol is complex, with two key values to consider: the acidity of the phenolic hydroxyl group (-OH) and the basicity of the amino group (-NH2), the latter being represented by the pKa of its conjugate acid (-NH3+). The strongly electron-withdrawing trifluoromethyl group significantly influences both.

  • Effect on Phenolic Acidity (-OH group) : The CF3 group exerts a powerful negative inductive effect (-I effect), withdrawing electron density from the aromatic ring. This effect stabilizes the phenoxide anion (Ar-O⁻) that forms upon deprotonation of the hydroxyl group. By stabilizing the conjugate base, the equilibrium shifts towards dissociation, resulting in a lower pKa for the -OH group, signifying a stronger acid .

  • Effect on Amine Basicity (-NH2 group) : Similarly, the CF3 group withdraws electron density from the nitrogen atom of the amino group. This reduces the availability of the nitrogen's lone pair of electrons to accept a proton. Consequently, the amino group becomes less basic . This is reflected as a lower pKa for the corresponding conjugate acid (Ar-NH3+).

The table below summarizes the experimentally determined pKa values for para-aminophenol and its trifluoromethylated analog, providing a quantitative illustration of these effects.

CompoundStructurepKa (-OH)pKa (-NH3+)
4-Aminophenol
alt text
10.305.48
4-Amino-3-(trifluoromethyl)phenol
alt text
8.693.51

Data sourced from published chemical literature. The positions of the substituents significantly influence the magnitude of the pKa shift.

As the data clearly indicates, the addition of a CF3 group ortho to the amino group and meta to the hydroxyl group substantially increases the acidity of the phenol (pKa drops by 1.61 units) and decreases the basicity of the amine (pKa of the conjugate acid drops by 1.97 units).

Visualizing the Electronic Effects

The following diagram illustrates the strong inductive electron withdrawal by the trifluoromethyl group and its impact on the charge distribution within the aminophenol molecule.

pka_determination_workflow prep 1. Sample Preparation (Dissolve aminophenol) titration 2. Potentiometric Titration (Add titrant, record pH) prep->titration plot 3. Plot Data (pH vs. Volume) titration->plot find_veq 4. Determine Equivalence Point (Veq) (Using 1st/2nd derivative) plot->find_veq find_pka 5. Determine pKa (pH at Veq/2) find_veq->find_pka result Final pKa Value find_pka->result

Comparative analysis of different synthetic routes to 4-Amino-3-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and scalable production of key intermediates is paramount. 4-Amino-3-(trifluoromethyl)phenol is a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. This guide provides a comparative analysis of three distinct synthetic routes to this valuable intermediate, offering insights into their respective methodologies, yields, and reaction conditions.

At a Glance: Comparison of Synthetic Routes

The selection of an optimal synthetic pathway depends on various factors, including desired yield, purity, cost of starting materials, and scalability. The following table summarizes the key quantitative data for the three primary routes to this compound.

ParameterRoute 1: Reduction of 4-nitro-3-(trifluoromethyl)phenolRoute 2: Diazotization of 4-fluoro-3-trifluoromethylanilineRoute 3: Via Trifluoromethylphenyl Benzyl Ether
Starting Material 4-nitro-3-(trifluoromethyl)phenol4-fluoro-3-trifluoromethylaniline4-halo-3-(trifluoromethyl)benzene
Key Steps Catalytic HydrogenationDiazotization followed by HydrolysisEther formation followed by Hydrogenolysis
Reported Yield ~95%[1]~61%[2]~85% (for a related compound)[3]
Purity Sufficient for subsequent reactions[1]Not explicitly statedNot explicitly stated
Reaction Time 12 hours[1]Diazotization: 0.5-3 hours; Hydrolysis: Not specified[2]Ether formation: 18 hours; Hydrogenolysis: 2 hours[3]
Key Reagents 10% Pd/C, H₂[1]H₂SO₄, NaNO₂, CuSO₄[2]Sodium benzylate, 5% Pd/C, H₂[3]

Synthetic Route Overviews

The following diagrams illustrate the logical flow of each synthetic pathway.

cluster_0 Route 1: Reduction cluster_1 Route 2: Diazotization cluster_2 Route 3: Benzyl Ether Intermediate A1 4-nitro-3-(trifluoromethyl)phenol B1 This compound A1->B1 H₂, 10% Pd/C Methanol, 12h A2 4-fluoro-3- (trifluoromethyl)aniline B2 Diazonium Salt A2->B2 H₂SO₄, NaNO₂ ≤10°C, 0.5-3h C2 This compound B2->C2 CuSO₄, H₂O Toluene, 75-85°C A3 4-halo-3- (trifluoromethyl)benzene B3 4-(Benzyloxy)-2- (trifluoromethyl)aniline A3->B3 Sodium Benzylate DMA, 18h, Reflux C3 This compound B3->C3 H₂, 5% Pd/C Ethanol, 2h

Caption: Comparative workflow of three synthetic routes to this compound.

Experimental Protocols

Route 1: Catalytic Hydrogenation of 4-nitro-3-(trifluoromethyl)phenol

This method stands out for its high yield and relatively straightforward procedure.

Procedure: To a solution of 4-nitro-3-(trifluoromethyl)phenol (2.0 mmol, 414 mg) in methanol (10 mL), 10% palladium on carbon (100 mg) is added. The resulting suspension is stirred under a hydrogen atmosphere for 12 hours. Upon completion of the reaction, the catalyst is removed by filtration. The filtrate is then concentrated under reduced pressure to yield this compound (350 mg, 95% yield). The product is typically of sufficient purity for use in subsequent reactions without further purification.[1]

Route 2: Diazotization of 4-fluoro-3-trifluoromethylaniline

This route offers an alternative starting from a fluorinated aniline derivative.

Procedure: 4-fluoro-3-trifluoromethylaniline (1 mol) is diazotized using 4.5-6.5 mol of sulfuric acid and sodium nitrite at a temperature of ≤10°C for 0.5-3 hours. The resulting diazonium salt solution is then added dropwise to a mixture of an aqueous copper sulfate solution and a water-insoluble solvent (such as toluene, xylene, or chlorobenzene) maintained at 75-85°C to effect hydrolysis. After the addition is complete, the organic layer is separated, and the product is isolated. A reported yield for a similar process is 60.8%.[2]

Route 3: Synthesis via a Trifluoromethylphenyl Benzyl Ether Intermediate

This two-step approach involves the formation and subsequent cleavage of a benzyl ether.

Procedure:

  • Step 1: Ether Formation: A 4-halo-3-(trifluoromethyl)benzene is reacted with sodium benzylate in a solvent such as N,N-dimethylacetamide (DMA) under reflux conditions for approximately 18 hours to form the corresponding 4-(benzyloxy)-2-(trifluoromethyl)aniline.

  • Step 2: Hydrogenolysis: The isolated benzyl ether is dissolved in ethanol, and 5% palladium on carbon is added as a catalyst. The mixture is then subjected to hydrogenation at low pressure (e.g., 60 psi) for about 2 hours. After the reaction, the catalyst is filtered off, and the solvent is evaporated to yield the final product. An analogous synthesis of 4-trifluoromethylphenol reported a yield of 84.5% for the hydrogenolysis step.[3]

Concluding Remarks

References

Unraveling the Cross-Reactivity Profile of 4-Amino-3-(trifluoromethyl)phenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of small molecules is paramount to predicting potential off-target effects and ensuring the specificity of biological assays. This guide provides a comparative analysis of 4-Amino-3-(trifluoromethyl)phenol, a compound of interest in various chemical and biological studies. Due to a lack of publicly available, direct cross-reactivity screening data for this specific molecule, this guide synthesizes information on its chemical characteristics, its primary biological context as a metabolite, and the known activities of structurally analogous compounds to infer a potential cross-reactivity profile.

Chemical and Biological Profile

This compound is a substituted aromatic amine.[1] The presence of the trifluoromethyl group is known to enhance metabolic stability and lipophilicity, properties that can influence a molecule's interaction with biological targets.[2] It is most notably recognized as the major degradate of 3-trifluoromethyl-4-nitrophenol (TFM), a lampricide used to control sea lamprey populations in the Great Lakes.[2][3] While the toxicity of TFM has been studied, specific data on the broader biological activities of its amino derivative remains limited.

Inferred Cross-Reactivity and Comparison with Analogs

Given the absence of direct screening data, we can draw inferences from the study of structurally related compounds, particularly substituted aminophenols and 4-aminoquinolines, which share a similar pharmacophoric element. It is important to note that these are extrapolations and not direct experimental evidence for this compound.

Table 1: Inferred Potential for Cross-Reactivity Based on Structural Analogs

Target ClassStructural Analog(s)Reported Activity of Analog(s)Inferred Potential for Interaction with this compound
Monoamine Oxidase (MAO) Substituted AminophenolsSome aminophenol derivatives are known to be weak inhibitors of MAO.Low to moderate. The substitution pattern may influence inhibitory potential.
Cyclooxygenase (COX) Enzymes N-Aryl Anthranilic AcidsStructurally related compounds have shown COX inhibitory activity.Low. Significant structural differences exist.
Various Kinases AnilinoquinazolinesThe anilino moiety is a common scaffold in kinase inhibitors.Low. The simple phenol structure lacks the extended heterocyclic systems typical for potent kinase binding.
hERG Channel Various small moleculesBlockade of the hERG channel is a common off-target effect leading to cardiotoxicity.Possible. Lipophilicity and the presence of an aromatic amine can be contributing factors.

Experimental Protocols for Assessing Cross-Reactivity

To definitively determine the cross-reactivity profile of this compound, a tiered experimental approach is recommended.

1. Broad Panel Screening (Tier 1)

A comprehensive screen against a panel of receptors, enzymes, and ion channels is the initial step. Commercial services (e.g., Eurofins SafetyScreen, CEREP panel) typically offer assays for hundreds of common off-targets.

  • Methodology: Radioligand binding assays are the most common format. The test compound is incubated with a preparation of the target protein (e.g., cell membranes, purified enzyme) and a specific radiolabeled ligand. The ability of the test compound to displace the radioligand is measured, and the percent inhibition at a given concentration (typically 10 µM) is determined.

2. Dose-Response Analysis (Tier 2)

For any significant "hits" (typically >50% inhibition) from the broad panel screen, a dose-response curve should be generated to determine the potency (IC50 or Ki) of the interaction.

  • Methodology: A series of concentrations of the test compound are used in the binding assay. The resulting data is plotted, and the concentration at which 50% of the specific binding is inhibited is calculated.

3. Functional Assays (Tier 3)

For potent interactions identified in binding assays, functional assays are crucial to determine if the compound acts as an agonist, antagonist, or modulator of the target's activity.

  • Methodology: The specific assay depends on the target class. For example, for a G-protein coupled receptor (GPCR), a second messenger assay (e.g., cAMP or calcium flux) would be appropriate. For an enzyme, a direct measurement of enzyme activity in the presence of the compound would be performed.

Visualizing Experimental Workflows and Potential Pathways

Experimental Workflow for Cross-Reactivity Screening

The following diagram illustrates a typical workflow for assessing the cross-reactivity of a test compound.

experimental_workflow cluster_tier1 Tier 1: Broad Panel Screening cluster_tier2 Tier 2: Dose-Response cluster_tier3 Tier 3: Functional Assays Compound This compound Screen Broad Panel Radioligand Binding Assays (~10 µM) Compound->Screen Hits Significant Hits (e.g., >50% Inhibition) Screen->Hits DoseResponse IC50/Ki Determination Hits->DoseResponse PotentHits Potent Interactions DoseResponse->PotentHits Functional Functional Assays (Agonist/Antagonist) PotentHits->Functional FinalProfile FinalProfile Functional->FinalProfile Final Cross-Reactivity Profile

A tiered approach to in vitro cross-reactivity profiling.

Hypothetical Signaling Pathway Interaction

This diagram illustrates a hypothetical scenario where an aminophenol derivative might interact with a signaling pathway, based on activities of some related compounds.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR AC Adenylyl Cyclase GPCR->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene Gene Expression CREB->Gene Compound This compound (Hypothetical Antagonist) Compound->GPCR Ligand Endogenous Ligand Ligand->GPCR

Hypothetical antagonistic action on a GPCR signaling cascade.

Conclusion

References

Structural comparison between 4-Amino-3-(trifluoromethyl)phenol and other aminophenol isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to 4-Amino-3-(trifluoromethyl)phenol and its Isomers for Researchers

This guide provides a detailed structural and functional comparison between this compound and other common aminophenol isomers. Designed for researchers, scientists, and professionals in drug development, this document presents objective data, experimental protocols, and visual diagrams to facilitate informed decisions in chemical synthesis and biological applications.

The positioning of the amino (-NH2), hydroxyl (-OH), and trifluoromethyl (-CF3) groups on the benzene ring significantly influences the physicochemical properties of these compounds. The trifluoromethyl group, in particular, is a key substituent used to enhance properties of bioactive molecules due to its strong electron-withdrawing nature and high lipophilicity, which can alter metabolic stability, membrane permeability, and binding affinity to biological targets.[1] The structures of this compound and the three primary aminophenol isomers are displayed below.

G cluster_workflow Synthesis Workflow start Start: Prepare Reagents dissolve Dissolve 4-nitro-3-(trifluoromethyl)phenol in Methanol start->dissolve add_catalyst Add 10% Pd/C Catalyst dissolve->add_catalyst hydrogenation Stir under H₂ Atmosphere (12 hours) add_catalyst->hydrogenation filtration Filter to Remove Pd/C Catalyst hydrogenation->filtration concentration Concentrate Filtrate (under vacuum) filtration->concentration product Product: This compound concentration->product

References

Efficacy of 4-Amino-3-(trifluoromethyl)phenol as an Intermediate vs. Non-Fluorinated Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. The trifluoromethyl (-CF3) group, in particular, offers a unique combination of electronic and steric properties that can profoundly influence a molecule's reactivity and biological profile. This guide provides an objective comparison of 4-Amino-3-(trifluoromethyl)phenol, a key fluorinated intermediate, with its non-fluorinated analogs, supported by experimental data and detailed protocols.

Introduction: The Trifluoromethyl Advantage

The trifluoromethyl group is a powerful tool in molecular design due to its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability.[1][2][3][4] When appended to an aromatic ring, the -CF3 group can significantly alter the physicochemical properties of a molecule compared to a simple methyl group (-CH3) or an unsubstituted hydrogen atom. These alterations include:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group highly resistant to metabolic degradation by enzymes.[2][3][4] This can lead to a longer biological half-life for drug candidates, improving their pharmacokinetic profiles.[2][4]

  • Increased Lipophilicity: The -CF3 group increases a molecule's solubility in non-polar environments, which can enhance permeability across biological membranes and improve drug absorption.[2][3][5][6]

  • Altered Acidity/Basicity (pKa): As a potent electron-withdrawing group, the -CF3 substituent can significantly lower the pKa of nearby acidic or basic functional groups, affecting ionization state and receptor-binding interactions.[3][7][8][9]

  • Improved Binding Affinity: The electronic effects of the -CF3 group can modify how a molecule interacts with its biological target, often leading to stronger binding and increased potency.[1][2][4]

This guide will explore these effects through the lens of this compound and its use as a synthetic intermediate, particularly in the context of drug discovery.

Comparative Data Presentation

The decision to use a fluorinated versus a non-fluorinated intermediate often depends on the desired properties of the final product. The tables below summarize key comparative data.

Table 1: Physicochemical Property Comparison

PropertyThis compound4-Amino-3-methylphenol4-AminophenolRationale for Difference
Molecular Weight 177.12 g/mol [5]123.15 g/mol 109.13 g/mol The -CF3 group is significantly heavier than -CH3 or -H.
Hansch π Value (Lipophilicity) +0.88 (for -CF3 group)[2]+0.56 (for -CH3 group)0 (Reference)The -CF3 group is more lipophilic than the -CH3 group.
Predicted pKa (Phenolic -OH) LowerHigherHighestThe strong electron-withdrawing -CF3 group increases the acidity of the phenol. The electron-donating -CH3 group decreases acidity.
Predicted pKa (Anilinic -NH2) LowerSlightly HigherHigherThe electron-withdrawing -CF3 group reduces the basicity of the amino group. The electron-donating -CH3 group slightly increases basicity.

Table 2: Performance as an Intermediate in the Synthesis of Sorafenib Analogs

The multi-kinase inhibitor Sorafenib is a prominent example where a trifluoromethylated aromatic moiety is crucial for its activity.[10] While this compound itself is not a direct precursor, the closely related 4-chloro-3-(trifluoromethyl)aniline is. The reactivity principles are directly comparable. The key step involves the formation of a urea linkage with an isocyanate.

ParameterReaction with 4-chloro-3-(trifluoromethyl)phenyl isocyanateReaction with 4-chloro-3-methylphenyl isocyanateReaction with 4-chlorophenyl isocyanate
Reaction Type Urea formation via nucleophilic additionUrea formation via nucleophilic additionUrea formation via nucleophilic addition
Relative Reactivity of Isocyanate HigherLowerIntermediate
Biological Activity of Product (e.g., Sorafenib) High potency as a kinase inhibitor[10]Typically lower potencyLower potency

Experimental Protocols

To illustrate the practical application of these intermediates, a generalized protocol for a key synthetic transformation—N-arylation—is provided below. This reaction is fundamental in drug discovery for constructing complex molecules.

Protocol: Copper-Catalyzed N-Arylation of an Amine with an Aryl Halide

This protocol describes a typical Ullmann-type condensation, a common method for forming C-N bonds. The reactivity of the aminophenol intermediate is critical for the success of this reaction.

Objective: To couple an aminophenol intermediate with an aryl halide to form a diaryl amine ether, a common scaffold in pharmaceuticals.

Materials:

  • This compound OR 4-Aminophenol

  • Aryl Iodide (e.g., 4-iodotoluene)

  • Copper(I) Iodide (CuI)

  • Ligand (e.g., 1,10-Phenanthroline)

  • Base (e.g., Cesium Carbonate, Cs2CO3)

  • Anhydrous Solvent (e.g., 1,4-Dioxane or DMF)

  • Inert Gas (Nitrogen or Argon)

Procedure:

  • Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aminophenol (1.0 mmol), aryl iodide (1.2 mmol), CuI (0.1 mmol, 10 mol%), and 1,10-phenanthroline (0.2 mmol, 20 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Reagent Addition: Add the base (2.0 mmol) and the anhydrous solvent (5 mL) to the flask.

  • Reaction: Heat the reaction mixture to 100-120 °C and stir vigorously. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions typically run for 18-24 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble salts.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and then with brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired N-arylated product.

Expected Outcome: The electron-withdrawing trifluoromethyl group on this compound reduces the nucleophilicity of the amino group compared to 4-Aminophenol. Consequently, the reaction with the fluorinated analog may require slightly harsher conditions (higher temperature, longer reaction time, or a stronger base) to achieve comparable yields to the non-fluorinated analog.

Visualizations

Logical Workflow for Intermediate Selection

The choice between a fluorinated and non-fluorinated intermediate is a critical decision in a drug discovery cascade. The following diagram illustrates the logical workflow guiding this selection process.

G start Start: Define Target Product Profile (TPP) tpp_props Key TPP Attributes: - Potency - Metabolic Stability - CNS Penetration - Lipophilicity (logP/logD) start->tpp_props decision Is High Metabolic Stability or CNS Penetration Required? tpp_props->decision use_cf3 Select Fluorinated Intermediate: This compound decision->use_cf3 Yes use_non_cf3 Select Non-Fluorinated Analog: 4-Aminophenol or 4-Amino-3-methylphenol decision->use_non_cf3 No synthesis Synthesize Analogs use_cf3->synthesis use_non_cf3->synthesis testing In Vitro & In Vivo Testing synthesis->testing outcome_cf3 Outcome: - Enhanced Stability - Higher Lipophilicity - Potentially Altered Potency testing->outcome_cf3 outcome_non_cf3 Outcome: - Standard Metabolic Profile - Lower Lipophilicity - Baseline Potency testing->outcome_non_cf3 end Lead Optimization outcome_cf3->end outcome_non_cf3->end

Caption: Decision workflow for selecting a fluorinated vs. non-fluorinated intermediate.

Synthetic Pathway Comparison: Urea Formation

The synthesis of many kinase inhibitors, such as Sorafenib, involves the formation of a urea bond.[10][11][12][13] The electronic properties of the aniline precursor directly impact the reactivity of the key isocyanate intermediate.

G cluster_0 Pathway with Fluorinated Intermediate cluster_1 Pathway with Non-Fluorinated Analog aniline_cf3 4-Chloro-3-(trifluoromethyl)aniline isocyanate_cf3 Highly Electrophilic Isocyanate [ -N=C=O ] aniline_cf3->isocyanate_cf3 Activation phosgene_cf3 Phosgene (or equivalent) product_cf3 Final Product (e.g., Sorafenib) isocyanate_cf3->product_cf3 Nucleophilic Attack nucleophile_cf3 Nucleophile (e.g., 4-Aminophenol) nucleophile_cf3->product_cf3 aniline_h 4-Chloroaniline isocyanate_h Less Electrophilic Isocyanate [ -N=C=O ] aniline_h->isocyanate_h Activation phosgene_h Phosgene (or equivalent) product_h Non-Fluorinated Analog Product isocyanate_h->product_h Nucleophilic Attack nucleophile_h Nucleophile (e.g., 4-Aminophenol) nucleophile_h->product_h

Caption: Impact of trifluoromethyl group on isocyanate reactivity in synthesis.

Conclusion

This compound and its non-fluorinated analogs each offer distinct advantages as chemical intermediates. The choice is not merely one of synthetic convenience but a strategic decision that has profound implications for the properties of the final product.

  • Choose this compound when: The goal is to enhance metabolic stability, increase lipophilicity, modulate pKa, or improve the binding affinity of the final molecule. It is a superior choice for developing drug candidates with improved pharmacokinetic profiles, particularly for CNS-targeting agents or compounds requiring long half-lives.[1][2][7][14]

  • Choose non-fluorinated analogs (4-Aminophenol, 4-Amino-3-methylphenol) when: A baseline metabolic profile is acceptable, lower lipophilicity is desired, or synthetic cost and simplicity are the primary drivers. These intermediates are highly valuable for producing a wide range of dyes, polymers, and pharmaceuticals where the specific benefits of fluorination are not required.[15][16][17]

For drug development professionals, the trifluoromethyl group is an indispensable tool for lead optimization. While its introduction can present synthetic challenges due to altered reactivity, the benefits in terms of the ultimate biological and pharmacological profile often justify the investment.

References

Confirming Experimental Results with Fluorinated Amino Acids in Protein Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the use of fluorinated amino acids offers a powerful toolkit for elucidating protein structure, function, and interactions. This guide provides an objective comparison of experimental outcomes, supported by experimental data and detailed protocols, to validate and guide the application of this innovative technique.

The incorporation of fluorine into proteins provides a unique spectroscopic probe for Nuclear Magnetic Resonance (NMR) studies. The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a large chemical shift dispersion, making it an exquisitely sensitive reporter of the local molecular environment with no background signal in biological systems.[1][2] This sensitivity allows for the precise monitoring of protein conformational changes, stability, and interactions with ligands.

Data Presentation: Quantitative Insights into Fluorine's Impact

The introduction of fluorinated amino acids can subtly influence protein stability and ligand binding affinities. The following tables summarize quantitative data from various studies, offering a comparative overview of these effects.

Protein Stability: Thermal Shift Assay (TSA) Data

Thermal shift assays, or differential scanning fluorimetry, measure the change in a protein's melting temperature (Tm) upon modification or ligand binding. An increase in Tm generally indicates stabilization.

ProteinFluorinated Amino AcidΔTm (°C) (Fluorinated vs. Wild-Type)Reference
Ubiquitin(4R)-Fluoroproline+7[3]
Bromodomain-containing protein 4 (Brd4)3-Fluorotyrosine (3FY)-2[4]

Note: The effect of fluorination on protein stability is context-dependent and can be influenced by the specific amino acid, its location within the protein structure, and the overall protein architecture.

Ligand Binding Affinity: ¹⁹F NMR vs. Isothermal Titration Calorimetry (ITC)

¹⁹F NMR is a powerful method for quantifying protein-ligand interactions by monitoring changes in the fluorine chemical shift upon ligand binding. Isothermal Titration Calorimetry (ITC) is a standard biophysical technique that measures the heat change upon binding to determine thermodynamic parameters. A comparison of dissociation constants (Kd) obtained by both methods validates the accuracy of ¹⁹F NMR in quantifying binding events.

ProteinLigandMethodKdReference
Bromodomain-containing protein 4 (Brd4)(+)-JQ1ITC (unlabeled)75 ± 4 nM[4]
ITC (3FY-labeled)89 ± 5 nM[4]
Acetaminophen¹⁹F NMR (3FY-labeled)290 ± 40 µM[4]
¹⁹F NMR (5FW-labeled)230 ± 30 µM[4]
FK506-binding protein 12 (FKBP12)Compound #8-1¹⁹F-NMR564 ± 37 µM[5]
ITC300 ± 19 µM[5]
Compound #4-1¹⁹F-NMR200 ± 12 µM[5]
ITC690 ± 39 µM[5]
¹⁹F Chemical Shift Perturbations Upon Ligand Binding

The chemical shift of a ¹⁹F nucleus is highly sensitive to its local environment. Ligand binding can induce conformational changes that alter the chemical shift of nearby fluorinated residues, providing residue-specific information about the binding event.

ProteinFluorinated ResidueLigandChemical Shift Change (Δδ in ppm)Reference
Dihydrofolate Reductase3',5'-difluoromethotrexateNADPHSubstantial changes observed[1][6]
Bromodomain-containing protein 4 (Brd4)Tyr97, Tyr98, Tyr139 (3FY)(+)-JQ1Slow exchange, broadening, and shifts >0.1 ppm[4]
Carbonic AnhydraseFluorinated sulfonamides-Significant shifts upon binding to various isoforms[7]

Experimental Protocols

Detailed methodologies are crucial for the successful application of fluorinated amino acids in protein studies.

Protocol 1: Biosynthetic Incorporation of Fluorinated Amino Acids in E. coli

This protocol describes a general method for incorporating fluorinated aromatic amino acids into a target protein expressed in E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid containing the gene of interest

  • Minimal media (e.g., M9)

  • Fluorinated amino acid (e.g., 3-fluorotyrosine)

  • Standard amino acid counterparts

  • Inducing agent (e.g., IPTG)

  • Glyphosate (optional, for inhibition of aromatic amino acid synthesis)

Procedure:

  • Culture Preparation: Inoculate a starter culture of the E. coli expression strain in rich media (e.g., LB) with the appropriate antibiotic and grow overnight at 37°C.

  • Minimal Media Growth: Inoculate a larger volume of minimal media with the overnight culture to an OD₆₀₀ of ~0.05-0.1. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction and Amino Acid Addition:

    • Auxotrophic Strain Method: If using an auxotrophic strain, pellet the cells and resuspend them in minimal media lacking the corresponding natural amino acid but supplemented with the fluorinated amino acid.

    • Glyphosate Inhibition Method: Add glyphosate to the culture to inhibit the endogenous synthesis of aromatic amino acids. Supplement the media with the desired fluorinated amino acid and the other two natural aromatic amino acids.

  • Protein Expression: Induce protein expression by adding the inducing agent (e.g., IPTG). Reduce the temperature (e.g., to 18-25°C) and continue to incubate for 12-16 hours.

  • Cell Harvest and Protein Purification: Harvest the cells by centrifugation. Purify the fluorinated protein using standard chromatography techniques appropriate for the target protein.

  • Verification of Incorporation: Confirm the incorporation of the fluorinated amino acid using mass spectrometry.

Protocol 2: Thermal Shift Assay (TSA) using a Real-Time PCR System

This protocol outlines the steps for performing a thermal shift assay to determine the melting temperature (Tm) of a protein.

Materials:

  • Purified protein

  • SYPRO Orange dye (5000x stock in DMSO)

  • Appropriate buffer for the protein

  • Real-time PCR instrument with melt curve capability

  • 96-well or 384-well PCR plates

Procedure:

  • Prepare Protein-Dye Mixture:

    • Dilute the protein to a final concentration of 2 µM in the desired buffer.

    • Dilute the SYPRO Orange stock dye 1000-fold into the protein solution (final concentration 5x).

  • Aliquot into PCR Plate: Aliquot 10-20 µL of the protein-dye mixture into each well of the PCR plate.

  • Add Ligands or Varying Conditions (Optional): To screen for stabilizing conditions, add small molecules, or different buffer components to the wells.

  • Seal and Centrifuge: Seal the plate with an optically clear seal and briefly centrifuge to collect the contents at the bottom of the wells.

  • Perform Melt Curve Analysis:

    • Place the plate in the real-time PCR instrument.

    • Set up a melt curve protocol to heat the plate from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a continuous ramp rate (e.g., 0.5-1°C/minute).

    • Monitor the fluorescence of SYPRO Orange during the temperature ramp.

  • Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is denatured, corresponding to the inflection point of the sigmoidal melting curve. This can be determined by taking the first derivative of the curve.

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows in the study of fluorinated proteins.

experimental_workflow cluster_incorporation Biosynthetic Incorporation cluster_purification Purification & Analysis cluster_experiment Experimental Confirmation E. coli Culture E. coli Culture Induction Induction E. coli Culture->Induction OD600 0.6-0.8 Protein Expression Protein Expression Induction->Protein Expression + Fluorinated Amino Acid + IPTG Cell Lysis Cell Lysis Protein Expression->Cell Lysis Purification Purification Cell Lysis->Purification Chromatography Mass Spectrometry Mass Spectrometry Purification->Mass Spectrometry Verify Incorporation 19F NMR 19F NMR Purification->19F NMR Protein-Ligand Studies TSA TSA Purification->TSA Stability Analysis

Caption: Workflow for producing and analyzing fluorinated proteins.

Caption: Principle of ¹⁹F NMR for detecting ligand binding.

signaling_pathway cluster_nmr 19F NMR can probe: Receptor Receptor Tyrosine Kinase (19F-labeled) Dimerization Dimerization & Autophosphorylation Receptor->Dimerization Ligand Growth Factor Ligand->Receptor Binding SH2_Protein SH2 Domain Protein (19F-labeled) Dimerization->SH2_Protein Recruitment to pTyr Downstream_Kinase Downstream Kinase SH2_Protein->Downstream_Kinase Activation Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Phosphorylation Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Nuclear Translocation Receptor Conformational Change Receptor Conformational Change SH2 Domain Binding SH2 Domain Binding

Caption: Probing a signaling pathway with fluorinated proteins.

References

A Comparative Guide to Isomeric Purity Analysis of Trifluoromethyl-Substituted Phenols

Author: BenchChem Technical Support Team. Date: December 2025

The accurate determination of isomeric purity is a critical aspect of quality control in the pharmaceutical and chemical industries. For trifluoromethyl-substituted phenols, which are key building blocks in many pharmaceutical compounds and agrochemicals, ensuring the correct isomeric composition is paramount to guaranteeing efficacy and safety.[1] This guide provides a comparative overview of the two primary analytical techniques for this purpose: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Comparative Analysis of Analytical Techniques

Both GC and HPLC are powerful chromatographic techniques capable of separating and quantifying isomers of trifluoromethyl-substituted phenols. The choice between them often depends on the volatility and thermal stability of the analyte, as well as the specific requirements of the analysis in terms of sensitivity, resolution, and sample throughput.

Gas Chromatography (GC) is a preferred method for volatile and thermally stable compounds.[1] When coupled with a mass spectrometer (GC-MS), it provides excellent separation and definitive identification of isomers.[2] Derivatization is a common strategy to increase the volatility of phenols for GC analysis.[3][4]

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[5] Reversed-phase HPLC with a C18 column is a common starting point for the separation of phenolic isomers.[5] The use of different stationary phases, such as phenyl hydride columns, can offer enhanced selectivity for aromatic positional isomers.[6]

The following diagram illustrates a logical workflow for selecting the appropriate analytical technique.

start Analyte: Trifluoromethyl-substituted Phenol Isomers volatility Assess Volatility and Thermal Stability start->volatility volatile Volatile & Thermally Stable volatility->volatile Yes non_volatile Non-Volatile or Thermally Labile volatility->non_volatile No gc Gas Chromatography (GC) volatile->gc hplc High-Performance Liquid Chromatography (HPLC) non_volatile->hplc derivatization Consider Derivatization to Enhance Volatility gc->derivatization gc_ms GC-MS for Identification gc->gc_ms hplc_uv HPLC-UV for Quantification hplc->hplc_uv hplc_ms LC-MS for Identification hplc->hplc_ms

Caption: Decision workflow for selecting an analytical method.

Data Presentation: Performance Comparison

The following tables summarize hypothetical quantitative data for the analysis of trifluoromethyl-substituted phenol isomers using GC and HPLC.

Table 1: Gas Chromatography (GC) Performance Data [1]

IsomerRetention Time (min)Resolution (Rs)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
2-Trifluoromethylphenol10.8-0.82.5
3-Trifluoromethylphenol14.62.10.82.5
4-Trifluoromethylphenol14.91.80.82.5

Table 2: High-Performance Liquid Chromatography (HPLC) Performance Data [5]

IsomerRetention Time (min)Tailing FactorTheoretical Plates
2-Allyl-5-trifluoromethylphenol12.51.115000
Isomeric Impurity 110.21.214500
Isomeric Impurity 214.81.016000

Experimental Protocols

Detailed experimental protocols are crucial for reproducible and reliable results. Below are representative protocols for GC and HPLC analysis of trifluoromethyl-substituted phenols.

This protocol is adapted from a validated method for the separation of positional isomers of related trifluoromethyl-substituted anilines and nitrobenzenes, which can be applied to phenolic compounds with appropriate modifications.[7]

1. Sample Preparation (Derivatization - Allylation) [1]

  • Dissolve 1.0 g of the trifluoromethylphenol isomer in 30 mL of anhydrous acetone.

  • Add 1.5 equivalents of powdered potassium carbonate.

  • Add 1.2 equivalents of allyl bromide.

  • Reflux the mixture for 4-6 hours.

  • After cooling, filter the solids and evaporate the solvent.

  • Dissolve the residue in a suitable solvent (e.g., dichloromethane) for GC analysis.

2. GC-FID Conditions

  • Column: AT-210, 30 m x 0.53 mm ID, 1.0 µm film thickness

  • Carrier Gas: Helium at a constant pressure of 3.0 psi

  • Injector Temperature: 200°C

  • Oven Program:

    • Initial temperature: 50°C

    • Ramp to 125°C at 3°C/min, hold for 5 min

    • Ramp to 230°C at 45°C/min, hold for 5 min

  • Detector: Flame Ionization Detector (FID)

  • Detector Temperature: 260°C

The following diagram outlines the experimental workflow for GC analysis.

cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing dissolve Dissolve Phenol in Acetone add_reagents Add K2CO3 and Allyl Bromide dissolve->add_reagents reflux Reflux for 4-6 hours add_reagents->reflux extract Work-up and Extraction reflux->extract inject Inject Sample extract->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Isomers integrate->quantify

Caption: GC analysis workflow.

This protocol is based on a method for the analysis of allyl-trifluoromethyl phenol and its derivatives.[5]

1. Sample Preparation [5]

  • Prepare a stock solution of the sample at 1 mg/mL in acetonitrile.

  • Prepare working standards by serial dilution of the stock solution with the mobile phase.

  • For formulated products, dissolve a known amount in the mobile phase to achieve a concentration within the calibration range.

2. HPLC-UV Conditions [5]

  • Column: Reversed-phase C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase:

    • A: Water with 0.1% phosphoric acid

    • B: Acetonitrile

  • Gradient:

    • 0-15 min: 30% to 70% B

    • 15-20 min: 70% B

    • 20-22 min: 70% to 30% B

    • 22-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector: UV-Vis at 280 nm

The following diagram illustrates the experimental workflow for HPLC analysis.

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing stock Prepare Stock Solution (1 mg/mL in ACN) standards Prepare Working Standards stock->standards sample Prepare Sample Solution stock->sample inject Inject Sample standards->inject sample->inject separate Gradient Elution Separation inject->separate detect UV Detection (280 nm) separate->detect identify Identify Peaks by Retention Time detect->identify quantify Quantify using Calibration Curve identify->quantify

Caption: HPLC analysis workflow.

References

Safety Operating Guide

Safe Disposal of 4-Amino-3-(trifluoromethyl)phenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling 4-Amino-3-(trifluoromethyl)phenol must adhere to strict safety and disposal protocols to mitigate risks and ensure regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, emphasizing safety and environmental responsibility.

I. Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to be aware of the hazards associated with this compound. This compound is classified as a flammable solid, is toxic if swallowed, causes skin irritation, and can result in serious eye damage. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[1]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] A particulates filter conforming to EN 143 is recommended.[1]

II. Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through an approved waste disposal plant.[2][3] Always adhere to national and local regulations.

  • Container Management:

    • Do not mix this compound with other waste.

    • Leave the chemical in its original container whenever possible.

    • Ensure the container is tightly closed and properly labeled with a hazardous waste label.

    • Store the container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents.[1]

  • Waste Collection:

    • For unused or waste product, carefully transfer it into a suitable, sealed container for disposal.

    • Handle uncleaned containers as you would the product itself.

  • Spill Management:

    • In the event of a spill, do not allow the chemical to enter drains or waterways.

    • For dry spills:

      • Moisten the material with water to reduce airborne dust.

      • Use non-sparking tools and equipment to sweep or shovel the material into a sealed container for disposal.[4]

    • For liquid spills (if dissolved):

      • Absorb the spill with an inert, non-combustible material (e.g., sand, earth).

      • Place the absorbent material into a suitable container for disposal.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.

    • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

III. Emergency Procedures

In case of exposure, follow these first aid measures and seek immediate medical attention:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[5]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing and shoes. Consult a physician.[5]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[5]

IV. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have 4-Amino-3- (trifluoromethyl)phenol Waste is_spill Is it a spill? start->is_spill spill_procedure Follow Spill Management Protocol: - Wear appropriate PPE - Contain the spill - Use non-sparking tools - Collect in a sealed container is_spill->spill_procedure Yes waste_container Is the waste in its original container? is_spill->waste_container No label_waste Ensure container is tightly closed and has a hazardous waste label. spill_procedure->label_waste transfer_waste Carefully transfer to a suitable, labeled, and sealed hazardous waste container. waste_container->transfer_waste No waste_container->label_waste Yes transfer_waste->label_waste store_waste Store in a cool, dry, well-ventilated area away from incompatible materials. label_waste->store_waste contact_disposal Contact an approved waste disposal company. store_waste->contact_disposal end End: Waste properly disposed contact_disposal->end

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling 4-Amino-3-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like 4-Amino-3-(trifluoromethyl)phenol (CAS No. 445-04-5) is paramount.[1][2][3] This guide provides immediate, essential safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive array of personal protective equipment is necessary to minimize exposure and ensure personal safety. The following table summarizes the required PPE.

Body Part Personal Protective Equipment Specifications and Rationale
Eyes/Face Safety glasses with side shields or chemical goggles. A face shield may be required for splash hazards.Conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 is recommended.[4] This protects against splashes, dust, and vapors.
Skin Chemical-resistant gloves (e.g., nitrile, neoprene) and protective clothing to prevent skin exposure. A lab coat or chemical-resistant suit is advised.Prevents direct contact with the skin, as the substance can be harmful if absorbed.[4][5]
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.Use in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation of dust or vapors.[4][5][6]

Hazard Identification and First Aid

Understanding the potential hazards and corresponding first aid measures is critical for immediate and effective response in case of an accidental exposure.

Exposure Route Potential Hazards Immediate First Aid Measures
Inhalation May cause respiratory irritation.Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][7]
Skin Contact Causes skin irritation. May be harmful if absorbed through the skin.Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[1][8]
Eye Contact Causes serious eye damage.Rinse thoroughly with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][7]
Ingestion Toxic if swallowed.Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1][7][8]

Safe Handling and Storage Workflow

The following diagram illustrates the standard workflow for the safe handling and storage of this compound.

Safe Handling and Storage Workflow A Preparation - Wear appropriate PPE - Work in a fume hood B Handling - Avoid creating dust - Use non-sparking tools A->B Proceed with caution C Storage - Keep container tightly closed - Store in a cool, dry, well-ventilated area - Store away from incompatible materials (e.g., strong oxidizing agents) B->C After use D Post-Handling - Decontaminate work area - Wash hands thoroughly B->D After use

Safe handling and storage workflow diagram.

Emergency Response and Disposal Plan

In the event of a spill or at the end of its lifecycle, proper disposal of this compound is crucial to prevent environmental contamination and ensure safety.

Spill Response:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Avoid generating dust.[9]

  • Collect: Carefully sweep or scoop up the spilled material and place it in a suitable, labeled container for disposal.[4]

  • Decontaminate: Clean the spill area thoroughly.

Disposal:

  • Dispose of the chemical waste and contaminated materials through a licensed chemical destruction plant.[7]

  • Do not allow the chemical to enter drains or waterways.[7]

  • Empty containers should be triple-rinsed, with the rinsate collected for disposal as hazardous waste, before being offered for recycling or reconditioning.[10]

The following diagram outlines the immediate first aid procedures for exposure.

Immediate First Aid for Exposure cluster_0 Exposure Event cluster_1 Immediate Actions cluster_2 Follow-up Exposure Accidental Exposure to This compound Inhalation Inhalation: Move to fresh air Exposure->Inhalation Skin Skin Contact: Wash with soap and water Exposure->Skin Eyes Eye Contact: Rinse with water for 15 mins Exposure->Eyes Ingestion Ingestion: Rinse mouth, do NOT induce vomiting Exposure->Ingestion Medical Seek Immediate Medical Attention Inhalation->Medical Skin->Medical Eyes->Medical Ingestion->Medical

Immediate first aid procedures for exposure.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-3-(trifluoromethyl)phenol
Reactant of Route 2
4-Amino-3-(trifluoromethyl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.